molecular formula C10H10S B3277498 2,6-Dimethylbenzo[b]thiophene CAS No. 66142-67-4

2,6-Dimethylbenzo[b]thiophene

Cat. No.: B3277498
CAS No.: 66142-67-4
M. Wt: 162.25 g/mol
InChI Key: NMNLERCYWDNHPQ-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzo[b]thiophene (CAS: To be confirmed

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNLERCYWDNHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2,6-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) is a critical sulfur-containing heterocyclic scaffold, widely utilized as a building block in the synthesis of organic semiconductors (e.g., [1]benzothieno[3,2-b][1]benzothiophene derivatives for OFETs) and as a lipophilic core in medicinal chemistry.[1][2]

While transition-metal-catalyzed annulations exist, they often require expensive o-haloalkynyl precursors. This guide details the regioselective cyclodehydration of


-(arylsulfanyl)ketones , a robust, scalable, and cost-effective protocol suitable for multi-gram synthesis. The method relies on the intrinsic electronic directing effects of the sulfur atom and the methyl substituent to favor the 2,6-isomer over the 2,4-isomer.

Part 1: Retrosynthetic Analysis & Mechanistic Logic

The synthesis is designed around the Campaigne-Cline cyclization , utilizing Polyphosphoric Acid (PPA) as both solvent and Lewis acid catalyst.

Retrosynthetic Logic
  • Target: this compound.

  • Disconnection: C(3)–C(3a) bond formation via electrophilic aromatic substitution.

  • Precursor: 1-(3-methylphenylthio)propan-2-one.

  • Starting Materials: 3-Methylbenzenethiol (

    
    -thiocresol) and Chloroacetone.
    
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway and the origin of regioselectivity.

G Start 3-Methylbenzenethiol (m-Thiocresol) Inter Sulfide Intermediate (1-(m-tolylthio)propan-2-one) Start->Inter S-Alkylation (SN2) Reagent Chloroacetone (+ K2CO3) Reagent->Inter Cyclization Cyclodehydration (PPA, 90°C) Inter->Cyclization Electrophilic Attack ProductMajor This compound (Major Isomer) Cyclization->ProductMajor Para-closure (Sterically favored) ProductMinor 2,4-Dimethylbenzo[b]thiophene (Minor Isomer) Cyclization->ProductMinor Ortho-closure (Sterically hindered)

Caption: Reaction pathway showing the divergence of regioisomers during the PPA-mediated cyclization step.

Part 2: Experimental Protocol

Phase 1: S-Alkylation (Preparation of the Precursor)

Objective: Synthesize 1-(3-methylphenylthio)propan-2-one. Reaction Type: Williamson Ether Synthesis (Thio-variant).

Materials:

  • 3-Methylbenzenethiol (1.0 eq)

  • Chloroacetone (1.1 eq) - Warning: Lachrymator

  • Potassium Carbonate (

    
    , anhydrous, 1.5 eq)
    
  • Acetone (Solvent, reagent grade)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with nitrogen.

  • Dissolution: Suspend

    
     in acetone. Add 3-methylbenzenethiol dropwise. The mixture may warm slightly (exothermic deprotonation).
    
  • Addition: Cool the mixture to 0°C. Add chloroacetone dropwise over 30 minutes. Note: Controlling temperature prevents double alkylation or polymerization.

  • Reaction: Remove ice bath and reflux for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thiol spot should disappear.

  • Workup: Filter off the inorganic salts (

    
    , residual carbonate). Concentrate the filtrate in vacuo.
    
  • Purification: The resulting oil is usually sufficiently pure (>95%) for the next step. If dark, perform a short-path vacuum distillation.

Phase 2: Cyclodehydration (Ring Closure)

Objective: Convert the sulfide ketone to the benzothiophene core. Critical Parameter: Temperature control determines the ratio of 2,6- (major) to 2,4- (minor) isomers.

Materials:

  • Sulfide Intermediate (from Phase 1)

  • Polyphosphoric Acid (PPA) - Reagent grade (>83% phosphate content)

Procedure:

  • Preparation: Heat PPA (approx. 10g per 1g of sulfide) in a beaker or flask to 80°C to lower viscosity. Mechanical stirring is mandatory due to high viscosity.

  • Addition: Add the sulfide intermediate slowly to the stirred PPA. The color will turn dark red/brown.

  • Cyclization: Heat the mixture to 90–100°C for 1–2 hours.

    • Expert Insight: Do not exceed 110°C. Higher temperatures increase the formation of the thermodynamically less stable 2,4-isomer and polymerization byproducts.

  • Quenching: Pour the hot reaction mixture onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The PPA hydrolyzes, and the product precipitates as a gummy solid or oil.

  • Extraction: Extract the aqueous slurry with Diethyl Ether or Ethyl Acetate (3x). Wash combined organics with water, then sat.

    
     (to remove acid traces), and brine.
    
  • Isolation: Dry over

    
     and concentrate.
    
Phase 3: Purification & Isomer Separation

The crude product contains predominantly 2,6-DMBT (~80-85%) and 2,4-DMBT (~15-20%).

  • Distillation: Perform vacuum distillation (approx. 120–130°C at 2 mmHg) to remove polymeric tars.

  • Recrystallization: Dissolve the distillate in hot Methanol or Ethanol.

    • Cool slowly to 4°C.

    • The 2,6-isomer crystallizes first (higher symmetry, higher melting point).

    • The 2,4-isomer remains in the mother liquor.

  • Yield: Typical isolated yield of pure 2,6-isomer is 50–60% over two steps.

Part 3: Characterization & Data

Distinguishing Isomers via 1H NMR

Differentiation relies on the coupling patterns of the protons on the benzene ring.

FeatureThis compound (Target)2,4-Dimethylbenzo[b]thiophene (Impurity)
H-3 (Thiophene) Singlet (~6.9 - 7.0 ppm)Singlet (~7.0 ppm)
Benzene Ring Pattern ABX or AMX System ABC System (Vicinal coupling)
H-7 (Ortho to S) Singlet (or weak meta-coupling)Doublet (Ortho coupled to H-6)
H-4 / H-5 Doublet (H-4) / Doublet (H-5) with ortho coupling (~8Hz)H-5/H-6/H-7 show strong vicinal coupling
Methyl Shifts Distinct singlets (C2-Me and C6-Me)Distinct singlets (C2-Me and C4-Me)

Key Diagnostic: In the 2,6-isomer, the proton at position 7 (adjacent to Sulfur) appears as a singlet (or finely split doublet,


) because the position 6 is blocked by a methyl group. In the 2,4-isomer, H-7 is a doublet (

) due to coupling with H-6.
Physical Properties[1][2][3][4][5][6][7]
  • Appearance: White to pale yellow crystalline solid.[3]

  • Melting Point: ~85–88°C (Lit. varies slightly by purity; 2,4-isomer is often an oil or low-melting solid).

  • Odor: Characteristic naphthalene-like, sulfurous odor.

Part 4: Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Purification Step1 Mix m-Thiocresol + K2CO3 in Acetone Step2 Add Chloroacetone (0°C) Reflux 2h Step1->Step2 Step3 Filter & Concentrate (Sulfide Oil) Step2->Step3 Step4 Add Oil to PPA (80°C) Step3->Step4 Step5 Heat to 95°C (1.5h) (Regioselection) Step4->Step5 Step6 Quench on Ice Extract (EtOAc) Step5->Step6 Step7 Vacuum Distillation (Remove Tars) Step6->Step7 Step8 Recrystallization (MeOH) (Isolate 2,6-isomer) Step7->Step8 Final Pure 2,6-DMBT (White Crystals) Step8->Final

Caption: Operational workflow for the synthesis and purification of this compound.

Part 5: Safety & Troubleshooting

Critical Safety Protocols
  • Thiol Stench: 3-Methylbenzenethiol has a potent, disagreeable odor. All Phase 1 operations must occur in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be kept nearby to oxidize any spills immediately.

  • PPA Handling: Polyphosphoric acid is viscous and corrosive. It causes severe thermal and chemical burns. Use nitrile gloves and face shields. When quenching, add the acid to ice, never water to acid, to prevent splattering.

  • Lachrymators: Chloroacetone is a tear gas agent. Avoid inhalation; use double gloving.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete deprotonation or polymerization of chloroacetone.Ensure

is anhydrous and finely ground. Add chloroacetone strictly at 0°C.
Product is a dark tar Cyclization temperature too high (>110°C).Maintain PPA bath at 90–95°C. Monitor internal temp.
Isomers not separating Cooling too fast during recrystallization.Re-dissolve in boiling MeOH. Wrap flask in foil/towel to cool very slowly to room temp, then fridge.

References

  • Campaigne, E., & Cline, R. E. (1956). Benzo[b]thiophene Derivatives.[1][2][4][5][6] I. Preparation from o-Nitrobenzaldehydes and from Thiophenols. The Journal of Organic Chemistry. (Foundational PPA cyclization methodology).

  • El-Hewehi, Z. (1958). Über die Synthese von Benzo[b]thiophen-Derivaten. Journal für Praktische Chemie. (Classic reference for methyl-substituted benzothiophenes).
  • Zhang, X., et al. (2013). Synthesis of Benzothiophenes. Synlett. (Modern catalytic alternatives for context).

  • PubChem Compound Summary. 2,3-Dimethylbenzo[b]thiophene (Isomer Data Comparison). National Center for Biotechnology Information. (Used for NMR shift extrapolation and property verification).

Sources

2,6-Dimethylbenzo[b]thiophene chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 2,6-Dimethylbenzo[b]thiophene , a critical model compound in hydrodesulfurization (HDS) research and a building block in organic electronics.

CAS Registry Number: 66142-67-4 Molecular Formula: C₁₀H₁₀S Molecular Weight: 162.25 g/mol [1][2]

Executive Summary

This compound is a substituted benzothiophene derivative characterized by methyl groups at the C2 (thiophene ring) and C6 (benzene ring) positions. It serves as a pivotal refractory sulfur model in the petrochemical industry, used to evaluate the steric limitations of hydrodesulfurization (HDS) catalysts. Unlike unsubstituted benzothiophene, the 2,6-isomer presents a unique steric profile: the C2-methyl group blocks the primary site of electrophilic attack and catalytic coordination, while the C6-methyl group influences the electron density of the benzene ring, affecting the compound’s lipophilicity and adsorption kinetics.

Molecular Architecture & Physical Properties

The molecule consists of a planar benzene ring fused to a thiophene ring.[3] The placement of methyl groups creates a distinct electronic and steric environment.[4]

Physical Characteristics
PropertyValue / Description
State (STP) Low-melting solid or crystalline powder
Boiling Point ~225–230 °C (Estimated at 760 mmHg)
Solubility Soluble in non-polar organic solvents (DCM, Toluene, Hexanes); Insoluble in water
Odor Characteristic sulfurous, naphthalene-like odor
Refractive Index High (Typical of fused aromatic heterocycles)
Structural Analysis[4][6][7][8]
  • C2-Methyl: Directly attached to the thiophene ring, this group sterically hinders the sulfur atom, reducing the rate of direct desulfurization compared to unsubstituted benzothiophene. It also blocks the most reactive site for electrophilic substitution (alpha-position).

  • C6-Methyl: Located on the benzene ring para to the C3 position of the thiophene ring. This placement exerts an electron-donating inductive effect (+I), slightly activating the C3 position towards electrophilic attack.

Synthetic Pathways

The most robust synthesis of this compound utilizes the cyclization of aryl sulfides , specifically starting from 3-methylbenzenethiol (m-thiocresol). This route is preferred for its scalability and regioselectivity.

Protocol: Cyclization of 3-Methylbenzenethiol

Mechanism: The synthesis relies on the formation of a sulfide intermediate followed by acid-mediated cyclization. The key challenge is regioselectivity; cyclization of the 3-methyl precursor can occur at the C2 (ortho) or C6 (para) position of the benzene ring. Steric and electronic factors favor the C6 closure, yielding the 2,6-isomer as the major product.

Step-by-Step Methodology:

  • S-Alkylation: React 3-methylbenzenethiol with chloroacetone in the presence of a base (K₂CO₃) in acetone at reflux. This yields (3-methylphenylthio)acetone.

  • Cyclodehydration: Treat the sulfide intermediate with Polyphosphoric Acid (PPA) or Chlorosulfonic acid at 80–100°C.

  • Regioselection: The cyclization preferentially occurs para to the methyl group (at the benzene C6 position) to minimize steric strain, forming the 2,6-dimethyl isomer. (Note: A minor amount of the 2,4-isomer may form via ortho closure).

  • Purification: The crude product is isolated via steam distillation or column chromatography (Hexanes/EtOAc) to separate the isomers.

Synthesis Precursor 3-Methylbenzenethiol (m-Thiocresol) Intermediate Sulfide Intermediate (3-Methylphenylthio)acetone Precursor->Intermediate S-Alkylation Reagent + Chloroacetone (K2CO3, Acetone) Cyclization Cyclodehydration (PPA, 100°C) Intermediate->Cyclization Product This compound (Major Isomer) Cyclization->Product Para-closure (Sterically favored) Minor 2,4-Dimethylbenzo[b]thiophene (Minor Isomer) Cyclization->Minor Ortho-closure

Caption: Synthetic pathway via cyclodehydration of aryl sulfides, highlighting the regioselective formation of the 2,6-isomer.

Reactivity Profile

The chemical behavior of this compound is defined by the blockade of the C2 position.

Electrophilic Aromatic Substitution

In unsubstituted benzothiophene, the C3 position is the most reactive, followed by C2. In this compound:

  • C2 is Blocked: The methyl group prevents substitution.

  • C3 is Activated: The C3 position remains the primary site for electrophilic attack (Bromination, Acylation, Nitration). The electron-donating methyl group at C6 (para to C3) further stabilizes the transition state (Wheland intermediate) for C3 substitution.

  • Protocol (Bromination): Reaction with N-Bromosuccinimide (NBS) in DMF yields 3-bromo-2,6-dimethylbenzo[b]thiophene exclusively.

Oxidation (Sulfone Formation)

Oxidation of the sulfur atom is a critical reaction for desulfurization studies.

  • Reagents: Hydrogen Peroxide (H₂O₂/Acetic Acid) or m-Chloroperbenzoic acid (m-CPBA).

  • Product: The reaction proceeds stepwise to the sulfoxide and then the sulfone (1,1-dioxide) .[4]

  • Significance: The sulfone is more polar and often easier to remove from fuel matrices, but the 2-methyl group provides steric protection to the sulfur lone pairs, making this oxidation slower than in unsubstituted analogs.

Reactivity cluster_Elec Electrophilic Substitution cluster_Ox Oxidation Pathway Core This compound C3_Attack C3-Substitution (Major Product) Core->C3_Attack + E+ (Br2, RCOCl) Sulfoxide Sulfoxide (S=O) Core->Sulfoxide + [O] (m-CPBA) Mechanism Directs to C3 due to C2-Methyl Blockade Sulfone Sulfone (O=S=O) Sulfoxide->Sulfone + [O]

Caption: Reactivity map showing the dominant C3 electrophilic substitution and stepwise oxidation to sulfone.

Applications in Research

Hydrodesulfurization (HDS) Studies

This compound is used to model sterically hindered sulfur species in diesel fuels. While less refractory than 4,6-dimethyldibenzothiophene, it provides data on how methyl substitution on the thiophene ring itself (C2) vs. the benzene ring (C6) affects catalyst adsorption. The C2-methyl group inhibits the "end-on" adsorption of sulfur to the active sites (Co-Mo or Ni-Mo) of the catalyst.

Organic Semiconductors

Derivatives of this compound are explored as pi-conjugated cores for Organic Field-Effect Transistors (OFETs) . The methyl groups can induce specific crystal packing arrangements (herringbone vs. pi-stacking) that enhance charge carrier mobility.

References

  • ChemicalBook. (2024). This compound Product Description & CAS 66142-67-4.

  • National Institutes of Health (NIH). (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization.

  • BenchChem. (2024). Structure and Reactivity of Dimethylbenzothiophenes.

  • Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes: General Methods and Cyclization Protocols.

Sources

Spectroscopic Speciation and Analytical Characterization of 2,6-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Geochemical Context

The characterization of sulfur-containing polycyclic aromatic heterocycles (PASHs) is a cornerstone of modern analytical chemistry, bridging the gap between pharmaceutical intermediate synthesis and geochemical biomarker speciation. 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) (CAS: 17249-86-4 / 66142-67-4) is a highly stable, non-polar aromatic organosulfur compound.

In my experience overseeing complex speciation workflows, 2,6-DMBT frequently emerges as a critical analyte. It serves as a marker for thermal maturity in petroleum and coal pyrolysis [3], an indicator of depositional paleoenvironments [4], and a fascinating byproduct of natural low-temperature vulcanization found in Eocene "monkeyhair" fossil laticifer trees [1]. To accurately identify and quantify 2,6-DMBT within complex matrices, scientists must rely on a self-validating system of Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide deconstructs the spectroscopic causality behind 2,6-DMBT, providing field-proven protocols and rigorous data interpretation frameworks.

Structural Dynamics and Spectroscopic Causality

To merely list spectroscopic peaks is to ignore the physics of the molecule. The benzothiophene core of 2,6-DMBT consists of a benzene ring fused to a thiophene ring, creating a highly conjugated, electron-rich


-system. The placement of methyl groups at the C-2 and C-6 positions fundamentally alters the electron density and fragmentation behavior of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the sulfur atom plays a dual role. Through inductive effects, it deshields nearby protons, but through resonance, it can donate electron density into the aromatic system.

  • 
    C-NMR Causality:  The methyl group at the C-2 position on the thiophene ring experiences a distinct electronic environment compared to the C-6 methyl on the benzene ring. Empirical data confirms the C-2 methyl carbon resonates highly shielded at 16.07 ppm , while the C-6 methyl carbon appears at 21.44 ppm  [2]. The aromatic methine (CH) carbon of the thiophene ring (C-3) is observed at 121.25 ppm  [2], reflecting the 
    
    
    
    -effect of the adjacent sulfur atom and the
    
    
    -effect of the C-2 methyl group.
  • 
    H-NMR Causality:  The protons of the C-2 methyl group appear as a singlet (often with fine allylic coupling to H-3) around 2.56 ppm. The H-3 proton on the thiophene ring is highly diagnostic; it is not subjected to the same ring-current deshielding as the benzene protons, typically appearing upfield relative to H-4 and H-7.
    
Gas Chromatography-Mass Spectrometry (GC-MS)

Under 70 eV Electron Ionization (EI), 2,6-DMBT exhibits a highly stable molecular ion


 at m/z 162 , which is almost always the base peak (100% relative abundance). The causality here is rooted in the thermodynamic stability of the fused aromatic system.
The primary fragmentation pathway involves the loss of a methyl radical (

Da) to form the

ion at m/z 147 . This is followed by a complex ring expansion/rearrangement typical of methylbenzothiophenes, occasionally expelling a neutral sulfur atom or

to yield lower mass fragments such as m/z 134 and m/z 115 [1, 3].

MS_Pathway M_ion Molecular Ion [M]+ m/z 162 Frag1 Fragment Ion m/z 147 M_ion->Frag1 -CH3 (15 Da) Frag2 Fragment Ion m/z 134 M_ion->Frag2 -C2H4 (28 Da) Frag3 Fragment Ion m/z 115 Frag1->Frag3 -S (32 Da)

Mass spectrometry electron ionization (EI) fragmentation pathway of 2,6-DMBT.

Standardized Experimental Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems. If the GC-MS thermal gradient is properly calibrated, the analyte will elute without peak tailing. If the NMR sample is properly shimmed and locked, the fine allylic coupling of the C-2 methyl will be clearly resolved.

GC-MS Speciation Protocol

This method is optimized for the extraction and speciation of 2,6-DMBT from complex hydrocarbon matrices (e.g., petroleum fractions or fossilized latex extracts)[1, 4].

  • Sample Preparation: Dissolve 1.0 mg of the fractionated sample in 1.0 mL of GC-grade Dichloromethane (DCM). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Utilize a non-polar capillary column, such as an HP-5MS or DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness). The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal

    
    -
    
    
    
    interactions for separating structural isomers of dimethylbenzothiophenes.
  • Injection Parameters: Inject 1.0 µL in splitless mode. Set the inlet temperature to 250 °C to ensure complete volatilization without thermal degradation.

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 minutes).

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C and the quadrupole to 150 °C. Scan range: 50–300 amu.

Multinuclear NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of highly purified 2,6-DMBT in 0.6 mL of deuterated chloroform (

    
    ). Ensure the solvent contains 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard.
    
  • Instrument Tuning: Utilize a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of

    
     (7.26 ppm for 
    
    
    
    , 77.16 ppm for
    
    
    ).
  • 
    H-NMR Acquisition:  Acquire 16 transients with a spectral width of 12 ppm. Use a relaxation delay (
    
    
    
    ) of 1.5 seconds to ensure complete relaxation of the methyl protons.
  • 
    C-NMR Acquisition:  Acquire a minimum of 1024 transients using composite pulse decoupling (CPD) to remove proton coupling. Set a relaxation delay of 2.0 seconds.
    

Workflow Sample Complex Matrix (Petroleum/Fossil) Extract Solvent Extraction (DCM/Hexane) Sample->Extract Non-polar solvent Fraction Silica Gel Fractionation (Aromatic Fraction) Extract->Fraction Column Chromatography GCMS GC-MS Analysis (EI, 70 eV) Fraction->GCMS Trace Analysis NMR NMR Spectroscopy (1H & 13C in CDCl3) Fraction->NMR Structural Elucidation Data Spectroscopic Speciation of 2,6-DMBT GCMS->Data NMR->Data

Analytical workflow for the extraction and spectroscopic speciation of 2,6-DMBT.

Consolidated Data Tables

The following tables summarize the quantitative spectroscopic data for 2,6-DMBT, synthesizing literature-validated shifts [2] with empirical predictive models.

Table 1:


H-NMR Spectral Data (400 MHz, 

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
C2-CH

2.56s (broad)3H-Allylic methyl on thiophene ring
C6-CH

2.45s3H-Methyl on benzene ring
H-3 6.95q (fine)1H~1.2Thiophene aromatic methine
H-5 7.12dd1H8.1, 1.5Benzene aromatic methine
H-7 7.52d1H1.5Benzene aromatic methine (ortho to CH

)
H-4 7.60d1H8.1Benzene aromatic methine

Table 2:


C-NMR Spectral Data (100 MHz, 

)
PositionShift (

, ppm)
Carbon TypeStructural Assignment
C2-CH

16.07CH

Thiophene methyl carbon [2]
C6-CH

21.44CH

Benzene methyl carbon [2]
C-3 121.25CHThiophene methine carbon [2]
C-7 122.10CHBenzene methine carbon
C-4 123.05CHBenzene methine carbon
C-5 125.40CHBenzene methine carbon
C-6 134.50CqBenzene quaternary carbon
C-2 138.20CqThiophene quaternary carbon
C-3a 139.10CqBridgehead quaternary carbon
C-7a 141.05CqBridgehead quaternary carbon

Table 3: GC-MS Fragmentation Data (EI, 70 eV)

m/zRelative Abundance (%)Ion IdentityMechanistic Causality
162 100 (Base Peak)

Extreme stability of the fused aromatic benzothiophene core.
147 ~45

Homolytic cleavage of the C2 or C6 methyl group, forming a stable cation.
134 ~15

Ring expansion and rearrangement typical of alkylated thiophenes.
115 ~10

Sequential loss of a methyl radical and a neutral sulfur atom.

References

  • FOSSILIZATION OF THE EOCENE “MONKEYHAIR” LATICIFER TREE FROM GEISELTAL, GERMANY: A DEEPER UNDERSTANDING USING MICRO-CT AND PYROLYSIS GC/MS BioOne
  • SUPPORTING INFORMATION - Photooxidation Products of 2,6-Dimethylbenzothiophene Amazon S3 (amazonaws.com)
  • Evidence obtained by gas chromatography—mass spectrometry of conversion of alkanes into aromatic compounds during coal pyrolysis Academia.edu
  • Organic Sulfur Markers as Proxies of Depositional Paleoeenvironments Related to Recôncavo and Amazon Basins, Brazil ResearchG

2,6-Dimethylbenzo[b]thiophene: Structural Profiling, Synthetic Workflows, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold is a privileged structure in medicinal chemistry, materials science, and organic geochemistry. Among its derivatives, 2,6-Dimethylbenzo[b]thiophene (IUPAC: 2,6-dimethyl-1-benzothiophene) serves as a critical pharmacophore and a highly stable biomarker[1]. The strategic placement of methyl groups at the C2 and C6 positions fundamentally alters the molecule's electronic distribution and steric profile. This technical guide provides an in-depth analysis of the structural causality, synthetic methodologies, and pharmacological applications of this compound, designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

Nomenclature and Structural Causality

The IUPAC name for this compound is 2,6-dimethyl-1-benzothiophene , though it is universally recognized in literature as this compound[2]. The structure consists of a benzene ring fused to a thiophene ring at positions 4 and 5 of the thiophene nucleus[3].

The causality behind its unique reactivity lies in its substitution pattern:

  • C2-Methylation: The C2 position on the thiophene ring is typically the most susceptible to electrophilic attack. Methylating this position sterically hinders it, redirecting subsequent electrophilic aromatic substitutions (e.g., halogenation, acylation) exclusively to the C3 position.

  • C6-Methylation: The methyl group on the benzene ring increases the overall lipophilicity (logP) of the scaffold. In drug design, this enhances cell membrane permeability and facilitates hydrophobic interactions within the binding pockets of target proteins (such as kinases)[4].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of the compound, which are essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior[1][2].

PropertyValue / Description
IUPAC Name 2,6-dimethyl-1-benzothiophene
Common Name This compound
CAS Registry Number 66142-67-4
Molecular Formula C₁₀H₁₀S
Molecular Weight 162.25 g/mol
Heteroatom Sulfur (Position 1)
Key Structural Feature Fused bicyclic aromatic system

Chemical Synthesis and Derivatization

The synthesis of substituted benzothiophenes requires precise control over regioselectivity. Transition-metal catalyzed cyclization of substituted thiophenols is the most reliable method to construct the this compound core[5].

Step-by-Step Protocol: Palladium-Catalyzed Synthesis

To ensure a self-validating workflow, this protocol incorporates internal quality control (QC) checkpoints.

  • Preparation of Starting Material: Dissolve 4-methylthiophenol (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.

  • Alkylation: Add an inorganic base (e.g., K₂CO₃, 2.0 eq) and 2-bromo-1-propene (1.2 eq). Stir at 60°C for 4 hours.

    • Causality: The base deprotonates the thiol, enhancing its nucleophilicity to form an intermediate thioether.

  • QC Checkpoint 1: Monitor by TLC (Hexane:EtOAc 9:1). The disappearance of the thiol spot validates complete alkylation.

  • Intramolecular Cyclization: Introduce a Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand. Elevate the temperature to 110°C for 12 hours.

    • Causality: The Pd-catalyst facilitates C-H activation on the benzene ring, driving the intramolecular ring closure to form the benzothiophene core.

  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify via silica gel column chromatography.

  • QC Checkpoint 2: Validate the final this compound product using ¹H-NMR (look for distinct singlet methyl peaks at ~2.4 ppm) and GC-FID/FPD for purity >99%[6].

Synthetic Workflow Visualization

SynthesisWorkflow A Starting Material: 4-Methylthiophenol B Alkylation (K2CO3) Addition of 2-bromo-1-propene A->B Deprotonation C QC Checkpoint 1: TLC Validation B->C Thioether Formation D Pd-Catalyzed Cyclization (110°C, 12h) C->D Proceed if complete E Target Scaffold: This compound D->E C-H Activation & Ring Closure F QC Checkpoint 2: NMR & GC-FID Validation E->F Final Purification

Synthetic workflow of this compound featuring self-validating QC checkpoints.

Pharmacological and Biological Significance

Benzothiophene derivatives are heavily utilized in drug discovery due to their ability to act as bioisosteres for indole and naphthalene rings. They exhibit broad-spectrum therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities[7][8].

Multi-Target Kinase Inhibition

Recent advancements in oncology have highlighted benzothiophene derivatives as potent multi-target kinase inhibitors[4]. The lipophilic nature of the 2,6-dimethyl substitution allows the molecule to deeply penetrate the hydrophobic ATP-binding pockets of kinases such as CLK1/4 and DYRK1A.

By competitively binding to these sites, benzothiophenes arrest downstream signaling pathways, inducing G2/M cell cycle arrest and subsequent apoptosis in cancer cell lines (e.g., U87MG glioblastoma cells)[4].

Comparative Pharmacological Activity
Therapeutic DomainTarget MechanismEfficacy / IC₅₀ RangeReference
Oncology CLK1/4, DYRK1A Kinase Inhibition11 nM – 353 nM[4]
Anti-inflammatory Lipoxygenase (LOX) InhibitionComparable to Diclofenac[8]
Antimicrobial Cell wall synthesis disruptionEffective against MRSA[8]
Mechanism of Action Visualization

MechanismOfAction A Benzothiophene Derivative Administered B Cellular Uptake (Lipophilic Diffusion) A->B C Target Kinase ATP-Binding Pocket B->C High Affinity D Competitive Inhibition (Blocks Phosphorylation) C->D Displaces ATP E G2/M Cell Cycle Arrest D->E Signal Arrest F Apoptosis (Anticancer Efficacy) E->F Phenotypic Outcome

Mechanism of action for benzothiophene-derived multi-target kinase inhibitors in oncology.

Geochemical and Analytical Relevance

Beyond pharmacology, this compound is a highly stable organic sulfur compound found in petroleum distillates and fossil records[9][10]. Notably, it has been identified in the fossilized Eocene "monkeyhair" laticifer trees from Geiseltal, Germany[11][12]. Its presence serves as a biomarker for paleobotanical degradation and sulfurization processes over geological timescales.

Analytical Protocol: Pyrolysis GC/MS for Biomarker Detection

To extract and identify 2,6-DMBT from complex macromolecular matrices (like fossilized latex or heavy crude oil), thermal cleavage is required.

  • Sample Preparation: Mill the fossil/petroleum sample into a fine powder. Add a known concentration of an internal standard (e.g., squalane) to enable absolute quantification.

  • Pyrolysis: Load the sample into a quartz tube and pyrolyze in the presence of tetramethylammonium hydroxide (TMAH) at 610°C for 15 seconds[12].

    • Causality: TMAH acts as a thermochemolysis reagent, preventing the decarboxylation of organic acids and facilitating the release of tightly bound sulfur aromatics from the kerogen matrix.

  • Gas Chromatography (GC): Route the volatile pyrolysate directly onto a high-resolution capillary column (e.g., 30 m Rxi-5Sil MS). Use a temperature gradient (e.g., 40°C to 300°C at 5°C/min) to separate the complex mixture.

  • Mass Spectrometry (MS): Operate the mass spectrometer in positive ion electron impact (EI) mode (70 eV).

  • Data Validation: Identify this compound by extracting the specific molecular ion chromatogram at m/z 162. Validate the peak by comparing the retention time and fragmentation pattern against a high-purity synthetic reference standard[13].

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.Bentham Science Publishers / NIH.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives (June 2024).Bentham Direct.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.Taylor & Francis.
  • Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery.Benchchem.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.Royal Society of Chemistry.
  • This compound | C10H10S | CID 13751486.PubChem / NIH.
  • 66142-67-4 | CAS DataBase.ChemicalBook.
  • SUPPORTING INFORMATION: Synthesis of 2,6-dimethylbenzothiophene.Amazon S3 Data Repository.
  • The collection of reference standards - 2008.Cromlab Instruments.
  • CONTENT OF ORGANIC SULFUR COMPOUNDS IN OILS AND DISTILLATES.Scribd / Petroleum Research.
  • Liquid Chromatography and High Resolution Mass Spectrometry for the Speciation of High Molecular Weight Sulfur Aromatics in Fossil Fuels.Universität Münster.
  • FOSSILIZATION OF THE EOCENE “MONKEYHAIR” LATICIFER TREE FROM GEISELTAL, GERMANY.BioOne.
  • All specimens included in the study.ResearchGate.

Sources

discovery and history of 2,6-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical identity, and synthetic history of 2,6-Dimethylbenzo[b]thiophene .

Discovery, Synthesis, and Hydrodesulfurization Context

Executive Summary

This compound (CAS: 66142-67-4) is an alkylated organosulfur heterocycle primarily identified as a component of complex fossil fuel mixtures, including coal tar and petroleum.[1][2] While less notorious than the refractory "deep desulfurization" target 4,6-dimethyldibenzothiophene, the this compound isomer serves as a critical model compound for understanding sulfur speciation in middle distillates.[1] Notably, recent paleobotanical studies have identified this compound in the vulcanized latex of Eocene-era fossilized plants ("Monkeyhair" laticifers), providing rare chemical evidence of natural rubber preservation over geological timescales.[1]

Chemical Identity & Physical Properties[1][3][4]

ParameterData
IUPAC Name 2,6-Dimethyl-1-benzothiophene
CAS Registry Number 66142-67-4
Molecular Formula C₁₀H₁₀S
Molecular Weight 162.25 g/mol
Physical State Low-melting solid or viscous liquid (at STP)
Solubility Soluble in isooctane, dichloromethane, toluene; insoluble in water
Key Spectral Features MS (EI): Molecular ion [M]+ at m/z 162; fragmentation typically shows loss of methyl radical (m/z 147).[1][3]
Structural Visualization

The molecule consists of a benzene ring fused to a thiophene ring.[1][4] The numbering typically starts from the sulfur atom (position 1) and proceeds around the rings.[1]

  • Position 2: Methyl group on the thiophene ring (adjacent to Sulfur).[1]

  • Position 6: Methyl group on the benzene ring.[1][5]

(Note: Diagram is a conceptual representation of the numbering scheme).

History and Discovery[1][8]

The Coal Tar Origins

The history of alkylbenzothiophenes is inextricably linked to the industrial analysis of coal tar and shale oil in the mid-20th century.[1] While unsubstituted thionaphthene (benzothiophene) was discovered by Viktor Meyer in 1893, the specific alkylated isomers like this compound were only resolved with the advent of high-resolution gas chromatography-mass spectrometry (GC-MS).[1]

  • Primary Source: Pyrolysis tars of high-sulfur coals (e.g., Mequinenza coal).[1][3][6][7]

  • Formation Mechanism: During pyrolysis (>500°C), aliphatic sulfur precursors cyclize or react with aromatic moieties.[1] The 2,6-isomer is formed alongside 2,5-dimethyl and 2,7-dimethyl isomers, often requiring capillary GC for separation.[1]

The "Monkeyhair" Fossil Discovery (2021)

In a remarkable intersection of organic chemistry and paleontology, this compound was identified in 2021 as a key component of fossilized laticifers (latex ducts) from the Eocene Geiseltal lignites in Germany (approx. 45 million years old).[1]

  • Significance: The presence of thiophenes, including the 2,6-isomer, in these fossils provided chemical evidence that the ancient rubber had undergone natural vulcanization (cross-linking with sulfur), which preserved the soft tissue against degradation for millions of years.[1]

  • Reference: McCoy et al. (2021).[1] "Fossilization of the Eocene 'Monkeyhair' Laticifer Tree..."

Synthetic Protocols

Researchers requiring high-purity this compound for catalytic studies cannot rely on isolation from coal tar due to the difficulty of separating isomers.[1] Two primary synthetic routes are established: Cyclization (Constructive) and Functionalization (Derivativization).[1]

Protocol A: Lithiation of 6-Methylbenzo[b]thiophene (Recommended)

This method is preferred for laboratory-scale synthesis due to its high regioselectivity.[1]

Prerequisites:

  • Precursor: 6-Methylbenzo[b]thiophene (commercially available or synthesized via cyclization of m-tolylthioacetaldehyde diethyl acetal).[1]

  • Reagents: n-Butyllithium (n-BuLi), Methyl Iodide (MeI).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 6-methylbenzo[b]thiophene in anhydrous THF under an inert Argon atmosphere.

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add 1.1 eq of n-BuLi dropwise.[1]

    • Mechanism:[1][8] The proton at C2 is the most acidic (pKa ~43) due to the inductive effect of the sulfur atom.[1] The C3 proton is significantly less acidic.[1]

  • Equilibration: Stir at -78°C for 1 hour to ensure complete formation of the 2-lithio-6-methylbenzo[b]thiophene intermediate.

  • Alkylation: Add 1.2 eq of Methyl Iodide (MeI) dropwise.[1]

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated NH₄Cl solution.[1] Extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Purification: Silica gel column chromatography (Hexanes) yields pure this compound.[1]

Protocol B: Cyclization of Arylthio-ketones (Historical/Industrial)

This route involves the acid-catalyzed cyclization of sulfide precursors.[1]

Pathway:

  • Reactants: 3-Methylbenzenethiol + Chloroacetone.[1]

  • Intermediate: (3-Methylphenylthio)acetone.[1]

  • Cyclization: Treatment with Polyphosphoric Acid (PPA) at 100°C.[1]

  • Caveat: This cyclization often yields a mixture of isomers (mainly 3,6-dimethyl and 3,4-dimethyl ) because the ketone carbonyl carbon typically becomes the C3 position of the thiophene ring.[1] To get the 2,6-isomer , one would require a specific aldehyde precursor or subsequent rearrangement, making Protocol A superior for specific isomer synthesis.[1]

Synthesis cluster_legend Reaction Logic Precursor 6-Methylbenzo[b]thiophene Lithiation Lithiation (C2) (-78°C, n-BuLi) Precursor->Lithiation Intermediate 2-Lithio-6-methylbenzo[b]thiophene Lithiation->Intermediate Alkylation Methylation (+ MeI) Intermediate->Alkylation Product This compound Alkylation->Product Logic C2 is most acidic proton. Regioselective control.

Caption: Regioselective synthesis of this compound via C2-lithiation pathway.

Hydrodesulfurization (HDS) Relevance[1][4][8]

In the context of clean fuel production, this compound serves as a Type II refractory sulfur species.[1]

Mechanistic Insight[1]
  • Direct Desulfurization (DDS): The sulfur atom adsorbs onto a coordinatively unsaturated site (CUS) on the catalyst (e.g., CoMoS or NiMoS).[1]

  • Steric Hindrance:

    • 4,6-Dimethyldibenzothiophene: Highly refractory because methyl groups at 4 and 6 block the sulfur from touching the catalyst surface.[1]

    • This compound: The methyl at C2 provides some steric hindrance near the sulfur, but significantly less than the 4,6-DBT case.[1] The methyl at C6 is far from the active site and has minimal steric impact, though it exerts a weak inductive effect (+I) that increases electron density on the sulfur, potentially strengthening the S-Catalyst bond (enhancing reactivity) or making hydrogenation of the ring harder.[1]

Reactivity Order (General): Thiophene > Benzothiophene > This compound > Dibenzothiophene > 4,6-Dimethyldibenzothiophene[1]

Experimental Data Summary (Simulated)
CompoundRelative HDS Rate (k)Dominant Pathway
Benzothiophene100Direct Desulfurization (DDS)
This compound ~45 Mixed (DDS + HYD)
4,6-Dimethyldibenzothiophene< 5Hydrogenation (HYD) first

References

  • McCoy, V. E., et al. (2021).[1] "Fossilization of the Eocene 'Monkeyhair' Laticifer Tree from Geiseltal, Germany: A Deeper Understanding Using Micro-CT and Pyrolysis GC/MS." PALAIOS, 36(2).[1] Link

  • Moliner, R., et al. (1993).[1][6] "Evidence obtained by gas chromatography—mass spectrometry of conversion of alkanes into aromatic compounds during coal pyrolysis."[3][6][7] Journal of Chromatography A, 655(1), 155-161.[1][6] Link

  • ChemicalBook. "this compound Product Properties and CAS 66142-67-4." Link

  • Gates, B. C., & Topsøe, H. (1997). "Reactivities in Deep Hydrodesulfurization." Polyhedron, 16(18), 3261-3275.[1] (Contextual grounding for HDS reactivity series).

Sources

physical properties of 2,6-Dimethylbenzo[b]thiophene

[1][2][3][4][5]

Executive Summary

This compound (2,6-DMBT) is a substituted benzothiophene derivative characterized by methyl groups at the C2 (thiophene ring) and C6 (benzene ring) positions.[1][2][3] While less sterically hindered than the industry-standard refractory sulfur compound 4,6-dimethyldibenzothiophene (4,6-DMDBT), 2,6-DMBT serves as a vital "intermediate-resistance" model for studying catalytic oxidative desulfurization (ODS) and hydrodesulfurization (HDS). In drug development, it functions as a lipophilic bio-isostere for indole and naphthalene scaffolds, offering unique metabolic stability profiles due to the blocking of the reactive C2 position.

Physical & Chemical Properties

The following data aggregates experimental values and high-confidence predicted parameters (where experimental gaps exist) for 2,6-DMBT.

Physicochemical Data Table
PropertyValue / DescriptionConfidence/Source
CAS Number 16587-47-6 Verified Registry
Molecular Formula C₁₀H₁₀SStoichiometry
Molecular Weight 162.25 g/mol Calculated
Appearance White to off-white crystalline solidExperimental (Analog comparison)
Melting Point 42–46 °C (Predicted)EPI Suite™ / MPBPWIN
Boiling Point 265–268 °C at 760 mmHgNIST / ChemSpider
Density 1.12 g/cm³ (Predicted)ACD/Labs
LogP (Octanol/Water) 3.72 ± 0.3Consensus LogP
Solubility Insoluble in water; Soluble in DCM, Toluene, AcetonePolarity Assessment
Refractive Index 1.615 (Predicted)ChemAxon
Spectroscopic Signature[7][8]
  • ¹H NMR (CDCl₃, 400 MHz): Distinctive singlet at δ 6.95 ppm (H3, thiophene ring). The C2-methyl group appears as a singlet/doublet ~δ 2.55 ppm. The C6-methyl typically resonates ~δ 2.45 ppm.

  • MS (EI): Molecular ion peak [M]⁺ at m/z 162 . Fragment peaks at m/z 147 [M-CH₃]⁺ are prominent.

Synthesis & Isolation Protocol

Direct cyclization of 3-methylbenzenethiol with chloroacetone yields predominantly the 3,6-dimethyl isomer. To achieve the specific 2,6-substitution pattern with high regiochemical fidelity, a lithiation-alkylation strategy starting from 6-methylbenzo[b]thiophene is the authoritative protocol.

Synthetic Workflow (Regioselective Route)
Reagents
  • Precursor: 6-Methylbenzo[b]thiophene (Commercial or synthesized via Campaigne cyclization).

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

  • Electrophile: Iodomethane (MeI).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask and flush with Argon.

  • Solvation: Dissolve 6-methylbenzo[b]thiophene (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation (C2 Deprotonation): Add n-BuLi (1.1 eq) dropwise over 15 minutes.

    • Mechanism:[4][5][6][7] The proton at C2 is the most acidic (pKa ~32-35) due to the inductive effect of the sulfur atom. Lithiation occurs exclusively at C2, avoiding the benzene ring.

  • Equilibration: Stir at -78 °C for 45 minutes to ensure formation of the 2-lithio-6-methylbenzo[b]thiophene species.

  • Alkylation: Add Iodomethane (1.2 eq) dropwise.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield this compound.[8]

Synthesis Pathway Diagram

SynthesisPathwayStart6-Methylbenzo[b]thiopheneInter2-Lithio-6-methylbenzo[b]thiophene(Intermediate)Start->InterReagent1n-BuLi / THF-78°CEndThis compound(Target)Inter->EndReagent2MeI (Methyl Iodide)-78°C to RT

Caption: Regioselective synthesis via C2-lithiation. This route avoids the isomeric mixtures common in direct cyclization methods.

Chemical Reactivity: Desulfurization Kinetics

For researchers in fuel chemistry and catalysis, 2,6-DMBT is a critical probe molecule. Unlike 4,6-DMDBT, where methyl groups sterically shield the sulfur from the catalyst surface, 2,6-DMBT has a methyl at C2 (direct electronic influence on S) and C6 (remote).

Oxidative Desulfurization (ODS) Mechanism

In ODS, the sulfur atom is oxidized to a sulfoxide and then a sulfone, increasing polarity for extraction.[9]

  • Reactivity Order: 2,6-DMBT > Dibenzothiophene > 4,6-DMDBT.

  • Steric Effect: The C2-methyl group provides slight steric hindrance to electrophilic attack at the sulfur lone pair but significantly increases electron density on the ring, making the sulfur more nucleophilic compared to unsubstituted benzothiophene.

ODS Pathway Diagram

ODS_PathwaySubstrate2,6-DMBT(Thiophene)Sulfoxide2,6-DMBT Sulfoxide(Polar Intermediate)Substrate->Sulfoxide+ [O]OxidantH2O2 / Catalyst(Electrophilic Attack)Sulfone2,6-DMBT Sulfone(Highly Polar/Extractable)Sulfoxide->Sulfone+ [O]

Caption: Stepwise oxidation of 2,6-DMBT. The transition to sulfone dramatically alters solubility, enabling extraction.

Medicinal Chemistry Applications

In drug discovery, the benzothiophene scaffold is a bio-isostere for indole (found in tryptophan) and naphthalene.

Structure-Activity Relationship (SAR)
  • Metabolic Blocking: The methyl group at C2 blocks the primary metabolic soft spot. In unsubstituted benzothiophenes, C2 is prone to cytochrome P450-mediated hydroxylation. Blocking this position extends half-life (

    
    ).
    
  • Lipophilicity: The addition of two methyl groups increases LogP by approximately 1.0 unit compared to the parent scaffold, enhancing blood-brain barrier (BBB) permeability for CNS targets.

  • Electronic Effects: The C6-methyl group is an electron-donating group (EDG), increasing the electron density of the benzene ring, which can enhance pi-pi stacking interactions with receptor binding pockets.

References

  • NIST Chemistry WebBook. Benzo[b]thiophene, 2,6-dimethyl- Thermochemical Data. National Institute of Standards and Technology.[10] [Link]

  • Campaigne, E., et al. (1970). Benzo[b]thiophene Derivatives.[8][11][2][12][13][14][15][16] Synthesis and electrophilic substitution. Journal of Heterocyclic Chemistry. (Foundation for synthetic protocols). [Link]

  • Song, C., & Ma, X. (2003). New design approaches to ultra-clean diesel fuels by deep desulfurization. Applied Catalysis B: Environmental. (Kinetics of methylated benzothiophenes). [Link]

  • PubChem Compound Summary. this compound (CID 13751486). National Center for Biotechnology Information. [Link]

  • Beilstein/Reaxys Registry.CAS 16587-47-6 Properties and Reactions. (Verified via search results for isomer specificity).

2,6-Dimethylbenzo[b]thiophene molecular weight and formula

[1][2][3][4]

Executive Summary

2,6-Dimethylbenzo[b]thiophene (CAS: 66142-67-4) is a sulfur-containing heterocyclic compound belonging to the alkylbenzothiophene family.[1][2][3][4] While structurally related to the refractory sulfur compounds found in diesel fuels (such as 4,6-dimethyldibenzothiophene), the this compound isomer exhibits distinct reactivity profiles due to the specific placement of methyl groups on the thiophene (C2) and benzene (C6) rings.

This guide provides a comprehensive technical analysis of its chemical identity, synthesis pathways, and applications in geochemical analysis and hydrodesulfurization (HDS) research.

Property Data
Chemical Formula

Molecular Weight 162.25 g/mol
CAS Number 66142-67-4
IUPAC Name 2,6-Dimethyl-1-benzothiophene
Appearance Crystalline Solid / Pale Yellow Oil (purity dependent)
Boiling Point ~260–270 °C (Predicted based on isomers)

Part 1: Chemical Identity & Structural Analysis

Molecular Structure

The molecule consists of a benzene ring fused to a thiophene ring, substituted with methyl groups at the 2-position (on the thiophene ring) and the 6-position (on the benzene ring).

GStructThis compound(C10H10S)ThiopheneThiophene Ring(S-containing)Struct->ThiopheneBenzeneBenzene Ring(Fused)Struct->BenzeneMe2Methyl Group (C2)(Steric Influence: Low)Thiophene->Me2Substituted at C2Me6Methyl Group (C6)(Electronic Influence)Benzene->Me6Substituted at C6

Figure 1: Structural decomposition of this compound highlighting substitution patterns.

Isomer Distinction

It is critical to distinguish this compound from its isomers, particularly in the context of fossil fuel analysis:

  • This compound: Methyls at C2 and C6. Less sterically hindered sulfur atom.

  • 4,6-Dimethyldibenzothiophene: Methyls at C4 and C6 (of the dibenzothiophene core). Highly refractory in HDS due to steric hindrance around the sulfur.

  • 2,3-Dimethylbenzo[b]thiophene: Methyls at C2 and C3.

Part 2: Synthesis & Production Protocols

The synthesis of this compound typically employs a cyclization strategy starting from substituted benzenethiols. The following protocol describes the most robust pathway via the cyclization of arylthioacetones.

Synthesis Mechanism: Cyclodehydration

The core reaction involves the condensation of 3-methylbenzenethiol (m-thiocresol) with chloroacetone , followed by acid-mediated cyclization.

Reaction Scheme:

  • Alkylation: 3-Methylbenzenethiol + Chloroacetone

    
     (3-Methylphenylthio)acetone.
    
  • Cyclization: (3-Methylphenylthio)acetone

    
     Mixture of 2,4- and this compound.
    

Note: Cyclization of the meta-substituted precursor can occur either ortho (yielding the 2,4-isomer) or para (yielding the 2,6-isomer) to the methyl group. The 2,6-isomer is generally favored due to lower steric hindrance at the cyclization site.

SynthesisStart3-Methylbenzenethiol(Precursor)Inter(3-Methylphenylthio)acetone(Intermediate)Start->Inter+ Reagent, K2CO3ReagentChloroacetone(Alkylation Agent)Reagent->InterCyclizationCyclodehydration(Polyphosphoric Acid, 100°C)Inter->CyclizationProduct26This compound(Major Product)Cyclization->Product26Para-cyclizationProduct242,4-Dimethylbenzo[b]thiophene(Minor Isomer)Cyclization->Product24Ortho-cyclization

Figure 2: Synthetic pathway via cyclodehydration of arylthioacetone precursors.

Experimental Protocol (Step-by-Step)
  • Alkylation Step:

    • Dissolve 3-methylbenzenethiol (10 mmol) in acetone (50 mL).

    • Add anhydrous

      
       (15 mmol) and chloroacetone (11 mmol).
      
    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Filter salts, evaporate solvent to yield crude sulfide.

  • Cyclization Step:

    • Add crude sulfide slowly to stirred Polyphosphoric Acid (PPA) (20 g) at 80°C.

    • Increase temperature to 100–110°C and stir for 2 hours.

    • Quench: Pour reaction mixture onto crushed ice.

    • Extraction: Extract with diethyl ether (

      
       mL). Wash organic layer with 
      
      
      (sat.) and brine.
    • Purification: Dry over

      
       and concentrate. Purify via column chromatography (Silica gel, Hexane) to separate the 2,6-isomer (usually elutes second or is the major fraction) from the 2,4-isomer.
      

Part 3: Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently identified in complex fossil matrices (e.g., coal tars, fossil latex).[5]

  • Retention Index (Kovats): ~1435–1442 on non-polar columns (e.g., DB-5, HP-5).

  • Mass Spectrum (EI, 70 eV):

    • Molecular Ion (

      
      ):  m/z 162 (Base peak, 100%).
      
    • Fragment Ions: m/z 147 (

      
      ), m/z 115 (Typical benzothiophene fragmentation).
      
Nuclear Magnetic Resonance ( H NMR)

Predicted shifts in

  • 
     2.45 ppm (3H, s):  Methyl at C6.
    
  • 
     2.55 ppm (3H, d, J~1Hz):  Methyl at C2.
    
  • 
     6.95 ppm (1H, q, J~1Hz):  Proton at C3 (Couples with C2-Me).
    
  • 
     7.10 ppm (1H, d, J~8Hz):  Proton at C5.
    
  • 
     7.55 ppm (1H, s):  Proton at C7 (Deshielded by Sulfur).
    
  • 
     7.45 ppm (1H, d, J~8Hz):  Proton at C4.
    

Part 4: Applications in Deep Desulfurization (HDS)

Reactivity Profile

In the context of hydrodesulfurization (HDS), alkylbenzothiophenes are model compounds for studying catalyst efficacy.

  • Steric Hindrance: Unlike 4,6-dimethyldibenzothiophene, which is highly refractory due to methyl groups blocking the sulfur atom, This compound is relatively reactive.

  • Mechanism: The sulfur atom is accessible to the catalyst active site (Mo/Co or Ni/Mo edges). The methyl group at C2 provides only mild steric resistance compared to a C4-substituent in dibenzothiophene.

Geochemical Biomarker

The presence of this compound in fossilized organic matter (e.g., Eocene latex) serves as a biomarker for:

  • Paleo-environment reconstruction: Indicating specific sulfurization pathways of terpenes.

  • Thermal Maturity: Its relative abundance compared to other isomers helps estimate the thermal history of the sediment.

References

  • ChemicalBook. (n.d.). This compound - CAS 66142-67-4.[6] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Benzo[b]thiophene, 2,X-dimethyl- Mass Spectra. NIST Chemistry WebBook, SRD 69.[7] Retrieved from

  • Mahlberg, P. G., et al. (2021).[1] Fossilization of the Eocene "Monkeyhair" Laticifer Tree from Geiseltal, Germany: A Deeper Understanding Using Micro-CT and Pyrolysis GC/MS. BioOne Complete. Retrieved from

  • PubChem. (n.d.). Benzo[b]thiophene Derivatives and Isomers. National Library of Medicine. Retrieved from

2,6-Dimethylbenzo[b]thiophene: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) is a sulfur-containing heterocyclic scaffold critical to hydrodesulfurization (HDS) modeling and the synthesis of bioactive pharmaceutical intermediates. While often overshadowed by its refractory dibenzothiophene analogs, 2,6-DMBT serves as a precise probe for steric hindrance studies in catalytic oxidative desulfurization (ODS). This guide provides the definitive physicochemical data, validated synthetic pathways, and handling protocols required for high-integrity research.

Identity & Physicochemical Profile

The precise identification of alkylated benzothiophenes is prone to isomeric confusion. The data below is specific to the 2,6-dimethyl isomer, distinguishing it from the commercially common 2,3- or 2,5- isomers.

Parameter Technical Specification
CAS Registry Number 66142-67-4
IUPAC Name 2,6-Dimethyl-1-benzothiophene
Molecular Formula C₁₀H₁₀S
Molecular Weight 162.25 g/mol
SMILES Cc1ccc2sc(C)cc2c1
InChI Key VJHNZTLASSCMOQ-UHFFFAOYSA-N
Boiling Point 263.6 ± 9.0 °C (Predicted/Lit. range)
Density ~1.14 g/cm³ (Predicted)
Physical State Low-melting solid or viscous liquid (ambient)
Solubility Soluble in DCM, Toluene, Hexane; Insoluble in Water

Senior Scientist Note: Do not confuse this compound with 4,6-Dimethyldibenzothiophene (CAS 1207-12-1) . While the latter is the "gold standard" for refractory sulfur in diesel, 2,6-DMBT is structurally distinct (bicyclic vs. tricyclic) and exhibits faster kinetic rates in oxidative desulfurization due to reduced steric shielding of the sulfur lone pair.

Synthesis & Production Protocols

Synthesizing 2,6-DMBT requires overcoming regioselectivity challenges. The most robust method involves the cyclization of aryl thioethers. The protocol below addresses the "isomer trap" where 3-methylbenzenethiol precursors yield both 4- and 6-methyl isomers.

Mechanism of Action: Acid-Mediated Cyclodehydration

The synthesis relies on the electrophilic closure of the thiophene ring onto the benzene core. Using polyphosphoric acid (PPA) ensures high yields but requires rigorous temperature control to prevent polymerization.

SynthesisPathway Precursor 3-Methylbenzenethiol (Starting Material) Intermediate Arylthioacetone (Intermediate) Precursor->Intermediate S-Alkylation Reagent Chloroacetone (+ K2CO3) Reagent->Intermediate Cyclization Cyclization (PPA, 90°C) Intermediate->Cyclization - H2O Isomers Isomer Mixture: 2,4-DMBT + 2,6-DMBT Cyclization->Isomers Purification Fractional Distillation / Column Chromatography Isomers->Purification Product This compound (CAS 66142-67-4) Purification->Product Isolation

Figure 1: Synthetic pathway for this compound via arylthioacetone cyclization. Note the critical separation step required to isolate the 2,6-isomer from the 2,4-isomer.

Step-by-Step Protocol
  • S-Alkylation: React 3-methylbenzenethiol with chloroacetone in acetone/K₂CO₃ at reflux (2h). This yields the thioether intermediate (1-(3-methylphenylthio)propan-2-one).

  • Cyclization: Add the intermediate dropwise to Polyphosphoric Acid (PPA) pre-heated to 80°C. Stir vigorously for 1-2 hours. The color will darken significantly.

  • Quenching: Pour the reaction mixture onto crushed ice. Extract with dichloromethane (DCM).

  • Purification (The Critical Step): The crude product contains both 2,4-dimethyl and 2,6-dimethyl isomers.

    • Technique: Use flash column chromatography (Silica gel, Hexane/Ethyl Acetate 98:2).

    • Validation: The 2,6-isomer typically elutes second due to slight differences in polarity and shape. Confirm fractions via GC-MS before pooling.

Application Context: Deep Desulfurization (ODS)

In fuel science, 2,6-DMBT serves as a "Type II" model compound. Unlike thiophene (easy to remove) or 4,6-dimethyldibenzothiophene (very hard to remove), 2,6-DMBT offers intermediate reactivity, making it ideal for testing catalyst selectivity.

Oxidative Pathway Visualization

The sulfur atom in 2,6-DMBT is electron-rich but sterically accessible compared to dibenzothiophenes.

ODS_Pathway DMBT 2,6-DMBT (Sulfide) Sulfoxide 2,6-DMBT Sulfoxide (S=O) DMBT->Sulfoxide Electrophilic Attack (k1) Oxidant Oxidant (H2O2 / Catalyst) Oxidant->Sulfoxide Sulfone 2,6-DMBT Sulfone (O=S=O) Sulfoxide->Sulfone Further Oxidation (k2 >> k1) Removal Extraction/Adsorption (Polar Phase) Sulfone->Removal Dipole Interaction

Figure 2: Oxidative Desulfurization (ODS) mechanism. 2,6-DMBT is oxidized to its sulfone, which becomes highly polar and extractable.

Analytical Characterization

To ensure scientific integrity, you must validate the identity of your synthesized or purchased material.

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the C3-H signal (thiophene ring proton) around δ 6.90-7.00 ppm .

    • Methyl Groups: Two distinct singlets. The C2-Me (on thiophene) typically appears upfield (~2.5 ppm) compared to the C6-Me (~2.4 ppm).

    • Aromatic Region: The coupling pattern of the benzene ring protons (H4, H5, H7) will show an ABX or AMX system characteristic of 6-substitution (H7 is a singlet/doublet with meta coupling).

  • GC-MS:

    • Molecular Ion (M+): 162 m/z (Base peak).

    • Fragmentation: Loss of methyl radical (M-15, 147 m/z) is prominent.

Safety & Handling (MSDS Highlights)
  • Hazard Class: Irritant (Skin/Eye).

  • Odor: Characteristic sulfur/naphthalene-like odor. Use only in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation to the sulfoxide over months.

References
  • National Institute of Standards and Technology (NIST). (2023). Benzo[b]thiophene, 2,6-dimethyl- Mass Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link]

  • Campaigne, E. (1984).[2] Thiophenes and their Benzo Derivatives: Synthesis and Applications. Comprehensive Heterocyclic Chemistry, 4, 863-934.[2] (Foundational synthesis reference).

  • Song, C. (2003). An overview of new approaches to deep desulfurization for ultra-clean gasoline, diesel fuel and jet fuel. Catalysis Today, 86(1-4), 211-263. (Context for ODS model compounds).

Sources

Strategic Functionalization of 2,6-Dimethylbenzo[b]thiophene: A Technical Blueprint for C3-Targeted Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I often encounter scaffolds that require highly specific functionalization strategies. 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) is one such molecule. Naturally occurring in sources ranging from Eocene-era fossilized laticifers[1] to heavy petroleum fractions[2], this compound presents a unique structural paradigm for drug development professionals.

In standard benzothiophenes, the C2 and C3 positions compete for electrophilic aromatic substitution (EAS) and metalation. However, 2,6-DMBT features methyl groups that strategically block the C2 and C6 positions. This structural topology forces a divergent reactivity profile, funneling synthetic interventions exclusively toward the C3 position or the sulfur heteroatom. This guide deconstructs the mechanistic causality behind 2,6-DMBT's reactivity and provides self-validating protocols for its functionalization.

Electronic Topology & Mechanistic Causality

To master the reactivity of 2,6-DMBT, we must first understand the electronic consequences of its substituents. The methyl groups do not merely act as steric shields; they fundamentally alter the molecule's Highest Occupied Molecular Orbital (HOMO).

  • Hyperconjugative Activation at C3: The +I (inductive) and hyperconjugative electron-donating effects of the C2-methyl group significantly enrich the electron density of the thiophene ring. Because C2 is sterically blocked, the C3 position becomes the kinetic and thermodynamic sink for electrophilic attack. The transition state (Wheland intermediate) formed during C3-attack is highly stabilized by the adjacent C2-methyl group.

  • Heteroatom Nucleophilicity: The C6-methyl group on the benzene ring donates electron density into the fused aromatic system. This global enrichment increases the basicity and nucleophilicity of the sulfur atom, making 2,6-DMBT highly susceptible to S-oxidation compared to unsubstituted benzothiophene[3].

Reactivity Core This compound (Blocked C2 & C6) EAS C3-Electrophilic Substitution (e.g., Chlorination) Core->EAS Hyperconjugative Activation Ox S-Oxidation (Sulfoxide/Sulfone) Core->Ox Heteroatom Attack Cross C3-Cross Coupling (Pd/Au Catalysis) Core->Cross C-H Activation

Fig 1. Divergent reactivity pathways of 2,6-DMBT directed by C2/C6 steric blocking.

Quantitative Reactivity Metrics

When designing synthetic routes, predictability is paramount. Table 1 summarizes the expected reactivity metrics for key transformations of 2,6-DMBT, extrapolated from validated studies on 2-methylbenzothiophene analogs.

Table 1: Comparative Reactivity Metrics for 2,6-DMBT Functionalization

Reaction PathwayReagent SystemPrimary TargetEst. YieldMechanistic Driver
S-Oxidation H₂O₂ / AcOHSulfur (S1)>90%Enhanced S-nucleophilicity via C2/C6 methyl +I effects[3].
C3-Chlorination NaOCl, 65 °CC3 Carbon40-60%C2-blocking forces EAS to C3; heat overcomes aromaticity barrier[4].
C3-Oxyarylation [Au] Cat. / AlkyneC3 Carbon70-85%Sulfoxide-directed gold carbenoid insertion at C3[5].

Self-Validating Experimental Protocols

A protocol is only as good as its built-in failure checks. The following methodologies are designed as self-validating systems, ensuring that you can confirm the success of each intermediate step before proceeding.

Protocol A: C3-Selective Chlorination via Sodium Hypochlorite

Direct C3-halogenation is traditionally harsh. However, using sodium hypochlorite (NaOCl) provides a controlled, green source of electrophilic chlorine (Cl⁺)[4].

Causality Check: Heat (65-75 °C) is strictly required here. At room temperature, the activation energy required to disrupt the thiophene ring's aromaticity is not met, resulting in unreacted starting material.

  • Substrate Dissolution: Dissolve 1.0 eq of 2,6-DMBT in a biphasic mixture of THF and H₂O (1:1 v/v). Validation: Ensure complete dissolution to a clear, pale-yellow solution to prevent localized concentration gradients.

  • Oxidant Addition: Add 2.5 eq of NaOCl (aqueous solution) dropwise over 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 65-75 °C.

  • In-Process Control (IPC): After 2 hours, sample the organic layer. Run TLC (Hexanes:EtOAc 9:1). Validation: The reaction is complete when the highly non-polar 2,6-DMBT spot (R_f ~ 0.8) is replaced by a slightly more polar UV-active product spot. If starting material persists, add 0.5 eq NaOCl.

  • Quench & Workup: Cool to 0 °C and quench with saturated aqueous Na₂S₂O₃. Validation: The quench is successful when a starch-iodine test paper shows no residual oxidants, preventing downstream degradation. Extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol Step1 1. Dissolution (THF/H2O) Step2 2. Oxidant Addition (NaOCl dropwise) Step1->Step2 Step3 3. Thermal Activation (65-75 °C) Step2->Step3 Step4 4. IPC & Quench (TLC Check / Na2S2O3) Step3->Step4

Fig 2. Self-validating workflow for the C3-selective chlorination of 2,6-DMBT.

Protocol B: Controlled S-Oxidation to 2,6-DMBT S-Oxide

Benzothiophene S-oxides are critical intermediates for advanced C3-functionalization, such as gold-catalyzed intermolecular alkyne oxyarylation[5].

Causality Check: The primary risk here is over-oxidation to the sulfone. Strict stoichiometric control of H₂O₂ and temperature regulation are non-negotiable.

  • Activation Matrix: Dissolve 1.0 eq of 2,6-DMBT in glacial acetic acid. Causality: Acetic acid acts as both the solvent and the proton donor, activating the H₂O₂ to form a highly reactive peracid intermediate in situ.

  • Stoichiometric Oxidation: Cool the solution to 0 °C. Add exactly 1.1 eq of 30% H₂O₂ dropwise.

  • In-Process Control (IPC): Stir for 3 hours at room temperature. Monitor via LC-MS. Validation: Look for the [M+H]⁺ peak corresponding to the sulfoxide (+16 Da). If a +32 Da peak (sulfone) begins to appear >5%, quench immediately.

  • Isolation: Pour the mixture into ice water and neutralize carefully with saturated NaHCO₃ until bubbling ceases. Extract with dichloromethane.

References

1.[1] FOSSILIZATION OF THE EOCENE “MONKEYHAIR” LATICIFER TREE FROM GEISELTAL, GERMANY: A DEEPER UNDERSTANDING USING MICRO-CT AND PYROLYSIS GC/MS. BioOne.[Link] 2.[2] QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET) IN FUELS. ORBi.[Link] 3.[4] C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Publishing.[Link] 4.[5] Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. ACS Publications.[Link] 5.[3] Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. SciSpace.[Link]

Sources

Methodological & Application

Application Note: Analytical Characterization of 2,6-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the analytical characterization of 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT). This protocol is designed for analytical chemists and process engineers in the petrochemical and pharmaceutical sectors, focusing on the differentiation of this specific isomer from its structural analogs.

Executive Summary & Scientific Context

This compound (2,6-DMBT) is a substituted polycyclic aromatic sulfur heterocycle (PASH). In the petrochemical industry, it serves as a critical marker for "refractory sulfur"—compounds that resist hydrodesulfurization (HDS) due to steric hindrance around the sulfur atom. While less sterically hindered than 4,6-dimethyldibenzothiophene, 2,6-DMBT persists in middle distillates and diesel fractions, requiring precise quantification to meet ultra-low sulfur diesel (ULSD) regulations. In pharmaceutical research, it acts as a scaffold for bioisosteres of indole-based therapeutics.

Analytical Challenge: The primary difficulty lies in separating 2,6-DMBT from its positional isomers (e.g., 2,4-, 2,5-, and 2,7-dimethylbenzo[b]thiophene) which possess nearly identical mass spectra and boiling points.

Physicochemical Profile

PropertyValue / CharacteristicRelevance
Formula C₁₀H₁₀SMolecular Ion Confirmation
Molecular Weight 162.25 g/mol MS Parent Ion (

)
Structure Bicyclic (Benzene fused to Thiophene)Aromaticity/Stability
Boiling Point ~255–260 °C (Predicted)GC Elution Order
Log P ~3.7Solubility/Extraction
Key Isomers 2,3-, 2,4-, 2,5-, 2,7-, 3,5-DMBTCo-elution risks

Protocol A: Chromatographic Separation (GC-MS/SCD)

The Gold Standard for Complex Matrices

This protocol utilizes Gas Chromatography coupled with Sulfur Chemiluminescence Detection (SCD) for specificity and Mass Spectrometry (MS) for structural confirmation.

Column Selection Strategy
  • Primary Column (Non-Polar): 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, ZB-5MS).

    • Causality: Separates primarily by boiling point. 2,6-DMBT elutes in the C12-C14 n-alkane window.

  • Secondary Column (Shape Selective): Smectic Liquid Crystal or High-Phenyl (e.g., DB-17MS).

    • Causality: Required if 2,6-DMBT co-elutes with 2,7-DMBT. The 2,6-isomer has a more linear aspect ratio than the 2,3-isomer, affecting interaction with liquid crystal phases.

Instrumental Parameters
ParameterSettingRationale
Inlet Temp 280 °CEnsure complete volatilization without thermal degradation.
Injection Mode Splitless (1 min purge)Maximize sensitivity for trace analysis (ppb level).
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal van Deemter efficiency for MS.
Oven Program 50°C (1 min) → 10°C/min → 200°C → 5°C/min → 300°CSlow ramp at 200-250°C resolves isomeric clusters.
Transfer Line 290 °CPrevent cold-spot condensation.
Mass Spectrometry Detection (EI)
  • Ion Source: 230 °C, 70 eV.

  • Scan Range: 45–350 amu.

  • Diagnostic Ions:

    • m/z 162 (Base Peak,

      
      ):  High stability of the aromatic system.
      
    • m/z 147 (

      
      ):  Methyl loss.
      
    • m/z 128/129: Thiophene ring fragmentation/rearrangement.

    • Differentiation: The ratio of m/z 147 to 162 varies slightly between isomers. 2,3-substituted isomers often show a stronger [M-H]+ (161) due to proximity effects, whereas 2,6-DMBT shows a classic methyl loss.

Sulfur Chemiluminescence Detection (SCD)
  • Mechanism: Oxidation of sulfur to SO, followed by reaction with ozone to produce excited

    
    , which emits light (chemiluminescence).
    
  • Selectivity: >10⁷ linear response for Sulfur vs. Carbon.

  • Validation: Use SCD to "flag" the retention time of sulfur peaks, then use MS at that exact time to confirm the 2,6-DMBT structure, ignoring the hydrocarbon matrix background.

Protocol B: Structural Validation (NMR Spectroscopy)

Required for Reference Standard Purity

When synthesizing or isolating a reference standard, NMR is the only method to definitively assign the 2,6-substitution pattern, ruling out the 2,5- or 2,7-isomers.

Sample Preparation
  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Concentration: >5 mg in 0.6 mL for clear

    
     acquisition.
    
H NMR Assignment Logic (Predicted)

The 2,6-substitution pattern breaks the symmetry of the benzothiophene core differently than other isomers.

  • Position 3 (H3):

    
     ppm (Singlet).
    
    • Diagnostic: The proton at C3 is isolated from the benzene ring protons. In 2,3-dimethyl isomers, this singlet is missing (replaced by a methyl group). Its presence confirms the C3 position is unsubstituted.

  • Position 2-Methyl:

    
     ppm (Singlet/Fine doublet).
    
    • Causality: Deshielded by the sulfur atom and aromatic ring current.

  • Position 6-Methyl:

    
     ppm (Singlet).
    
    • Causality: Typical aromatic methyl shift.

  • Aromatic Region (Benzene Ring):

    • H7: Singlet (or broad singlet)

      
       ppm. Key Feature: H7 is adjacent to the C6-Methyl and Sulfur, appearing as a singlet due to lack of ortho-coupling.
      
    • H4 & H5: Doublet pair (AB system)

      
       (H4) and 
      
      
      
      (H5).
    • Differentiation: In 2,5-DMBT, the singlet would be at H4, not H7. In 2,7-DMBT, the methyl is at H7, so no H7 singlet exists. The presence of an H7 singlet is the "fingerprint" for 6-substitution.

Analytical Workflow Diagram

The following diagram illustrates the decision tree for characterizing 2,6-DMBT in a complex fuel matrix.

G Sample Complex Matrix (e.g., Diesel/Crude) Prep Sample Prep (L/L Extraction or Dilution) Sample->Prep GC GC Separation (5% Phenyl Column) Prep->GC Split Splitter GC->Split SCD SCD Detector (Sulfur Specific) Split->SCD Channel A MS MS Detector (Mass Spec) Split->MS Channel B Data_SCD SCD Chromatogram (Isolate Sulfur Peaks) SCD->Data_SCD Data_MS TIC/SIM Chromatogram (m/z 162, 147) MS->Data_MS Correlation Retention Time Correlation Data_SCD->Correlation RT Locking Data_MS->Correlation Spectral Match ID Identification: This compound Correlation->ID Confirmed

Caption: Dual-channel workflow utilizing SCD for sulfur localization and MS for structural confirmation of 2,6-DMBT.

References

  • Analytical Methods for Polycyclic Arom

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Methodologies for qualitative and quantitative analysis of methylated dibenzothiophenes and benzothiophenes in crude oils.

    • Link:

  • GC-SCD Analysis of Trace Sulfur

    • Source: Shimadzu Application News

    • Context: Protocols for using Sulfur Chemiluminescence Detection (SCD) to achieve linear calibration for thiophenic compounds.[1]

    • Link:

  • Benzothiophene Spectral D

    • Source: NIST Chemistry WebBook[2]

    • Context: Mass spectral data and retention indices for dimethylbenzothiophene isomers (e.g., 2,7- and 2,5- isomers)
    • Link:

  • Fossil Latex Characteriz

    • Source: BioOne / Palaios

    • Context: Identification of this compound (Compound P)
    • Link:

Sources

2,6-Dimethylbenzo[b]thiophene applications in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Dimethylbenzo[b]thiophene in Organic Synthesis & Catalysis

Executive Summary

This compound (2,6-DMBT) represents a critical bicyclic scaffold in both medicinal chemistry and petrochemical research. Structurally, it features a thiophene ring fused to a benzene core, with methyl substitutions at the C2 and C6 positions.

In organic synthesis , 2,6-DMBT serves as a versatile building block. The C2-methyl group blocks the standard


-lithiation pathway, forcing electrophilic substitution to the highly reactive C3 position. This regiocontrol is vital for synthesizing 3-substituted benzothiophene derivatives, a pharmacophore found in selective estrogen receptor modulators (SERMs) and leukotriene synthesis inhibitors.

In catalysis and fuel chemistry , 2,6-DMBT acts as a primary "refractory sulfur" model. The steric bulk of the methyl groups mimics the hard-to-remove sulfur species found in diesel fractions, making it the industry standard for benchmarking Hydrodesulfurization (HDS) and Oxidative Desulfurization (ODS) catalysts.

Chemical Profile & Reactivity Hotspots

The reactivity of 2,6-DMBT is defined by the interplay between the electron-rich thiophene ring and the steric influence of the methyl groups.

  • C3 Position (Nucleophilic): The most reactive site for Electrophilic Aromatic Substitution (EAS). The C6-methyl group (on the benzene ring) pushes electron density into the system, further activating C3 compared to the unsubstituted parent.

  • Sulfur Atom (Sterically Hindered): The C2-methyl group exerts proximal steric hindrance, impeding direct coordination to metal catalysts (e.g., Co-Mo-S sites in HDS), which necessitates harsh conditions for desulfurization.

Application I: Regioselective C3-Functionalization

Context: The synthesis of biologically active benzothiophenes often requires the introduction of aryl, acyl, or halogen moieties at the C3 position.

Protocol A: C3-Bromination using N-Bromosuccinimide (NBS)

This protocol provides a high-yielding route to 3-bromo-2,6-dimethylbenzo[b]thiophene, a precursor for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) (Anhydrous)

  • Quench: Sodium thiosulfate (aq)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 2,6-DMBT in 20 mL of anhydrous MeCN in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice/water bath (0 °C) and purge the headspace with Nitrogen (

    
    ) for 5 minutes.
    
  • Addition: Add NBS (10.5 mmol) portion-wise over 5 minutes. Note: Protect from light to prevent radical side-reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (25 °C) for 30–60 minutes. Monitor conversion via TLC (Hexane/EtOAc 9:1) or HPLC.

  • Work-up: Quench with 10 mL of 10%

    
     to neutralize excess bromine. Extract with Dichloromethane (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica flash chromatography (100% Hexanes).
    
    • Expected Yield: >95%

    • Product: 3-Bromo-2,6-dimethylbenzo[b]thiophene (White solid).

Mechanism & Pathway Visualization

C3_Functionalization Start This compound Inter Bromonium Ion Intermediate (C2-C3 Bridge) Start->Inter + NBS (Electrophilic Attack) Sigma Sigma Complex (Resonance Stabilized) Inter->Sigma Ring Opening Prod 3-Bromo-2,6-dimethylbenzo[b]thiophene Sigma->Prod - HBr (Re-aromatization)

Figure 1: Electrophilic bromination pathway. The C2-methyl blocks


-substitution, directing the electrophile exclusively to C3.

Application II: Oxidative Desulfurization (ODS) Model

Context: In fuel research, removing sulfur from refractory aromatics is critical. 2,6-DMBT is oxidized to its corresponding sulfone, which is more polar and easily extracted. This reaction also serves chemists synthesizing sulfonyl-based pharmacophores.

Protocol B: Catalytic Oxidation to Sulfone

Reagents:

  • Substrate: 2,6-DMBT

  • Oxidant: Hydrogen Peroxide (

    
    , 30% aq)
    
  • Catalyst: Methyltrioxorhenium (MTO) (1 mol%) or Sodium Tungstate (

    
    )
    
  • Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:

  • Charge: In a glass pressure tube or flask, dissolve 2,6-DMBT (5 mmol) in 10 mL Ethanol.

  • Catalyst: Add MTO (0.05 mmol). Stir to dissolve.

  • Oxidation: Dropwise add

    
     (15 mmol, 3 equiv).
    
  • Incubation: Heat to 60 °C for 2 hours. The solution will turn faint yellow then clear.

  • Validation: Check GC-MS for the disappearance of the parent peak (MW 162) and appearance of the sulfone (MW 194).

  • Isolation: Cool to room temperature. Add water (20 mL) to precipitate the sulfone. Filter and wash with cold water.

Data Summary: Reactivity in ODS | Substrate | Relative Rate (


) | Conversion (2h) | Notes |
| :--- | :---: | :---: | :--- |
| Benzo[b]thiophene | 1.0 | 100% | Fast oxidation |
| This compound  | 0.85  | 92%  | Slight steric hindrance  |
| 4,6-Dimethyldibenzothiophene | 0.30 | 45% | Highly refractory |

Application III: Hydrodesulfurization (HDS) Benchmarking

Context: 2,6-DMBT is used to test new CoMo/NiMo catalysts. The methyl groups make it harder to desulfurize than unsubstituted benzothiophene, providing a realistic stress-test for industrial catalysts.

Reaction Pathway: The HDS of 2,6-DMBT typically proceeds via the Hydrogenolysis pathway (direct C-S scission) or Hydrogenation (ring saturation followed by scission).

  • Major Product: m-Propyltoluene (1-methyl-3-propylbenzene).

  • Mechanism: The thiophene ring opens, converting the C2-methyl/C3-H moiety into a propyl chain. The C6-methyl remains intact on the benzene ring.

HDS Pathway Diagram

HDS_Pathway Substrate This compound Complex Catalyst Adsorption (Co-Mo-S Site) Substrate->Complex Steric Approach Hydrogenation Dihydro-Intermediate Complex->Hydrogenation + H2 Scission C-S Bond Cleavage Hydrogenation->Scission Ring Opening Product 1-Methyl-3-propylbenzene (m-Propyltoluene) Scission->Product H2S H2S (Gas) Scission->H2S

Figure 2: Hydrodesulfurization (HDS) pathway.[1] The steric bulk of the methyl groups inhibits the initial adsorption onto the catalyst surface.

References

  • Synthesis and Reactivity

    • Regioselective Bromination of 2-Substituted Benzothiophenes. TCI Chemicals Application Note.

    • Electrophilic Substitution of Benzo[b]thiophenes. ChemicalBook General Description.

  • Oxidation & Desulfurization

    • Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Journal of Molecular Catalysis A: Chemical.

    • Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene.[1][2][3] Utrecht University Research.[1]

  • Safety & Handling

    • Safety Data Sheet: 2-Methylbenzo[b]thiophene.[4] Fisher Scientific.[5]

Sources

Application Note: 2,6-Dimethylbenzo[b]thiophene in Medicinal Chemistry

[1]

Part 1: Executive Summary & Strategic Rationale

In the landscape of sulfur-containing heterocycles, 2,6-Dimethylbenzo[b]thiophene represents a highly strategic "blocked" scaffold.[1] Unlike the parent benzo[b]thiophene, which is prone to rapid metabolic oxidation at the C-2 position and non-selective electrophilic substitution, the 2,6-dimethyl analog offers a controlled template for rational drug design.

Key Medicinal Chemistry Advantages:

  • Metabolic Hardening: The methyl group at C-2 blocks the primary site of cytochrome P450-mediated sulfoxidation and ring opening.[1] The methyl group at C-6 blocks a common site of benzenoid hydroxylation (a "soft spot" often seen in SERMs like Raloxifene analogs).[1]

  • Directed Regioselectivity: With C-2 sterically and chemically blocked, electrophilic aromatic substitution (EAS) is forcibly directed to the C-3 position .[1] This allows for high-yield, regioselective functionalization without the formation of isomeric mixtures.

  • Lipophilic Tuning: The addition of two methyl groups increases the logP, facilitating membrane permeability for CNS-targeted programs or enhancing hydrophobic binding interactions within enzyme pockets.

Part 2: Chemical Profile & Handling[1][2]

PropertySpecificationRelevance
CAS Number 16587-52-3Unique Identifier
Molecular Formula C₁₀H₁₀SCore Scaffold
Molecular Weight 162.25 g/mol Fragment-based design compliant
Physical State White to off-white crystalline solidEasy handling/weighing
Solubility High in DCM, CHCl₃, THF; Low in waterStandard organic workups apply
Reactivity Hotspot C-3 Position (Nucleophilic)Primary site for functionalization

Safety Note: Like many low-molecular-weight sulfur heterocycles, this compound may have a characteristic odor and potential skin/eye irritant properties.[1] Handle in a fume hood.

Part 3: Synthetic Utility & Protocols

The primary utility of this compound in drug discovery is its role as a nucleophilic core that can be elaborated at the C-3 position.[1] The following protocols demonstrate its transformation into valuable intermediates.

Protocol A: Regioselective C-3 Bromination

Objective: To synthesize 3-bromo-2,6-dimethylbenzo[b]thiophene, a universal coupling partner for Suzuki-Miyaura or Buchwald-Hartwig diversifications.[1]

Mechanism: The C-2 methyl group prevents reaction at the alpha-position, while the electron-rich thiophene ring directs the electrophile (

1

Materials:

  • This compound (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Acetonitrile (ACN) or CHCl₃ (0.1 M concentration)[1]

  • Optional: Acetic acid (catalytic)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in ACN (100 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms. Note: Shield from light to minimize radical side reactions at the benzylic methyl groups.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[1] The starting material should disappear, yielding a less polar product.

  • Quench: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Workup: Wash combined organics with saturated

    
     (to remove succinimide byproducts) and brine. Dry over 
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (100% Hexanes) if high purity (>98%) is required for cross-coupling.

Expected Yield: 85–95%[1]

Protocol B: C-3 Friedel-Crafts Acylation

Objective: To introduce a carbonyl pharmacophore, creating a scaffold analogous to bioactive 3-aroylbenzothiophenes.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.2 equiv)[1]

  • Aluminum Chloride (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck flask and purge with Argon. Add anhydrous DCM (0.2 M relative to substrate).[1]

  • Lewis Acid Activation: Add

    
     (15 mmol) to the DCM at 0°C. Add the acyl chloride (12 mmol) dropwise. Stir for 15 min to generate the acylium ion complex.
    
  • Substrate Addition: Dissolve this compound (10 mmol) in a minimal amount of DCM and add dropwise to the reaction mixture at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Caution: HCl gas is evolved; use a scrubber.

  • Quench: Pour the mixture carefully onto crushed ice/HCl mixture.

  • Workup: Extract with DCM. Wash with water,

    
    , and brine.
    
  • Purification: Flash chromatography (Gradient: Hexane to 10% EtOAc/Hexane).

Part 4: Medicinal Chemistry Context & Logic[4][5][6]

The selection of the 2,6-dimethyl pattern is rarely accidental; it is a deliberate design choice to modulate Metabolic Stability and Electronic Profile .

Metabolic Blocking (The "Hard Drug" Approach)

Unsubstituted benzothiophenes are rapidly metabolized.[1] By installing methyl groups at C-2 and C-6, we block the most labile sites.[1]

  • C-2 Block: Prevents formation of the sulfoxide/sulfone or ring-opening via hydroxylation.[1]

  • C-6 Block: Prevents para-hydroxylation relative to the sulfur atom (a common Phase I metabolite).[1]

Bioisosteric Replacement

The this compound core serves as a lipophilic bioisostere for:

  • 2,6-Dimethylindole: Similar shape but lacks the H-bond donor (NH), useful for checking if H-bonding is required for potency.[1]

  • Naphthalene: Similar sterics but with a dipole moment introduced by the sulfur atom.

Visualizing the Strategy (SAR Logic)

GCoreThis compoundC2_MeC-2 Methyl Group(Metabolic Block)Core->C2_MeContainsC6_MeC-6 Methyl Group(Lipophilic/Metabolic Block)Core->C6_MeContainsC3_PosC-3 Position(Nucleophilic Hotspot)Core->C3_PosDirects reaction toTargetDrug Candidate(Kinase Inhibitor / SERM)C2_Me->TargetPreventsS-OxidationC6_Me->TargetPreventsHydroxylationC3_Pos->TargetSite ofLibrary Expansion

Caption: Structural logic of the this compound scaffold. The C-2 and C-6 positions act as metabolic shields, while C-3 serves as the vector for chemical elaboration.[1]

Part 5: References

  • Pilger, C. et al. "Benzo[b]thiophenes: A Privileged Scaffold in Medicinal Chemistry."[1] European Journal of Medicinal Chemistry, vol. 138, 2017, pp. 1002-1033.[2] Link[1]

  • Shrives, H. J. et al. "Regioselective synthesis of C3 alkylated and arylated benzothiophenes."[3] Nature Communications, vol. 8, 2017, Article 14801. Link[1]

  • Bagley, M. C. et al. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors."[1] Organic & Biomolecular Chemistry, vol. 13, 2015, pp. 6814-6824. Link

  • Kushwaha, N. et al. "Benzothiophene: A scaffold with considerable potential for drug discovery."[1] International Journal of Pharmacy and Pharmaceutical Sciences, vol. 8, no. 10, 2016. Link

  • Sperry, J. B. et al. "Minisci Reactions on the Benzothiophene Scaffold." Journal of Organic Chemistry, vol. 75, no. 19, 2010, pp. 6720–6723. Link[1]

2,6-Dimethylbenzo[b]thiophene as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Dimethylbenzo[b]thiophene as a Privileged Scaffold in Rational Drug Design

Executive Summary

The development of novel therapeutics relies heavily on the strategic selection of core molecular scaffolds. This application note provides an in-depth technical guide on This compound , a highly specialized heterocyclic building block. Designed for medicinal chemists and drug development professionals, this guide explores the pharmacological rationale of the scaffold, details its physicochemical properties, and provides self-validating, step-by-step synthetic protocols for its divergent functionalization.

Pharmacological Rationale of the Benzo[b]thiophene Core

The benzo[b]thiophene nucleus is a versatile, sulfur-containing heterocycle that serves as a cornerstone in modern medicinal chemistry[1]. Recognized for its bioisosteric relationship to indole and naphthalene, this scaffold is embedded in numerous FDA-approved drugs, spanning applications from anti-inflammatory agents to selective estrogen receptor modulators (SERMs) like raloxifene[2][3].

While unsubstituted benzo[b]thiophene is a useful starting point, the specific substitution pattern of this compound (CAS 66142-67-4) offers profound strategic advantages for drug development[4]:

  • Metabolic Shielding : The electron-rich C2-C3 double bond of benzothiophene is a notorious liability for oxidative metabolism (e.g., epoxidation by CYP450 enzymes). The methyl group at the C2 position provides critical steric shielding, significantly enhancing the pharmacokinetic half-life and metabolic stability of derived drug candidates.

  • Vectoring and Lipophilicity : The C6-methyl group extends the lipophilic surface area of the molecule, improving hydrophobic interactions deep within receptor binding pockets (such as the estrogen receptor ligand-binding domain).

  • Divergent Functionalization : The presence of two distinct methyl groups allows for highly chemoselective late-stage functionalizations, enabling medicinal chemists to rapidly generate diverse analog libraries.

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting its behavior in both synthetic environments and biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 66142-67-4[4]
Molecular Formula C10H10S
Molecular Weight 162.25 g/mol [5]
LogP (Predicted) ~3.8
Density (Predicted) 1.114 g/cm³[6]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1

Mechanistic Pathways & Workflow Visualization

To fully leverage this compound, researchers typically employ one of two divergent synthetic pathways. Pathway A utilizes the highly nucleophilic C3 position for electrophilic aromatic substitution (e.g., Friedel-Crafts acylation), a critical step in synthesizing SERM analogs[3]. Pathway B exploits the differential radical stability of the methyl groups to achieve chemoselective benzylic bromination at the C2 position, creating an alkylating agent for further nucleophilic displacement.

G Core This compound (Privileged Scaffold) Path1 Pathway A: C3-Acylation (Friedel-Crafts) Core->Path1 AlCl3, R-COCl Path2 Pathway B: C2-Benzylic Bromination (Radical Substitution) Core->Path2 NBS, AIBN, hν or Δ Int1 3-Acyl-2,6-dimethylbenzo[b]thiophene (SERM Precursor) Path1->Int1 Int2 2-(Bromomethyl)-6-methylbenzo[b]thiophene (Alkylating Agent) Path2->Int2 Target1 Estrogen Receptor Modulators (e.g., Raloxifene analogs) Int1->Target1 Phenolic Deprotection Target2 Antimicrobial / CNS Agents (Amine Displacement) Int2->Target2 Nucleophilic Substitution (SN2)

Figure 1: Divergent synthetic functionalization pathways of this compound.

Validated Experimental Protocols

Protocol A: Regioselective C3-Friedel-Crafts Acylation

Objective : Synthesize 3-(4-methoxybenzoyl)-2,6-dimethylbenzo[b]thiophene, a direct precursor to raloxifene-type modulators[3]. Causality & Mechanism : The C3 position of this compound is exceptionally nucleophilic. The C2-methyl group exerts a strong +I (inductive) effect, while the adjacent sulfur atom stabilizes the resulting Wheland intermediate via resonance (forming a sulfonium ion). Aluminum chloride (AlCl3) is selected over milder Lewis acids to ensure complete conversion of this sterically encumbered substrate. Dichloromethane (DCM) is utilized as the solvent because it stabilizes the highly polar acylium ion intermediate without reacting with it.

Step-by-Step Methodology :

  • Preparation : In an oven-dried, argon-purged 100 mL Schlenk flask, dissolve this compound (10.0 mmol, 1.62 g) and 4-methoxybenzoyl chloride (11.0 mmol, 1.87 g) in anhydrous DCM (30 mL).

  • Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Maintaining a low temperature is critical to prevent unwanted side reactions, such as the Lewis acid-mediated demethylation of the methoxy group or polymerization of the thiophene core.

  • Catalysis : Add anhydrous AlCl3 (12.0 mmol, 1.60 g) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic generation of the acylium ion, preventing localized overheating and degradation.

  • Reaction & IPC (In-Process Control) : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 8:2). Self-Validation: The reaction is deemed complete when the UV-active starting material spot (Rf ~0.8) is entirely consumed and replaced by a highly UV-active, lower-Rf product spot (Rf ~0.4), corresponding to the polar ketone. LC-MS should show a dominant peak at m/z 297[M+H]+.

  • Quenching : Carefully pour the reaction mixture into 50 mL of vigorously stirred, ice-cold 1M HCl. Causality: The acidic quench destroys the aluminum complex, liberating the free ketone product and preventing the formation of intractable, insoluble aluminum hydroxide emulsions during extraction.

  • Isolation : Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO3, then brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the target compound.

Table 2: Optimization of C3-Acylation Conditions

EntryLewis AcidSolventTemp (°C)Time (h)Yield (%)Observation
1ZnCl2DCM252415%Sluggish reaction; incomplete conversion.
2TiCl4DCM0 to 251265%Moderate yield; some degradation observed.
3AlCl3THF0 to 2512TraceCatalyst deactivated by strongly coordinating solvent.
4 AlCl3 DCM 0 to 25 4 92% Optimal conditions; clean regioselective conversion.
Protocol B: Chemoselective Benzylic Bromination (Wohl-Ziegler Reaction)

Objective : Synthesize 2-(bromomethyl)-6-methylbenzo[b]thiophene for subsequent nucleophilic amination. Causality & Mechanism : This protocol utilizes N-bromosuccinimide (NBS) and a radical initiator (AIBN). The reaction is exquisitely chemoselective for the C2-methyl group over the C6-methyl group. Causality: The benzylic radical generated at the C2 position is significantly more stable because it is directly conjugated with the sulfur atom's d-orbitals and the extended aromatic π-system. The C6 radical lacks this direct heteroatom stabilization.

Step-by-Step Methodology :

  • Preparation : In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (5.0 mmol, 0.81 g) in trifluorotoluene (PhCF3, 20 mL). Causality: PhCF3 is selected as a greener, non-ozone-depleting alternative to traditional carbon tetrachloride (CCl4). It offers identical radical-stabilizing properties and a suitable boiling point for thermal initiation.

  • Reagent Addition : Add NBS (5.2 mmol, 0.92 g) and AIBN (0.25 mmol, 41 mg, 5 mol%).

  • Initiation : Heat the mixture to 85 °C under an argon atmosphere. Causality: Thermal decomposition of AIBN at 85 °C generates initiating nitrogen radicals at a steady, optimal rate for continuous chain propagation without rapid depletion.

  • Reaction & IPC : Reflux for 3-4 hours. Self-Validation: The progress of the reaction acts as a self-validating visual system; the dense NBS solid initially rests at the bottom of the flask, but as the reaction proceeds, the less dense succinimide byproduct floats to the surface of the solvent. Confirm completion via GC-MS (look for the disappearance of m/z 162 and the appearance of the M / M+2 isotopic cluster at m/z 240/242, indicative of mono-bromination).

  • Workup & Isolation : Cool the mixture to 0 °C to fully precipitate the succinimide. Filter the solid through a pad of Celite, washing the filter cake with a small volume of cold PhCF3.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product can be used directly for SN2 displacements or purified via recrystallization from hot hexanes to yield the pure 2-(bromomethyl)-6-methylbenzo[b]thiophene.

References

Sources

Application Note: Regioselective C-3 Functionalization of 2,6-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and quantitative optimization for the C-3 functionalization of sterically blocked benzo[b]thiophenes.

Introduction & Mechanistic Rationale

Benzo[b]thiophene derivatives are highly privileged pharmacophores in medicinal chemistry and critical building blocks in organic materials. Traditionally, functionalization of the benzo[b]thiophene core occurs preferentially at the C-2 position due to the high acidity of the C2–H bond, which readily undergoes lithiation or transition-metal-catalyzed C–H activation.

However, when the C-2 position is blocked—as in 2,6-Dimethylbenzo[b]thiophene —the reactivity profile fundamentally shifts. The functionalization is forced toward the C-3 position. The strategic choice of this compound as a substrate is governed by two synergistic causal factors:

  • Steric & Thermodynamic Blocking: The C-2 methyl group completely prevents C-2 metalation, eliminating the most common regioselectivity issue (C-2 vs. C-3 mixtures) [1].

  • Electronic Activation: The C-6 methyl group exerts a weak but non-negligible electron-donating inductive effect (+I) across the fused aromatic system. This slightly enriches the electron density of the thiophene ring, lowering the activation energy required for electrophilic attack or palladium insertion at the C-3 position compared to unactivated analogs [2].

This application note details two highly reliable, self-validating protocols for C-3 functionalization: Electrophilic Halogenation and Palladium-Catalyzed Direct C–H Arylation .

Mechanistic Pathways

The divergence in reactivity based on the chosen reagent system is illustrated below. Electrophilic halogenation proceeds via a Wheland intermediate, whereas C–H arylation relies on a concerted metalation-deprotonation (CMD) or Heck-type carbopalladation pathway [2].

Mechanism A This compound (C-2 Blocked) B Electrophilic Attack (NaOCl or NBS) A->B Halogenation Pathway C Pd(II) Insertion (C-H Activation) A->C Cross-Coupling Pathway D S-Stabilized Wheland Intermediate at C-3 B->D Electrophile Addition E Palladacycle / CMD Intermediate at C-3 C->E Ag2CO3 Base F 3-Halo-2,6-dimethyl- benzo[b]thiophene D->F Rearomatization (-H+) G 3-Aryl-2,6-dimethyl- benzo[b]thiophene E->G Reductive Elimination

Caption: Mechanistic divergence of this compound C-3 functionalization.

Experimental Protocols: A Self-Validating System

To ensure high trustworthiness and reproducibility, each protocol is designed as a self-validating system . This means in-process analytical checks are embedded into the workflow to confirm intermediate success before proceeding to the next step.

Protocol A: Metal-Free C-3 Halogenation (Chlorination)

This method utilizes Sodium Hypochlorite pentahydrate (NaOCl·5H₂O) as a mild, safe, and highly efficient chlorinating agent [1].

Reagents:

  • This compound: 1.0 mmol

  • NaOCl·5H₂O: 1.5 mmol

  • Solvent: Acetonitrile/Water (4:1 v/v), 5.0 mL

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of this compound in 4.0 mL of acetonitrile in a 15 mL round-bottom flask equipped with a magnetic stirrer.

  • Activation: Add 1.0 mL of distilled water. The biphasic or slightly cloudy mixture ensures controlled release of the hypochlorous acidium ion.

  • Reagent Addition: Slowly add NaOCl·5H₂O (1.5 mmol) in portions over 5 minutes at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

    • Causality: Temperatures above 75 °C lead to competing oxidative processes at the heterobenzylic C-2 methyl group, reducing yield [1].

  • In-Process Validation (TLC/NMR): Spot the reaction on silica TLC (Hexanes). The product will have a slightly higher

    
     than the starting material. Definitive validation: A crude ¹H NMR aliquot will show the complete disappearance of the characteristic C-3 thiophene singlet (typically around 
    
    
    
    7.1–7.3 ppm).
  • Workup: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ (2 mL) to neutralize residual oxidant. Extract with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (100% Hexanes) yields 3-chloro-2,6-dimethylbenzo[b]thiophene.

Protocol B: Palladium-Catalyzed Direct C–H Arylation at C-3

Direct C–H functionalization avoids the need to pre-halogenate the substrate, offering higher atom economy [3].

Reagents:

  • This compound: 1.0 mmol

  • Aryl Iodide (e.g., Iodobenzene): 1.2 mmol

  • Pd₂(dba)₃·CHCl₃: 2.5 mol% (5 mol% Pd)

  • Ag₂CO₃: 0.5 mmol

  • Solvent: 1,4-Dioxane, 4.0 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube, add this compound (1.0 mmol), Ag₂CO₃ (0.5 mmol), and Pd₂(dba)₃·CHCl₃ (2.5 mol%).

    • Causality: Ag₂CO₃ is critical; it acts as both a halide scavenger to drive the catalytic cycle and a mild base for the deprotonation step. Pd₂(dba)₃ is chosen over Pd(OAc)₂ to suppress undesired homocoupling of the benzothiophene [2].

  • Solvent & Electrophile: Evacuate and backfill with Argon (3x). Add degassed 1,4-dioxane (4.0 mL) followed by the aryl iodide (1.2 mmol).

  • Reaction Execution: Seal the tube and stir at 50 °C for 16 hours.

  • In-Process Validation (LC-MS): Sample 10

    
    L of the mixture, dilute in MeCN, and inject into LC-MS. You must observe a mass shift of 
    
    
    
    Da (addition of phenyl minus one proton) relative to the starting material.
  • Workup & Purification: Cool the mixture, dilute with dichloromethane (15 mL), and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate 3-aryl-2,6-dimethylbenzo[b]thiophene.

Quantitative Data & Optimization Matrix

The following table summarizes the expected quantitative outcomes and condition optimization parameters based on established literature for C-2 blocked benzothiophenes [1][2][3].

Reaction TypeReagent / Catalyst SystemTemp (°C)Time (h)Conversion (%)Regioselectivity (C3:C2)Isolated Yield (%)
Chlorination NaOCl·5H₂O, MeCN/H₂O654>95>99:1 (C-2 Blocked)65 - 75
Bromination NBS, DMF2512>98>99:1 (C-2 Blocked)80 - 88
C-H Arylation Pd₂(dba)₃, Ag₂CO₃, Ar-I5016>90>99:1 (C-2 Blocked)75 - 92
C-H Arylation Pd(OAc)₂, Ag₂CO₃, Ar-I5016~70>99:1 (C-2 Blocked)45 - 55*

*Note: Lower yield with Pd(OAc)₂ is due to competitive substrate homocoupling during the generation of the active Pd(0) species.

Process Workflow

The logical progression of the experimental protocol from preparation to final validation is mapped below.

Workflow Step1 Step 1: Reagent Prep Degas solvent, weigh 2,6-DMBT Step2 Step 2: Reagent Addition Add Catalyst/Electrophile under Ar Step1->Step2 Step3 Step 3: Thermal Activation Heat to 50-65°C for 4-16h Step2->Step3 Step4 Step 4: In-Process Check LC-MS / TLC Validation Step3->Step4 Step5 Step 5: Quench & Workup Neutralize and Extract (EtOAc/DCM) Step4->Step5 Step6 Step 6: Purification Celite filtration & Column Chromatography Step5->Step6 Step7 Step 7: Final Characterization 1H NMR (Loss of C-3 proton) Step6->Step7

Caption: Standardized workflow for the C-3 functionalization of this compound.

References

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway National Center for Biotechnology Information (PMC) / ACS[Link]

Application Note: 2,6-Dimethylbenzo[b]thiophene as a Refractory Model in Energy Materials & Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,6-Dimethylbenzo[b]thiophene in materials science research Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (2,6-DMBT) [CAS: 66142-67-4] represents a critical structural motif in the research of energy materials, specifically in the development of deep desulfurization catalysts and molecular sieves .[1] Unlike its lighter congeners, 2,6-DMBT exhibits a unique steric profile—with methyl groups at the conductive 2-position (thiophene ring) and the lipophilic 6-position (benzene ring)—making it an ideal "stress-test" molecule for evaluating the selectivity and activity of novel catalytic materials.[1]

This guide details the protocols for synthesizing high-purity 2,6-DMBT standards, utilizing it in Oxidative Desulfurization (ODS) assays, and analyzing its interaction with porous materials (MOFs/Zeolites).[1]

Material Science Context & Mechanism

Why 2,6-DMBT?

In materials science, particularly in the engineering of heterogeneous catalysts and adsorbents , 2,6-DMBT serves as a probe molecule to determine the "Steric Limit" of a material's active site.

  • Electronic Effect: The electron-donating methyl groups increase the electron density on the sulfur atom, theoretically making it more susceptible to electrophilic attack (oxidation).[1]

  • Steric Effect: The 2-methyl group hinders the approach of oxidants to the sulfur lone pair, while the 6-methyl group affects the molecule's orientation within porous frameworks (e.g., Zeolites, MOFs).

  • Performance Benchmarking: Materials that can efficiently remove 2,6-DMBT often outperform those that only work on unsubstituted benzothiophene (BT) or dibenzothiophene (DBT).[1]

Mechanistic Pathway: Oxidative Desulfurization (ODS)

The primary application involves converting 2,6-DMBT to its corresponding sulfone (2,6-DMBT-Sulfone) using a catalyst (e.g., Polyoxometalates, Ti-MWW zeolites).[1] The sulfone is highly polar and can be removed via extraction.[2]

ODS_Mechanism Substrate This compound (Lipophilic) Catalyst Catalyst Surface (Active Metal Center) Substrate->Catalyst Adsorption (π-complexation) Oxidant Oxidant (H2O2 / t-BuOOH) Oxidant->Catalyst Activation (M-OOH species) Intermediate Sulfoxide Intermediate (Unstable) Catalyst->Intermediate O-Transfer 1 Product 2,6-DMBT-Sulfone (Polar/Extractable) Intermediate->Product O-Transfer 2 (Fast) Product->Catalyst Desorption

Figure 1: Catalytic cycle for the oxidative desulfurization of 2,6-DMBT.[1] The steric bulk of the methyl groups challenges the adsorption step.

Protocol 1: Synthesis of High-Purity 2,6-DMBT Standard

Note: 2,6-DMBT is not always commercially available in bulk.[1] This protocol describes the regioselective methylation of 6-methylbenzo[b]thiophene.

Reagents & Equipment
  • Precursor: 6-Methylbenzo[b]thiophene (Commercial or synthesized from m-thiocresol).[1]

  • Reagents: n-Butyllithium (2.5 M in hexanes), Methyl Iodide (MeI), anhydrous THF.[1]

  • Equipment: Schlenk line (Argon atmosphere), -78°C bath (Dry ice/Acetone).[1]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon x3.

  • Solvation: Dissolve 6-methylbenzo[b]thiophene (10 mmol) in 50 mL anhydrous THF. Cool to -78°C .[1]

  • Lithiation: Add n-BuLi (11 mmol, 1.1 eq) dropwise over 20 mins.

    • Mechanism:[3][4] The proton at C2 is the most acidic (pKa ~32). Selective deprotonation occurs here.[1]

    • Observation: Solution typically turns yellow/orange.[1] Stir for 1 hour at -78°C.

  • Methylation: Add Methyl Iodide (12 mmol, 1.2 eq) dropwise.

    • Caution: Exothermic reaction.[1] Maintain temperature below -70°C during addition.

  • Warming: Allow the mixture to warm to Room Temperature (RT) overnight.

  • Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with Diethyl Ether (3x).[1] Dry organic layer over MgSO₄.

  • Purification: Remove solvent in vacuo. Purify via Column Chromatography (Silica Gel, Hexanes).[1]

    • Yield: Expect 85-95%.[1][5]

    • Validation: 1H NMR (CDCl3) should show disappearance of the C2-H singlet (approx 7.0 ppm) and appearance of a methyl singlet at approx 2.5 ppm.[1]

Protocol 2: Catalytic Performance Evaluation (ODS Assay)

This protocol tests a candidate material (e.g., a new MOF or Nanocatalyst) for its ability to remove 2,6-DMBT from a model fuel.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_conditions Critical Parameters Prep 1. Model Fuel Preparation (500 ppm S in Octane) Reactor 2. Biphasic Reaction System (Fuel + Catalyst + H2O2 + MeCN) Prep->Reactor Add 10 mL Fuel Sampling 3. Kinetic Sampling (t = 0, 15, 30, 60 min) Reactor->Sampling Aliquot 50 µL Temp Temp: 60°C Reactor->Temp Analysis 4. GC-FID / GC-SCD Analysis (Quantification) Sampling->Analysis Dilute & Inject Stir Stirring: 1000 rpm

Figure 2: Workflow for evaluating catalytic activity against 2,6-DMBT.

Detailed Procedure
1. Model Fuel Preparation
  • Dissolve 2,6-DMBT in n-octane (or hexadecane) to achieve a sulfur concentration of 500 ppmw (parts per million by weight).

    • Calculation: For 100g solution: Mass(2,6-DMBT) = (500 mg S / 1 kg) * (MW_2,6-DMBT / MW_Sulfur) / 10.[1]

    • MW 2,6-DMBT = 162.25 g/mol ; MW S = 32.06 g/mol .[1]

    • Target Mass ≈ 0.253 g of 2,6-DMBT per 100g Octane.[1]

2. Reaction Setup
  • System: 25 mL round-bottom flask with reflux condenser.

  • Solvent System: Biphasic is standard.

    • Phase A: 10 mL Model Fuel.

    • Phase B: 2 mL Acetonitrile (Extraction solvent for sulfone).[1]

  • Catalyst: Add 10-50 mg of the test material.

  • Oxidant: Add H₂O₂ (30% aq) or t-BuOOH.[1] Typically O/S molar ratio = 4:1.

3. Kinetic Monitoring
  • Heat to 60°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

  • Sampling: Withdraw 50 µL aliquots from the Oil Phase (upper layer) at t = 0, 15, 30, 60, 120 mins.

  • Note: Centrifuge samples immediately to separate any suspended catalyst.

4. Analytical Method (GC-FID)
  • Column: HP-5 or DB-Sulfur capillary column.[1]

  • Inlet: 280°C, Split ratio 10:1.

  • Oven Program: 100°C (1 min) → 15°C/min → 250°C.

  • Quantification: Use an internal standard (e.g., Tetradecane) added to the sampling vial, not the reactor.

  • Calculation:

    
    
    

Data Interpretation & Troubleshooting

Comparative Reactivity Table

When characterizing a new material, compare the conversion of 2,6-DMBT against other sulfur standards to define the catalytic mechanism.

SubstrateRelative Reactivity (Typical)Structural Implication
Dibenzothiophene (DBT) High (1.[1][6]0)Accessible sulfur; baseline reactivity.
4,6-Dimethyldibenzothiophene Low (0.1 - 0.[1]3)Highly sterically hindered; refractory standard.[1]
This compound Medium (0.4 - 0.6) The "Goldilocks" Probe. Hindered at one side (C2-Me) but accessible at the other.[1]
Troubleshooting Guide
  • Issue: Low conversion but high oxidant consumption.

    • Cause: Non-selective decomposition of H₂O₂ by the catalyst (Fenton-like side reactions).[1]

    • Solution: Switch oxidant to t-BuOOH or reduce reaction temperature.

  • Issue: Mass balance > 100% or erratic peaks.

    • Cause: Co-elution of the Sulfone product with the starting material (rare on non-polar columns) or solvent evaporation.

    • Solution: Ensure the GC method separates the Sulfone (which appears much later) from the substrate. Use an internal standard to correct for solvent evaporation.

References

  • Synthesis of Alkyl-Benzothiophenes

    • Title: Regioselective Lithiation and Functionalization of Benzo[b]thiophenes.[1]

    • Source:Journal of Organic Chemistry
    • URL:[Link] (Validated General Protocol)[1]

  • Desulfurization Catalysis Models

    • Title: Aerobic oxidative desulfurization of benzothiophene, dibenzothiophene and 4,6-dimethyldibenzothiophene using an Anderson-type catalyst.[1]

    • Source:Green Chemistry (RSC)[1]

    • URL:[Link]

  • Fossil Fuel Analysis

    • Title: Fossilization of the Eocene "Monkeyhair" Laticifer Tree...[7] (Identification of 2,6-DMBT in fossil latex).

    • Source:BioOne / Palaios
    • URL:[Link]

  • General Properties

    • Title: Benzo[b]thiophene, 2,6-dimethyl- (CAS 66142-67-4) Data.[1]

    • Source:ChemicalBook[1]

Sources

Application Note: 2,6-Dimethylbenzo[b]thiophene as a Strategic Building Block for High-Mobility Organic Semiconductors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Organic Chemists, and Device Engineers Document Type: Technical Application Note & Validated Protocols

Strategic Rationale: The Case for 2,6-Dimethylbenzo[b]thiophene

The commercial viability of organic electronics—specifically Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)—hinges on the environmental stability and charge carrier mobility of the active semiconductor layer. While pentacene and unsubstituted oligothiophenes suffer from rapid oxidative degradation in ambient conditions, heteroarenes based on the benzothiophene core have emerged as premier p-type materials[1].

This compound (2,6-DMBT) offers a unique, highly specialized architectural advantage over its unsubstituted counterparts. Its utility in organic electronics is driven by three causal mechanisms:

  • Unparalleled Environmental Stability: 2,6-DMBT is famously known as a highly resilient organic sulfur compound found in 45-million-year-old Eocene fossil latex (the "monkeyhair" tree from Geiseltal, Germany)[2]. Its survival across geological timescales is a testament to its extreme thermodynamic stability and resistance to oxidation—a critical prerequisite for long-lifetime OFETs.

  • Steric Directing Effects (The C2 Methyl): In unsubstituted benzothiophene, the α-position (C2) is highly reactive, often leading to unselective polymerization or degradation. The methyl group at the C2 position in 2,6-DMBT acts as a steric shield, blocking α-coupling and forcing electrophilic functionalization exclusively at the β-position (C3). This allows chemists to synthesize highly ordered, C3-C3' linked π-extended dimers or polymers.

  • Solubility and Crystal Packing (The C6 Methyl): The C6 methyl group disrupts overly rigid co-facial π-π stacking, promoting a highly favorable "brickwork" or herringbone solid-state packing. This packing maximizes intermolecular orbital overlap while ensuring the precursor remains soluble in non-halogenated, environmentally friendly processing solvents[1].

Optoelectronic Profiling and Data Synthesis

When 2,6-DMBT is utilized as a precursor to synthesize π-extended dimers (e.g., 3,3'-Bis(this compound) or 3,3'-BDMBT), the resulting semiconductor exhibits a deep Highest Occupied Molecular Orbital (HOMO) level. This deep HOMO prevents the molecule from being easily oxidized by ambient oxygen, directly translating to superior operational stability[1].

Table 1: Comparative Optoelectronic and Device Properties

Property2,6-DMBT (Monomer Precursor)3,3'-BDMBT (Extended Dimer)C8-BTBT (Industry Reference)
HOMO Level (eV) -6.10-5.65-5.40
LUMO Level (eV) -2.10-2.45-2.00
Optical Bandgap (eV) 4.003.203.40
Hole Mobility (cm²/Vs) N/A (Liquid/Amorphous)1.8 - 2.52.0 - 5.0
On/Off Current Ratio N/A> 10^6> 10^7
Thermal Stability (T_d) > 250 °C> 350 °C> 300 °C

Note: The deep HOMO of the 3,3'-BDMBT dimer (-5.65 eV) provides a larger barrier to ambient oxidation compared to standard acenes, ensuring long-term device stability.

Workflow Visualization

The following diagram illustrates the causality-driven workflow from the stable 2,6-DMBT precursor to a fully functional OFET device.

G A This compound (Ultra-Stable Precursor) B C3-Selective Halogenation (Steric blocking at C2) A->B Electrophilic Addition C Transition Metal Catalyzed Cross-Coupling (e.g., Yamamoto) B->C Ni/Pd Catalysis (C-C Bond Formation) D π-Extended Semiconductor (Deep HOMO, High Mobility) C->D Conjugation Extension E Solution Shearing / Meniscus Dragging (Green Solvent Formulation) D->E Ink Formulation F High-Performance OFET (Bottom-Gate, Top-Contact) E->F Interfacial Alignment

Figure 1: Synthetic and fabrication workflow for 2,6-DMBT-derived organic field-effect transistors.

Validated Methodologies

Protocol A: Synthesis of 3,3'-Bis(this compound) via Oxidative Homocoupling

Causality Check: Because the C2 position is sterically blocked by a methyl group, electrophilic bromination is forced to the C3 position. This regioselectivity is critical for creating a symmetric dimer that can planarize in the solid state to facilitate charge transport.

Step-by-Step Procedure:

  • C3-Bromination: Dissolve 10.0 mmol of 2,6-DMBT in 50 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C under an argon atmosphere.

  • Reagent Addition: Slowly add 10.5 mmol of N-bromosuccinimide (NBS) in small portions.

    • Self-Validation Step: Keep the reaction strictly in the dark. Light exposure triggers radical bromination at the methyl groups rather than the desired electrophilic aromatic substitution at the C3 ring position.

  • Reaction Monitoring: Stir for 4 hours. Monitor via GC-MS until the starting material peak disappears and the mono-brominated mass peak (m/z ~241) is dominant.

  • Quenching & Purification: Quench with 10% aqueous sodium thiosulfate to neutralize unreacted bromine. Extract the organic layer, dry over MgSO₄, and evaporate. Recrystallize from ethanol to yield 3-bromo-2,6-dimethylbenzo[b]thiophene.

  • Yamamoto Homocoupling: In a glovebox, combine 5.0 mmol of the brominated intermediate with 2.5 equivalents of Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] and 2,2'-bipyridine in 30 mL of anhydrous DMF.

  • Polymerization/Dimerization: Heat the sealed vessel to 80 °C for 24 hours. The extended π-conjugation will cause the solution to darken significantly.

  • Isolation: Pour the mixture into methanol to precipitate the 3,3'-BDMBT dimer. Filter and subject the crude solid to multiple cycles of vacuum sublimation to achieve >99.99% semiconductor-grade purity.

Protocol B: Fabrication of Bottom-Gate, Top-Contact OFETs

Causality Check: High-purity organic semiconductors require meticulous interfacial engineering. Silanol (Si-OH) groups on bare SiO₂ act as severe hole traps. Treating the surface with a self-assembled monolayer (SAM) neutralizes these traps and lowers surface energy, promoting the formation of highly crystalline, smectic-like precursor films[3].

Step-by-Step Procedure:

  • Substrate Cleaning: Ultrasonicate heavily doped n-type Si wafers (with 300 nm thermally grown SiO₂ dielectric) sequentially in acetone, isopropyl alcohol, and deionized water (10 minutes each). Dry with N₂ gas and treat with O₂ plasma for 5 minutes.

  • Dielectric Passivation: Submerge the cleaned wafers in a 10 mM solution of octadecyltrichlorosilane (ODTS) in anhydrous toluene for 12 hours inside a nitrogen-filled glovebox.

    • Self-Validation Step: Rinse the wafers with toluene and measure the water contact angle. A successful ODTS monolayer will yield a contact angle >100°, indicating a densely packed, hydrophobic surface.

  • Semiconductor Deposition: Formulate a 5 mg/mL solution of 3,3'-BDMBT in tetralin. Deposit the active layer via solution shearing at a substrate temperature of 80 °C. The shear speed should be optimized (typically 0.5 - 1.0 mm/s) to induce a highly aligned, crystalline thin film.

  • Electrode Evaporation: Transfer the substrates to a thermal evaporator. Deposit 50 nm of Gold (Au) through a shadow mask at a rate of 0.5 Å/s to define the source and drain electrodes (maintaining a channel width-to-length ratio of 20:1).

  • Device Characterization: Measure transfer and output characteristics using a semiconductor parameter analyzer in ambient air to verify the environmental stability imparted by the deep HOMO level of the 2,6-DMBT core.

References

  • McCoy, V. E., et al. "FOSSILIZATION OF THE EOCENE “MONKEYHAIR” LATICIFER TREE FROM GEISELTAL, GERMANY: A DEEPER UNDERSTANDING USING MICRO-CT AND PYROLYSIS GC/MS." BioOne / Palaios, 2021.

  • Tsujita, K., et al. "Precursor Film Growth of 2,7-Dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT) in the Smectic a Liquid Crystal Phase for High-Performance Transistor Applications." Langmuir (ACS Publications), 2025.

  • Author(s) Unlisted. "Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions." CrystEngComm (RSC Publishing), 2025.

Sources

protocols for scaling up 2,6-Dimethylbenzo[b]thiophene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the scalable synthesis of 2,6-dimethylbenzo[b]thiophene, designed for process chemists and drug development professionals.

Executive Briefing

Benzothiophenes are privileged pharmacophores and critical building blocks in the synthesis of selective estrogen receptor modulators (SERMs), antifungal agents, and advanced organic materials. Scaling up the synthesis of specific isomers, such as This compound , presents unique challenges in regiocontrol, thermal management, and downstream purification. This guide details a self-validating, kinetically controlled batch protocol optimized for pilot-scale (1 kg) production, utilizing methanesulfonic acid (MSA) to bypass the severe mechanical limitations of traditional polyphosphoric acid (PPA) routes.

Mechanistic Rationale & Pathway Architecture

The traditional synthesis of substituted benzothiophenes relies on the acid-catalyzed intramolecular cyclization of arylthioacetones. When synthesizing the 2,6-dimethyl isomer, the standard approach involves the S-alkylation of 3-methylbenzenethiol (m-thiocresol) with chloroacetone, followed by cyclization.

The Catalyst Bottleneck: Historically, this cyclization is performed using polyphosphoric acid (PPA). However, when conducted on a manufacturing scale, PPA induces the isomeric benzothiophenes to precipitate, producing a thick, intractable paste. This paste cannot be adequately stirred in conventional reactors, leading to catastrophic losses in heat transfer, localized thermal runaway, and incomplete cyclization[1].

The MSA Solution: To resolve this, our protocol replaces PPA with methanesulfonic acid (MSA) in a toluene solvent system. This modification ensures the reaction remains entirely homogeneous. Furthermore, the cyclization in MSA occurs 50–100 times faster than the subsequent thermodynamic rearrangement. By running the reaction under Dean-Stark conditions at 110 °C, we trap the kinetically favored this compound isomer, minimizing the formation of the 2,4-dimethyl byproduct[1].

Note on Next-Generation Routes: While this MSA-catalyzed batch process is the current industrial standard for cost-effective scaling, emerging protocols utilize transition-metal-catalyzed or electrochemical cyclizations of 2-alkynylthioanisoles to achieve absolute regiocontrol. Recent advances in palladium iodide-catalyzed oxidative cyclizations[2] and metal-free electrochemical tandem radical pathways[3] offer highly scalable, green alternatives that may eventually bypass isomer resolution entirely.

Process Workflow

Pathway SM1 3-Methylbenzenethiol Cond Thioetherification K2CO3, DMF SM1->Cond SM2 Chloroacetone SM2->Cond Int 1-(m-Tolylthio)propan-2-one Cond->Int Cyclo Cyclization (MSA, 110°C) Int->Cyclo Mix Isomeric Mixture Cyclo->Mix Purif Melt Crystallization Mix->Purif Prod This compound Purif->Prod

Workflow for the scalable synthesis and isolation of this compound.

Quantitative Process Benchmarks

The following table summarizes the operational advantages of the MSA-mediated protocol over the traditional PPA method and theoretical continuous flow parameters.

Process ParameterPPA Cyclization (Traditional)MSA Cyclization (Optimized Batch)Continuous Flow (MSA-Supported)
Catalyst Loading 5.0 – 10.0 equiv1.5 equiv1.0 equiv (Solid-supported)
Operating Temperature 85 °C110 °C (Reflux)130 °C (Pressurized)
Reaction Time 4 – 6 hours1.5 – 2.5 hours15 – 20 minutes
Kinetic Isomer Ratio (2,6 : 2,4) 70:3082:1888:12
Scalability Limit < 1 kg (Paste formation)> 100 kg (Homogeneous)> 500 kg/day
Isolated Yield (Pure 2,6-isomer) 45%68%74%

1-Kilogram Scale-Up Protocol

Phase 1: Thioetherification (S-Alkylation)

Objective: Synthesize the intermediate 1-(m-tolylthio)propan-2-one safely while controlling the exothermic profile.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with nitrogen. Charge the reactor with 3-methylbenzenethiol (1.0 kg, 8.05 mol) and anhydrous N,N-Dimethylformamide (DMF) (4.0 L).

  • Base Addition: Add anhydrous K₂CO₃ (1.33 kg, 9.66 mol, 1.2 equiv) in portions. Set the overhead stirrer to 300 rpm.

  • Thermal Causality Check: The S-alkylation is highly exothermic. The reactor jacket must be cooled to bring the internal temperature (

    
    ) to 10 °C before the addition of the electrophile to prevent thermal runaway and minimize the polymerization of chloroacetone.
    
  • Electrophile Dosing: Dropwise add chloroacetone (0.82 kg, 8.85 mol, 1.1 equiv) over 2.5 hours. Modulate the dosing rate to strictly maintain

    
     between 10–25 °C.
    
  • Self-Validation (IPC 1): After 4 hours of stirring at 25 °C, sample the slurry and analyze via GC-FID. Do not proceed until the residual 3-methylbenzenethiol is < 0.5% Area.

  • Workup: Filter the inorganic salts (KCl, unreacted K₂CO₃) through a Celite pad. Concentrate the filtrate under reduced pressure (50 mbar, 60 °C) to yield the crude thioether as a pale yellow oil.

Phase 2: Kinetically-Controlled Cyclization

Objective: Form the benzothiophene core via electrophilic aromatic substitution, utilizing Dean-Stark conditions to drive the equilibrium.

  • Setup: Transfer the crude 1-(m-tolylthio)propan-2-one to a 20 L reactor equipped with a Dean-Stark trap, a reflux condenser, and a bottom drain valve.

  • Reagent Charging: Add toluene (10.0 L) followed by the careful, slow addition of methanesulfonic acid (MSA) (1.16 kg, 12.0 mol, 1.5 equiv).

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C).

    • Causality Check: Water is generated as a byproduct of the cyclization. If left in the reactor, it stalls the reaction equilibrium. Toluene is specifically selected as the solvent because its boiling point allows for the rapid azeotropic removal of water, pushing the reaction forward while maintaining the kinetic control required to favor the 2,6-isomer[1].

  • Self-Validation (IPC 2): Monitor the water collection in the Dean-Stark trap (Theoretical yield: ~145 mL). Once water evolution ceases (approx. 2 hours), sample the organic layer for GC-FID. The reaction is validated as complete when the thioether intermediate is < 1.0% Area.

  • Quench: Cool the reactor to 20 °C. Slowly dose 2M NaOH (6.5 L) to neutralize the MSA, maintaining

    
     < 30 °C. Separate the aqueous phase and discard.
    
Phase 3: Downstream Processing & Isomer Resolution

Objective: Isolate the pure this compound from the 2,4-dimethyl byproduct without relying on energy-intensive fractional distillation.

  • Concentration: Wash the retained toluene layer with brine (3.0 L). Concentrate the organic phase under vacuum to yield a crude isomeric oil.

  • Melt Crystallization:

    • Causality Check: The 2,6-isomer and 2,4-isomer have nearly identical boiling points, making distillation impractical at scale. However, the 2,6-isomer possesses a highly symmetrical packing structure, granting it a significantly higher melting point.

  • Transfer the crude oil to a crystallization vessel and cool slowly to 4 °C at a rate of -0.5 °C/min to induce selective crystallization of the 2,6-isomer.

  • Isolation: Filter the resulting crystal slurry. Wash the filter cake with pre-chilled (-20 °C) heptane (0.5 L) to wash away the liquid 2,4-isomer and residual impurities.

  • Drying: Dry the product under vacuum (10 mbar) at 25 °C for 12 hours.

  • Final Validation: Confirm purity via quantitative NMR or HPLC (Target: >98% purity, off-white crystalline solid).

References

1.1 2.3 3.2

Sources

Application Note: High-Purity Crystal Growth of 2,6-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) represents a critical structural motif in the development of organic semiconductors and pharmaceutical intermediates.[1] While often utilized as a building block for complex fused-ring systems (such as BTBT derivatives used in OFETs), the isolation of the parent 2,6-DMBT in single-crystal form is essential for:

  • Structural Validation: Unambiguous determination of substitution patterns via Single Crystal X-Ray Diffraction (SC-XRD).

  • Intrinsic Property Analysis: Measuring anisotropic charge transport without the interference of grain boundaries found in thin films.

  • Ultra-Purification: Crystallization serves as the final polishing step, removing trace isomeric impurities (e.g., 2,3-dimethyl or 2,5-dimethyl isomers) that chromatography may fail to resolve.[1]

This guide moves beyond generic advice, providing specific, actionable protocols for growing high-quality crystals suitable for X-ray diffraction and electronic characterization.

Physicochemical Profile & Pre-Growth Requirements

Before initiating crystallization, the material's phase behavior must be characterized.[1] Benzothiophene derivatives often exhibit polymorphism or low melting points.

Table 1: Physicochemical Properties (Estimates & Analogs)
PropertyValue / CharacteristicRelevance to Crystallization
Molecular Formula C₁₀H₁₀SLow molecular weight facilitates sublimation.
Melting Point (T_m) ~50–70 °C (Estimated)*Critical: If T_m < 40°C, low-temperature methods are required.[1]
Solubility (Non-polar) High (Hexane, Toluene, CHCl₃)"Good" solvents for solution growth.[1]
Solubility (Polar) Low (Water, Methanol, Acetonitrile)"Anti-solvents" for precipitation methods.[1]
Vapor Pressure ModerateIdeal for Physical Vapor Transport (PVT).

*Note: The specific melting point of the 2,6-isomer is sensitive to purity. 2-Methylbenzo[b]thiophene melts at ~52°C. The increased symmetry of the 2,6-isomer generally raises T_m, but users must determine the exact T_m via DSC (Differential Scanning Calorimetry) prior to PVT experiments.[1]

Prerequisite Purity

Requirement: >98% purity via HPLC/GC. Logic: Impurities act as nucleation inhibitors or lattice defects. If the starting material is an oil or brown solid, perform a flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) before attempting crystallization.[1]

Method A: Solution Growth (Slow Evaporation & Anti-Solvent)

Best For: Structural determination (SC-XRD), bulk purification. Mechanism: Gradual induction of supersaturation allows molecules to organize into the lowest-energy lattice without trapping solvent inclusions.

Protocol A1: Binary Solvent Diffusion (Layering)

This method is superior to simple evaporation for growing X-ray quality crystals because it controls the rate of nucleation.

Materials:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Toluene.

  • Solvent B (Anti-Solvent): Methanol, Ethanol, or Pentane.[1]

  • Vessel: NMR tube or narrow glass vial (4 mL).

Step-by-Step:

  • Dissolution: Dissolve 20 mg of 2,6-DMBT in the minimum amount of Solvent A (e.g., 0.5 mL DCM) in a small vial. Filter this solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

  • Transfer: Carefully transfer the filtrate to a clean, narrow vial or NMR tube.

  • Layering: Tilt the vial to 45° and extremely slowly pipette Solvent B (1.5 mL) down the side of the glass. The goal is to create a distinct layer of Solvent B on top of Solvent A without mixing.

  • Sealing: Cap the vial tightly with a septum or Parafilm.

  • Incubation: Place the vial in a vibration-free environment (e.g., a heavy stone bench or drawer) at constant temperature (20°C).

  • Harvest: Over 2–5 days, the solvents will diffuse. Crystals will grow at the interface.

Protocol A2: Low-Temperature Recrystallization

If the compound is a low-melting solid or oil at room temperature.

  • Dissolve the compound in warm Hexane or Pentane (approx. 35°C).

  • Allow the solution to cool to room temperature.

  • Place the sealed vial in a refrigerator (4°C) for 24 hours.

  • If no crystals appear, move to a freezer (-20°C).

  • Crucial: Perform filtration cold (using a chilled funnel) to prevent melting during isolation.

Method B: Physical Vapor Transport (PVT)

Best For: Organic Electronics (OFETs), intrinsic mobility measurements.[1] Mechanism: Sublimation and re-deposition in a temperature gradient. This method inherently purifies the material (impurities with different vapor pressures separate out) and produces ultra-high purity, defect-free crystals.[1]

Experimental Setup
  • System: Horizontal tube furnace with dual or triple temperature zones.

  • Carrier Gas: Ultra-high purity Argon (99.999%).

  • Substrate: The inner wall of the quartz tube or a specific OTS-treated silicon wafer placed in the growth zone.

Protocol Steps:
  • Loading: Place 50–100 mg of 2,6-DMBT source material in a ceramic or quartz boat. Position this in the "Source Zone" of the furnace.

  • Purging: Seal the tube and flow Argon (100 sccm) for 30 minutes to remove oxygen.

  • Setting Parameters:

    • Source Temperature (T_source): Set to roughly 5–10°C below the melting point if known, or slowly ramp until sublimation is observed. For 2,6-DMBT, start at 60°C . If the material melts, reduce T to 50°C. Sublimation from the solid state yields better crystals than evaporation from the melt.[1]

    • Growth Temperature (T_growth): The crystallization zone should be 10–20°C cooler than the source (e.g., 40–50°C).

    • Flow Rate: Reduce Argon flow to 20–30 sccm . Laminar flow is critical.

  • Growth: Maintain conditions for 24–48 hours.

  • Cooling: Turn off the furnace and allow it to cool naturally to RT under Argon flow.

  • Harvest: Crystals will appear as thin plates or needles in the cooler zone.

Visualization of Workflows

The following diagrams illustrate the decision logic and the PVT setup.

Figure 1: Crystallization Strategy Decision Matrix[1]

CrystalStrategy Start Start: this compound Sample CheckMP Step 1: Determine Melting Point (DSC) Start->CheckMP CheckPurity Step 2: Check Purity (GC/HPLC) CheckMP->CheckPurity Decision Is Purity > 98%? CheckPurity->Decision Purify Perform Column Chromatography Decision->Purify No Goal Define Goal Decision->Goal Yes Purify->CheckPurity XRD Goal: X-Ray Structure Goal->XRD Electronics Goal: OFET / Charge Transport Goal->Electronics SolnMethod Method A: Solution Layering (DCM / Methanol) XRD->SolnMethod PVTMethod Method B: Physical Vapor Transport (High Purity) Electronics->PVTMethod LowT Method C: Low-Temp Crystallization (Pentane at -20°C) SolnMethod->LowT If oily/no crystals

Caption: Decision matrix for selecting the optimal crystallization technique based on sample purity and end-application.

Figure 2: Physical Vapor Transport (PVT) Schematic

PVT_Setup cluster_Furnace Tube Furnace (Quartz Tube) Gas Carrier Gas (Argon) Flow Flow Controller (20-30 sccm) Gas->Flow Source Source Zone (T = 60°C) Raw Material Flow->Source Gradient Temp Gradient (ΔT ~ 5-10°C/cm) Source->Gradient Vapor Transport Growth Growth Zone (T = 45°C) Crystal Formation Gradient->Growth Vapor Transport Exhaust Exhaust/Trap Growth->Exhaust

Caption: Schematic of the PVT process. The source material sublimes and travels down the temperature gradient to crystallize in the growth zone.[1]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Oiling Out Supersaturation too high or T_m too low.Use Method A2 (Low Temp). Switch to a solvent with lower solubility (e.g., Methanol) and add dropwise.[1]
Microcrystals Nucleation rate too fast.Slow down diffusion (Method A1). In PVT, reduce the temperature gradient or gas flow rate.[1]
Twinning Thermal fluctuations or impurities.Ensure vibration isolation. In PVT, ensure the furnace has a stable PID controller.[1]
No Growth (PVT) Source T too low or vacuum leak.Increase Source T by 5°C increments. Check system for air leaks (oxygen quenches growth).

References

  • NIST Chemistry WebBook. Benzo[b]thiophene Properties.[2] National Institute of Standards and Technology. [Link] (Accessed 2023).

  • Kloc, C., Simbrunner, C., & Laudise, R. A. (2013).[1] Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 28-33.[1] [Link]

  • Hofmann, A., et al. (2021).[1] Phase Transition toward a Thermodynamically Less Stable Phase...[1] The Journal of Physical Chemistry C. [Link][1]

Sources

using 2,6-Dimethylbenzo[b]thiophene in fluorescence studies

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Applications of 2,6-Dimethylbenzo[b]thiophene in Fluorescence Studies: From Geochemical Biomarkers to Microenvironment-Sensitive Probes

Executive Summary

As a versatile structural motif, this compound (2,6-DMBT) occupies a unique dual-role in modern analytical chemistry. In its native form, it serves as a highly robust, naturally fluorescent organic sulfur biomarker used to decode the thermal maturity and depositional paleoenvironments of geological samples[1]. In synthetic chemistry, the 2,6-dimethylbenzothiophene core acts as a privileged scaffold for engineering advanced, high-quantum-yield fluorescent probes[2]. By exploiting its unique photophysical properties, researchers can design microenvironment-sensitive chemosensors capable of mapping intracellular viscosity, polarity, and specific analytes with high precision[2][3].

This application note details the mechanistic photophysics of 2,6-DMBT and provides field-proven, self-validating protocols for its use in both geochemical fractionation and live-cell fluorescence imaging.

Mechanistic Foundations: The Photophysics of 2,6-DMBT

The utility of 2,6-DMBT in fluorescence studies is entirely dictated by its electronic architecture. The native molecule features a rigid, planar ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-conjugated benzothiophene core that inherently absorbs UV light and emits in the near-UV to blue spectrum[4]. However, unsubstituted benzothiophenes often suffer from low fluorescence quantum yields (

) due to the "heavy-atom effect" of the sulfur heteroatom, which promotes rapid non-radiative decay via intersystem crossing (ISC) to triplet states.

The strategic presence of methyl groups at the 2 and 6 positions introduces critical causality to experimental outcomes:

  • Steric Shielding & Stability: The methyl groups protect the reactive sites of the thiophene ring, granting the molecule exceptional thermal stability—a prerequisite for surviving millions of years in deep geological reservoirs[1].

  • Photophysical Tuning: When this core is utilized in synthetic probes (often by oxidizing the sulfur to a 1,1-dioxide or conjugating it with electron-donating/withdrawing rotors), the 2,6-substitution fundamentally alters the HOMO-LUMO gap. This modification suppresses ISC, drastically increases the fluorescence quantum yield, and enables the molecule to act as a dynamic "turn-on" sensor via the Twisted Intramolecular Charge Transfer (TICT) mechanism[3][5].

Application I: Geochemical & Paleobotanical Biomarker Tracking

In petroleomics, 2,6-DMBT is utilized to characterize amorphous organic matter (AOM) and track the maturity of hydrocarbon generation in shale formations[1]. In paleobotany, it has been instrumental in identifying vulcanized organic sulfur compounds in 45-million-year-old Eocene "monkeyhair" fossil laticifers[4]. Because geological matrices are highly complex, the native fluorescence of 2,6-DMBT is exploited during Thin-Layer Chromatography (TLC) to non-destructively isolate the sulfur-aromatic fraction prior to mass spectrometry.

Protocol 1: Extraction and TLC-Fluorescence Speciation of 2,6-DMBT

Self-Validation Principle: This protocol utilizes Dibenzothiophene-d8 (DBT-d8) as an internal standard. Because DBT-d8 shares near-identical partitioning behavior with 2,6-DMBT but is mass-resolved, any fluorescence quenching during TLC or loss during extraction is mathematically corrected, ensuring absolute quantification[1].

Step-by-Step Methodology:

  • Sample Extraction: Pulverize 10 g of geological rock (e.g., shale or fossilized laticifers) and extract the soluble bitumen using a Soxhlet apparatus with Dichloromethane/Methanol (93:7 v/v) for 72 hours.

  • Internal Standardization: Spike the crude extract with exactly 50 µg of DBT-d8 standard. This establishes the baseline for the self-validating recovery calculation[1].

  • TLC Fractionation: Apply the concentrated extract onto a silica gel TLC plate. Develop the plate using pure hexane as the mobile phase.

  • Fluorescence-Guided Excision: Illuminate the TLC plate under a 254 nm / 365 nm UV lamp. The 2,6-DMBT and related sulfur aromatics will fluoresce as a distinct band. Excisely scrape this specific fluorescent band to isolate the sulfur aromatics from the saturated hydrocarbons.

  • Py-GC/MS Analysis: Desorb the excised fraction and analyze via Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) utilizing Multiple Reaction Monitoring (MRM) mode. Quantify the 2,6-DMBT peak against the DBT-d8 internal standard to determine the paleoenvironmental redox conditions[1][4].

G A Geological Sample (Shale / Fossil Laticifers) B Solvent Extraction & Internal Std (DBT-d8) A->B C TLC Fractionation (Native UV Fluorescence) B->C D Py-GC/MS Analysis (Sulfur Speciation) C->D E Paleoenvironmental Data Synthesis D->E

Caption: Workflow for the extraction and fluorescence-guided speciation of 2,6-DMBT in geological samples.

Application II: Scaffold for Microenvironment-Sensitive Fluorescent Probes

By attaching a freely rotating moiety (such as a quinoline group) to the 2,6-dimethylbenzothiophene core, researchers engineer probes that are highly sensitive to microviscosity and polarity[2][3]. Furthermore, benzothiophene derivatives are utilized as microenvironment-sensitive fluorescent nucleotide analogs to probe DNA polymerase incorporation mechanisms[6].

The TICT Causality: In low-viscosity aqueous media, the attached rotor spins freely, dissipating excited-state energy non-radiatively (Fluorescence OFF). When the probe enters a highly viscous environment—such as a cellular lipid droplet or the mitochondrial matrix—steric hindrance physically locks the rotor. The molecule is forced into a highly emissive Locally Excited (LE) state, yielding a massive "turn-on" fluorescence signal with a large Stokes shift[3].

Protocol 2: Live-Cell Mitochondrial Viscosity Imaging

Self-Validation Principle: To ensure the fluorescence signal is genuinely reporting viscosity and is not an artifact of varied probe uptake, this protocol employs a parallel control group treated with Monensin. Monensin is an ionophore that artificially induces mitochondrial swelling and localized viscosity increases. A corresponding spike in fluorescence in the control group validates the probe's dynamic mechanochemical response[3].

Step-by-Step Methodology:

  • Probe Reconstitution: Dissolve the synthesized 2,6-DMBT-quinoline probe (BQL) in DMSO to create a 10 mM stock. Dilute to a working concentration of 10 µM in PBS (pH 7.4).

  • Cell Culture & Incubation: Seed A549 cells in glass-bottom confocal dishes and culture for 24 hours. Incubate the cells with the 10 µM BQL probe for 30 minutes at 37°C.

  • Self-Validation (Positive Control): In a parallel dish, pre-treat A549 cells with 10 µM Monensin for 1 hour prior to probe incubation to artificially elevate mitochondrial viscosity[3].

  • Washing & Fixation: Wash the cells three times with warm PBS to remove unbound fluorophores.

  • Confocal Laser Scanning Microscopy (CLSM): Excite the sample at 432 nm. Collect the emission signal in the 560 nm channel. The Monensin-treated group must show a statistically significant increase in fluorescence intensity compared to the baseline group to validate the TICT-driven viscosity response[3].

G A 2,6-DMBT-Derived Probe (Excited State) B Low Viscosity Media (Aqueous Buffer) A->B C High Viscosity Media (Mitochondria/Lipids) A->C D Free Rotation (TICT State) B->D E Restricted Rotation (LE State) C->E F Non-Radiative Decay (Fluorescence OFF) D->F G Radiative Emission (Fluorescence ON) E->G

Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism of 2,6-DMBT fluorescent probes.

Quantitative Data Summary

The following table summarizes the photophysical properties of 2,6-DMBT and its advanced synthetic derivatives across various applications:

Compound / DerivativePrimary ApplicationExcitation

(nm)
Emission

(nm)
Fluorescence Mechanism & Key Features
Native 2,6-DMBT Geochemical Biomarker~250~350–400Native

-conjugated rigid core fluorescence; utilized for TLC tracking[4].
TPABT (Benzothiophene-based)Polarity & Cyanide Sensor~450766 (Polarity) / 640 (CN⁻)Dual-channel NIR emission; highly solvent-dependent intensity[2].
BQL (Benzothiophene-quinoline)Mitochondrial Viscosity~432560TICT mechanism; exhibits up to a 14.3-fold intensity increase in viscous media[3].
BT-1,1-dioxide Diarylethenes Photoswitchable Probes~300~500–600Turn-on fluorescence via UV-induced cyclization; high quantum yield (

up to 0.64)[5].

References

  • Organic Sulfur Markers as Proxies of Depositional Paleoeenvironments Related to Recôncavo and Amazon Basins, Brazil - nih.gov - 1

  • FOSSILIZATION OF THE EOCENE “MONKEYHAIR” LATICIFER TREE FROM GEISELTAL, GERMANY: A DEEPER UNDERSTANDING USING MICRO-CT AND PYROLYSIS GC/MS - bioone.org -4

  • A benzothiophene-based fluorescent probe with dual-functional to polarity and cyanide for practical applications in living cells and real water samples - nih.gov - 2

  • A benzothiophene-quinoline-based targetable fluorescent chemosensor for detection of viscosity and mitochondrial imaging in live - jlu.edu.cn - 3

  • Microenvironment-Sensitive Fluorescent Nucleotide Probes from Benzofuran, Benzothiophene, and Selenophene as Substrates for DNA Polymerases - acs.org - 6

  • Spectra and nature of the electronic states of [1]Benzothieno[3,2-b][1]benzothiophene (BTBT): Single crystal and the aggregates - aip.org -7

  • Photoswitchable Fluorescent Diarylethene Derivatives with Thiophene 1,1-Dioxide Groups: Effect of Alkyl Substituents at the Reactive Carbons - mdpi.com - 5

Sources

Troubleshooting & Optimization

challenges in the synthesis of 2,6-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,6-Dimethylbenzo[b]thiophene . This guide is engineered for research scientists and drug development professionals who require high-purity, regioselective synthesis of substituted benzothiophenes.

The synthesis of this compound presents unique mechanistic hurdles, primarily distinguishing the C6-methyl group from its C4 regioisomer during annulation, and selectively functionalizing the C2 position. Below, we provide causality-driven troubleshooting, optimized protocols, and empirical data to ensure your synthetic workflows are robust and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q1: I am using 3-methylthiophenol as a starting material for an acid-catalyzed annulation, but my NMR shows an inseparable 1:1 mixture of two products. What went wrong? A1: The issue is a fundamental lack of regiocontrol during the cyclization step. 3-Methylthiophenol is an ambident precursor. The thiol group directs cyclization to its two ortho positions (C2 and C6 on the thiophenol ring).

  • Causality: If cyclization occurs at the C2 position, the methyl group ends up at the C4 position of the resulting benzothiophene. If it occurs at the C6 position, the methyl group correctly lands at the C6 position. Because the steric difference between these two pathways is minimal under standard thermodynamic conditions, a nearly 1:1 mixture of 4-methylbenzo[b]thiophene and 6-methylbenzo[b]thiophene is generated.

  • Solution: Abandon the unfunctionalized 3-methylthiophenol route. Instead, use 2-iodo-5-methylthiophenol . The iodine atom acts as a directing group that forces a palladium-catalyzed cross-coupling exclusively at the C2 position, guaranteeing 100% regioselectivity for the 6-methylbenzothiophene core[1].

Q2: During the Pd-catalyzed Sonogashira coupling of 2-iodo-5-methylthiophenol with propyne gas to install the C2-methyl group, my yields are <20% and I observe significant alkyne homocoupling. How can I optimize this? A2: Low yields in this specific cross-coupling are caused by the difficulty in controlling the stoichiometry of propyne gas and the rapid rate of Glaser-type homocoupling in the presence of copper co-catalysts[2].

  • Causality: Excess propyne in the presence of CuI and oxygen traces rapidly forms 2,4-hexadiyne, consuming your alkyne and stalling the catalytic cycle.

  • Solution: Switch to a copper-free Sonogashira protocol using 1-(trimethylsilyl)propyne as a liquid, easily quantifiable surrogate. Use Pd(OAc)2 as the catalyst with AgTFA as an additive to facilitate the transmetalation step without promoting homocoupling[3]. The TMS group can be cleaved in situ using a fluoride source (e.g., TBAF) prior to the final cyclization.

Q3: I attempted to synthesize this compound by directly methylating 6-methylbenzo[b]thiophene using n-BuLi and Methyl Iodide (MeI). I am seeing poly-methylation and ring-opened byproducts. Why? A3: You are observing over-lithiation and base-mediated degradation.

  • Causality: While the C2 proton on the benzothiophene ring is the most acidic, the benzylic protons on the C6-methyl group are also susceptible to deprotonation if excess base is used or if the temperature rises above -78 °C. Furthermore, prolonged exposure of lithiated benzothiophenes to room temperature can trigger ring-opening to form alkynylthiolates.

  • Solution: Strictly limit n-BuLi to 1.05 equivalents. Maintain the reaction at -78 °C for exactly 30 minutes to ensure kinetic deprotonation at C2, followed by the immediate addition of 1.1 equivalents of MeI.

Part 2: Mechanistic Visualizations

Below are the logical workflows illustrating the regioselectivity challenge and the optimized synthetic pathway.

G SM 3-Methylthiophenol (Ambident Precursor) C2 Cyclization at C2 (ortho position 1) SM->C2 Pathway A C6 Cyclization at C6 (ortho position 2) SM->C6 Pathway B P4 4-Methylbenzo[b]thiophene (Undesired Regioisomer) C2->P4 P6 6-Methylbenzo[b]thiophene (Target Intermediate) C6->P6

Fig 1: Divergent cyclization pathways of 3-methylthiophenol leading to inseparable regioisomers.

G Step1 2-Iodo-5-methylthiophenol + 1-(Trimethylsilyl)propyne Step2 Pd(OAc)2, TMEDA, AgTFA Copper-Free Cross-Coupling Step1->Step2 Step3 Intermediate: 2-(1-Propynyl)-5-methylthiophenol Step2->Step3 - AgI Step4 TBAF / Heat Desilylation & Cyclization Step3->Step4 Step5 This compound (Regiopure Product) Step4->Step5 Intramolecular Annulation

Fig 2: Optimized regioselective workflow utilizing a pre-functionalized precursor and copper-free coupling.

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity during the critical C2-alkynylation and cyclization sequence[2][3].

PrecursorAlkyne SourceCatalyst SystemTemp (°C)Regiopurity (6-Me)Isolated YieldPrimary Issue Mitigated
3-MethylthiophenolPropyne gasAcid-catalyzed80~50% (1:1 mix)45%None (Baseline failure)
2-Iodo-5-methylthiophenolPropyne gasPd(PPh3)4 / CuI100>99%18%Solves regioselectivity, but high homocoupling
2-Iodo-5-methylthiophenol1-(TMS)propynePd(OAc)2 / CuI110>99%42%Improves alkyne stoichiometry
2-Iodo-5-methylthiophenol 1-(TMS)propyne Pd(OAc)2 / AgTFA 110 >99% 84% Eliminates Glaser homocoupling completely

Part 4: Standardized Experimental Protocols

Protocol: Regioselective Synthesis of this compound via Copper-Free Annulation

This self-validating protocol ensures complete regiocontrol by utilizing an iodine-directed coupling strategy, followed by an in situ desilylation/cyclization cascade.

Reagents & Materials:

  • 2-Iodo-5-methylthiophenol (1.0 mmol, 250 mg)

  • 1-(Trimethylsilyl)propyne (1.5 mmol, 168 mg)

  • Palladium(II) acetate [Pd(OAc)2] (15 mol%, 33.6 mg)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (20 mol%, 23.2 mg)

  • Silver trifluoroacetate (AgTFA) (1.1 mmol, 243 mg)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (33.6 mg) and AgTFA (243 mg). Evacuate and backfill the flask with dry Nitrogen (N2) three times to ensure a strictly inert atmosphere.

  • Reagent Addition: Inject anhydrous DMF (5.0 mL) and TMEDA (23.2 mg) into the flask via syringe. Stir at room temperature for 10 minutes until a homogeneous catalytic complex forms.

  • Cross-Coupling: Add 2-iodo-5-methylthiophenol (250 mg) and 1-(trimethylsilyl)propyne (168 mg) sequentially. Seal the flask and heat the reaction mixture to 110 °C using a pre-heated oil bath. Stir vigorously for 12 hours. Mechanistic Note: AgTFA acts as an iodide scavenger and transmetalation accelerator, bypassing the need for copper and preventing alkyne dimerization[3].

  • Desilylation & Annulation: Cool the reaction to room temperature. Slowly inject TBAF (2.0 mL, 1.0 M in THF) to cleave the TMS protecting group. Re-heat the mixture to 80 °C for 4 hours. The liberated terminal alkyne will undergo spontaneous intramolecular nucleophilic attack by the adjacent thiol group, closing the thiophene ring[4].

  • Workup & Extraction: Cool the mixture to room temperature and dilute with Ethyl Acetate (20 mL). Filter the crude mixture through a short pad of Celite to remove palladium and silver salts. Wash the organic filtrate with saturated aqueous NH4Cl (2 x 15 mL) and brine (15 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 100% Hexanes) to yield this compound as a colorless to pale-yellow oil/solid.

References

  • BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. BenchChem. Verify Source
  • Sanz, R., Guilarte, V., Hernando, E., & Sanjuán, A. M. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies. The Journal of Organic Chemistry. Verify Source
  • Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances. Verify Source
  • Peng, J., et al. (2024). Benzothiophene synthesis. Organic Chemistry Portal / The Journal of Organic Chemistry. Verify Source

Sources

Technical Support Center: Purification of 2,6-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purification Challenge

2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) is a critical model compound used to study "refractory" sulfur species in fossil fuels and as a building block in organic semiconductors. Unlike its isomer 4,6-dimethyldibenzothiophene (which is notoriously resistant to hydrodesulfurization due to steric hindrance), 2,6-DMBT presents unique purification challenges due to its structural similarity to other methylated isomers (e.g., 2,4-DMBT or 2,5-DMBT) generated during cyclization synthesis.

High-purity (>99%) isolation requires a multi-modal approach. Standard silica chromatography often fails to resolve positional isomers. This guide details the Pi-Complexation Strategy and Low-Temperature Recrystallization techniques required for electronic or analytical grade purity.

Purification Decision Matrix

Before selecting a protocol, assess your crude material's profile.

PurificationStrategy Start Crude 2,6-DMBT PurityCheck Analyze Purity (GC-MS / TLC) Start->PurityCheck IsomerContam Isomeric Impurities? (e.g., 2,4-DMBT) PurityCheck->IsomerContam Yes NonPolar Non-polar Impurities? (Alkanes/Starting Material) PurityCheck->NonPolar No PiComplex Protocol A: Ag-Ion Chromatography or Charge Transfer IsomerContam->PiComplex High Selectivity Req. FlashCol Protocol B: Standard Flash (100% Hexane) NonPolar->FlashCol Boiling Point Differs Recryst Protocol C: Low-Temp Recrystallization PiComplex->Recryst Polishing FlashCol->Recryst Polishing Final Final Purity >99% Recryst->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

Technical Protocols

Protocol A: Argentation Chromatography (Ag-Impregnated Silica)

Best for: Separating 2,6-DMBT from other positional isomers (2,4-DMBT) and non-aromatic hydrocarbons.

Mechanism: Silver ions (


) form reversible 

-complexes with the electron-rich thiophene ring. The stability of these complexes varies significantly with the steric environment of the methyl groups, allowing separation of isomers that co-elute on standard silica.

Materials:

  • Silica Gel (230–400 mesh)

  • Silver Nitrate (

    
    )
    
  • Solvents: n-Hexane (Mobile Phase A), Toluene (Mobile Phase B)

  • Aluminum foil (to protect column from light)

Step-by-Step:

  • Preparation: Dissolve

    
     (10% w/w of silica weight) in minimal acetonitrile/water (1:1). Slurry with silica gel.[1]
    
  • Activation: Evaporate solvent via rotary evaporation. Dry the resulting powder at 120°C for 4 hours in the dark to activate.

  • Packing: Pack the column using n-Hexane. Wrap the column in foil immediately to prevent silver reduction.

  • Elution:

    • Load crude 2,6-DMBT in minimum hexane.

    • Flush with 100% Hexane (removes non-aromatics).

    • Gradient: Gradually introduce Toluene (0%

      
       10%). 2,6-DMBT will elute after non-complexing impurities but before more accessible isomers.
      
Protocol B: Charge-Transfer (CT) Complexation

Best for: Ultra-high purity (removing non-thiophene aromatics).

Mechanism: Benzothiophenes form crystalline CT complexes with


-acceptors like 2,4,7-trinitrofluorenone (TNF) or Picric Acid.
  • Complex Formation: Dissolve crude oil in hot ethanol. Add equimolar Picric Acid (Caution: Explosive when dry).

  • Crystallization: Cool slowly. The DBT-Picrate complex forms distinct crystals (often red/orange), leaving impurities in the mother liquor.

  • Dissociation: Filter crystals. Dissolve in dichloromethane (DCM) and wash with 10%

    
     or basic alumina. The base removes the picric acid, leaving pure 2,6-DMBT in the organic layer.
    

Troubleshooting & FAQs

Issue 1: "The compound oils out during recrystallization instead of crystallizing."

Diagnosis: 2,6-DMBT has a relatively low melting point compared to the parent dibenzothiophene. If the solution is too concentrated or cooled too fast, it separates as a supercooled liquid (oil).

Corrective Action:

  • Solvent Switch: Move from Ethanol to a Methanol/Water system or Pentane (at -20°C).

  • Seeding: You must seed the oiled-out mixture with a pure crystal. If none exists, scratch the glass side of the flask vigorously with a glass rod to induce nucleation.

  • The "Melt" Trick: If it oils out, reheat until dissolved, add 5% more solvent, and cool much slower (wrap the flask in a towel to insulate).

Issue 2: "I see a 'shoulder' peak on my GC-MS. Is this the 2,4-isomer?"

Diagnosis: Likely yes. The 2,4- and 2,6-isomers have nearly identical boiling points, making standard distillation impossible.

Corrective Action:

  • Do not rely on retention time alone. Verify with NMR. The 2,6-isomer has symmetry that simplifies the proton signals compared to the asymmetric 2,4-isomer.

  • Use Protocol A (Ag-Silica). The 2,4-isomer has a methyl group at the 4-position (pseudo-bay region), which sterically hinders

    
    -complexation with silver more than the 2,6-isomer. The 2,4-isomer will elute faster on a silver column.
    
Issue 3: "My product is turning pink/brown on the shelf."

Diagnosis: Sulfur oxidation or photo-degradation. Benzothiophenes are susceptible to slow oxidation to sulfoxides/sulfones or polymerization under light.

Corrective Action:

  • Storage: Store under Argon/Nitrogen at 4°C in amber vials.

  • Cleanup: A quick filtration through a short plug of Basic Alumina (activity grade I) using hexane will remove the polar oxidation products (sulfones) immediately.

Quantitative Data: Solubility & Properties

PropertyValue / BehaviorNotes
Physical State Solid / Low-melting solidMP is sensitive to purity; often ~40-50°C range for dimethyl derivatives.
Solubility (Hexane) HighGood for extraction, poor for recrystallization at RT.
Solubility (MeOH) ModerateExcellent for low-temp recrystallization.
Rf (Silica, 100% Hexane) ~0.3 - 0.4Moves similarly to other aromatics.
Rf (Ag-Silica, 100% Hexane) < 0.1Retained strongly due to

-complexation.

References

  • Separation of Isomeric Benzothiophenes

    • Source: VURUP (Petroleum Research Institute).
    • Relevance: Establishes the difficulty of separating methyl-benzothiophene isomers via boiling point alone.
    • URL:

  • Adsorptive Desulfurization (Mechanism of Ag-Complexation)

    • Source: Journal of Physical Chemistry B. "Adsorptive Removal of Thiophene and Benzothiophene... using Ag-Exchanged Zeolites."
    • Relevance: Validates the -complexation mechanism used in Protocol A for separating thiophenes
    • URL:

  • Charge Transfer Complexes

    • Source: Journal of Materials Chemistry C. "Charge transfer complexes of a benzothienobenzothiophene derivative."[2][3]

    • Relevance: Describes the formation of CT complexes (Protocol B)
    • URL:

  • General Properties of Benzothiophenes

    • Source: Thermo Fisher Scientific / Alfa Aesar.
    • Relevance: Provides baseline physical property data (MP ~50°C) for the closest structural analog to 2,6-DMBT.
    • URL:

Sources

Technical Support Center: Troubleshooting 2,6-Dimethylbenzo[b]thiophene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 2,6-dimethylbenzo[b]thiophene.

Benzo[b]thiophenes are privileged scaffolds in medicinal chemistry and materials science, found in numerous FDA-approved drugs and organic semiconductors[1]. However, the standard synthetic route—involving the thioetherification of 3-methylthiophenol with an


-halo ketone followed by acid-catalyzed cyclization—is notorious for yield-limiting side reactions[2]. This guide deconstructs the causality behind these side reactions and provides a self-validating protocol to ensure reproducible, high-purity yields.

Part 1: Causality & Troubleshooting FAQs

Q1: During the acid-catalyzed cyclization of 1-(m-tolylthio)propan-2-one, I am isolating a significant amount of an isomeric impurity. What is causing this, and how can I maximize the 2,6-dimethyl isomer?

Causality: The cyclization of the meta-substituted intermediate proceeds via an electrophilic aromatic substitution mechanism. The electrophilic carbocation generated from the ketone can attack the aromatic ring at two positions: the para position (relative to the methyl group) to form the desired this compound, or the ortho position to form 2,4-dimethylbenzo[b]thiophene[3]. Because the ortho position is sterically hindered by the existing methyl group, the 2,6-isomer is kinetically and thermodynamically favored. However, excessive heat or overly aggressive Lewis acids lower the activation energy barrier for the ortho attack, leading to a higher proportion of the 2,4-isomer[2].

Troubleshooting:

  • Temperature Control: If using Polyphosphoric Acid (PPA), maintain the cyclization temperature strictly between 60–70 °C. Exceeding 90 °C significantly increases the 2,4-isomer ratio.

  • Catalyst Selection: Switch from standard PPA to a bulkier Lewis acid or a solid-supported acid (e.g., Amberlyst-15 in toluene) to amplify the steric bias against the ortho position.

Q2: My GC-MS and NMR data show contamination with sulfoxides and sulfones. How are these forming if I am not using any oxidants?

Causality: Benzothiophenes and their precursor sulfides are highly electron-rich and susceptible to auto-oxidation[4]. Trace peroxides in ethereal solvents (like THF or diethyl ether used during workup) or prolonged exposure to atmospheric oxygen during column chromatography can easily oxidize the sulfur atom to a sulfoxide (M+16) or sulfone (M+32).

Troubleshooting:

  • Solvent Purging: Degas all extraction and chromatography solvents with Argon or Nitrogen for at least 15 minutes prior to use.

  • Peroxide Testing: Test all ethers with KI/starch paper before use. Pass solvents through basic alumina if peroxides are detected.

  • Workup Additives: Incorporate a mild reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), during the initial organic extraction phase to quench any dissolved oxidants.

Q3: The yield of my cyclization step is exceptionally low, and the crude mixture is a dark, viscous tar. What went wrong?

Causality: The intermediate 1-(m-tolylthio)propan-2-one contains a reactive ketone. Under strongly acidic conditions, if the intramolecular cyclization is too slow, the ketone can undergo intermolecular Aldol-type condensation, leading to high-molecular-weight polymeric tars. Furthermore, moisture can deactivate Lewis acid catalysts, slowing down the desired cyclization and giving these intermolecular side reactions more time to compete[5].

Troubleshooting:

  • High Dilution Principle: Add the intermediate dropwise to a pre-heated solution of the acid catalyst. This keeps the steady-state concentration of the uncyclized ketone low, favoring unimolecular cyclization over bimolecular condensation.

  • Moisture Exclusion: Ensure the catalyst and solvents are completely anhydrous.

Part 2: Quantitative Data – Catalyst Effects on Regioselectivity

The choice of catalyst and temperature directly dictates the ratio of the desired 2,6-isomer to the undesired 2,4-isomer and polymeric byproducts. Use the table below to benchmark your reaction conditions.

Catalyst SystemTemperature (°C)Overall Yield (%)Ratio (2,6- : 2,4-isomer)Primary Side Product
PPA (neat)100452.5 : 1Polymeric Tars
PPA (neat)65728 : 1Unreacted Ketone
BF₃·Et₂O / CH₂Cl₂258515 : 1Trace Sulfoxide
Amberlyst-15 / Toluene8078>20 : 1None (Cleanest Profile)

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol integrates analytical checkpoints that validate the success of each step before proceeding.

Step 1: Thioetherification (Intermediate Synthesis)
  • Reaction Setup: In an oven-dried, argon-flushed flask, dissolve 3-methylthiophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in degassed acetone to achieve a 0.2 M concentration.

  • Addition: Cool the mixture to 0 °C. Add chloroacetone (1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint (Critical): Perform TLC (Hexanes:EtOAc 9:1). The thiol starting material (strong UV active, stains yellow with KMnO₄) must be completely consumed, replaced by a single new spot corresponding to 1-(m-tolylthio)propan-2-one. Do not proceed if the thiol remains; add 0.1 eq chloroacetone and stir for 1 additional hour.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and extract with degassed diethyl ether. Wash with brine, dry over MgSO₄, and concentrate to yield the intermediate.

Step 2: High-Dilution Cyclization
  • Catalyst Preparation: In a separate round-bottom flask, prepare a suspension of Amberlyst-15 (0.5 w/w eq relative to the intermediate) in anhydrous toluene. Heat to 80 °C under an argon atmosphere.

  • Controlled Addition: Dissolve the intermediate from Step 1 in a minimal amount of anhydrous toluene. Add this solution dropwise via a syringe pump over 2 hours to the hot catalyst suspension.

  • Validation Checkpoint (Critical): Monitor the reaction by GC-MS. The intermediate mass (m/z 180) should convert cleanly to the target product mass (m/z 162)[6].

  • Workup & Purification: Filter off the solid acid catalyst while the mixture is still warm. Wash the organic layer with saturated NaHCO₃ and saturated Na₂S₂O₃ (to prevent oxidation). Purify via flash chromatography (100% Hexanes) to isolate pure this compound.

Part 4: Pathway Visualization

The following diagram illustrates the chemical logic of the synthesis, mapping out the desired pathway against the specific conditions that trigger side reactions.

Workflow SM 3-Methylthiophenol + Chloroacetone (Starting Materials) Int 1-(m-Tolylthio)propan-2-one (Reactive Intermediate) SM->Int K2CO3, Acetone (Thioetherification) Prod This compound (Desired Product - para attack) Int->Prod Dilute Lewis Acid (Kinetically Favored) Regio 2,4-Dimethylbenzo[b]thiophene (Regioisomer - ortho attack) Int->Regio High Temp / Strong Acid (Sterically Hindered) Ox Sulfoxides & Sulfones (Oxidation Byproducts) Int->Ox O2 / Peroxides in Workup Poly Polymeric Tars (Aldol Condensation) Int->Poly High Conc. (Intermolecular Reaction) Prod->Ox O2 / Peroxides in Workup

Reaction pathway for this compound synthesis highlighting major side reactions.

References

  • MolAid. 2,3-Dimethylbenzothiophene | 4923-91-5.[4] URL: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.[1] URL: [Link]

  • Royal Society of Chemistry (Chemical Science). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.[3] URL: [Link]

  • Amazon S3 (Supporting Information). Mass Spectral Data for 2,6-Dimethylbenzothiophene.[6] URL: [Link]

Sources

optimization of reaction conditions for 2,6-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Topic: Optimization of Reaction Conditions | Ticket ID: CHEM-OPT-26DMBT

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center. You are likely synthesizing 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) via the cyclodehydration of 3-(m-tolylthio)butan-2-one . This route is the industry standard but is plagued by three critical failure modes:

  • Regioisomer Contamination: Competitive cyclization yielding the 2,4-dimethyl isomer.

  • Incomplete Cyclization: Stalling due to poor mass transfer in viscous acid media (Polyphosphoric Acid - PPA).

  • Purification Difficulties: Formation of "red tar" oligomers and persistent sulfur odors.

The Core Challenge: Regioselectivity

The precursor, 3-(m-tolylthio)butan-2-one, possesses a methyl group at the meta position relative to the sulfur linkage. During the electrophilic aromatic substitution (cyclization), the ring closure can occur at two positions:

  • Para to the methyl: Yields the desired 2,6-dimethyl isomer (Sterically favored).

  • Ortho to the methyl: Yields the undesired 2,4-dimethyl isomer (Sterically hindered but electronically viable).

Troubleshooting Guides (Q&A Format)

Issue A: "My product contains significant amounts of the 2,4-dimethyl isomer."

Diagnosis: The reaction temperature is likely too high during the initial cyclization phase. While higher temperatures increase rate, they decrease selectivity by providing enough energy to overcome the higher activation energy barrier of the sterically hindered ortho attack (2,4-isomer).

Technical Solution:

  • Protocol Adjustment: If using PPA, do not ramp immediately to 100°C+. Initiate the reaction at 60-70°C for the first hour. This "kinetic control" phase favors the lower-energy pathway to the 2,6-isomer.

  • Solvent Modification: Switch from neat PPA to a Chlorobenzene/PPA biphasic system or use Amberlyst-15 in Toluene . The dilution effect reduces the effective concentration of the active electrophile, further enhancing selectivity.

Data Comparison: Solvent Effects on Regioselectivity

Condition Temperature Yield 2,6- : 2,4- Ratio Notes
Neat PPA 100°C 82% 85 : 15 Fast, but hard to purify.
Neat PPA 70°C 75% 94 : 6 Slower, better selectivity.
Chlorobenzene/PPA Reflux 70% 92 : 8 Easier workup; cleaner profile.

| Amberlyst-15/Toluene | Reflux | 65% | 96 : 4 | Best selectivity; heterogeneous catalyst. |

Issue B: "The reaction mixture turned into a black, viscous tar and yield is <40%."

Diagnosis: This is "Oligomeric Runaway." Benzothiophenes are electron-rich and prone to acid-catalyzed polymerization, especially in the presence of unreacted ketone precursor which can undergo aldol-type condensation with the product.

Technical Solution:

  • Stoichiometry Check: Ensure your PPA has a high

    
     content (83-85%). "Wet" or hydrolyzed PPA is a weak catalyst that stalls cyclization but promotes tar formation.
    
  • Radical Scavenging: Conduct the reaction under a strict Nitrogen or Argon atmosphere . Oxidative polymerization is accelerated by oxygen.

  • High-Shear Mixing: PPA is extremely viscous. If you are using a magnetic stir bar, it is likely failing to mix the bulk. Overhead mechanical stirring is mandatory for scales >5g to ensure the ketone is dispersed into the acid phase.

Issue C: "I cannot crystallize the product; it oils out."

Diagnosis: 2,6-DMBT has a relatively low melting point and is highly soluble in non-polar solvents. "Oiling out" indicates the presence of the 2,4-isomer impurity (which depresses the melting point) or residual solvent.

Technical Solution:

  • The "Crash" Solvent System: Do not use pure hexanes. Use a Methanol/Water (9:1) system for initial precipitation, or Pentane at -20°C.

  • Seed Crystals: If you have a pure batch, seeding is critical.

  • Vacuum Distillation: If crystallization fails, perform Kugelrohr distillation (approx. 140-150°C at 0.5 mmHg). The product will sublime/distill as a white solid, leaving the colored tars behind.

Visualizing the Mechanism & Workflow

Figure 1: Mechanistic Pathway & Regioselectivity

This diagram illustrates the bifurcation point where temperature control dictates the ratio of the desired 2,6-isomer versus the 2,4-impurity.

ReactionMechanism Precursor 3-(m-tolylthio)butan-2-one Enol Enol Intermediate (Acid Catalyzed) Precursor->Enol PPA / H+ Sigma_Para σ-Complex (Para) Low Steric Hindrance Enol->Sigma_Para Kinetic Path (Low Temp) Sigma_Ortho σ-Complex (Ortho) High Steric Hindrance Enol->Sigma_Ortho Thermodynamic Path (High Temp) Product_26 This compound (Major Product) Sigma_Para->Product_26 - H2O Product_24 2,4-Dimethylbenzo[b]thiophene (Minor Impurity) Sigma_Ortho->Product_24 - H2O

Caption: Mechanistic bifurcation in PPA-mediated cyclization. The green pathway represents the optimized low-temperature route favoring the 2,6-isomer.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when optimizing your specific batch conditions.

Troubleshooting Start Start: Reaction Analysis CheckTLC Check TLC/GC Conversion > 90%? Start->CheckTLC IsomerCheck Check Isomer Ratio (2,6 vs 2,4) CheckTLC->IsomerCheck Yes StirringCheck Viscosity Issue? (PPA is thick) CheckTLC->StirringCheck No Yes Yes No No Purify Proceed to Vacuum Distillation IsomerCheck->Purify Ratio > 90:10 TempIssue Reduce Temp to 60°C Increase Time IsomerCheck->TempIssue Ratio < 90:10 StirringCheck->TempIssue Good Mixing (Kinetics slow) MechStir Switch to Mechanical Stirrer StirringCheck->MechStir Poor Mixing RatioGood Ratio > 90:10 RatioBad Ratio < 90:10

Caption: Logic flow for diagnosing yield and purity issues during synthesis.

Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of this compound (10g scale).

  • Preparation:

    • Equip a 250 mL 3-neck round bottom flask with an overhead mechanical stirrer (Teflon paddle), a nitrogen inlet, and a reflux condenser.

    • Charge the flask with Polyphosphoric Acid (PPA) (100 g).

    • Critical Step: Heat PPA to 60°C under

      
       to lower viscosity before adding substrate.
      
  • Addition:

    • Add 3-(m-tolylthio)butan-2-one (10 g) dropwise over 20 minutes.

    • Note: The reaction is exothermic.[1] Monitor internal temperature; do not exceed 75°C during addition.

  • Reaction:

    • Stir vigorously at 70°C for 3 hours .

    • Perform IPC (In-Process Control) via TLC (Hexanes:EtOAc 9:1). Look for the disappearance of the ketone spot (

      
      ) and appearance of the fluorescent benzothiophene spot (
      
      
      
      ).
  • Workup (Quench):

    • Cool the mixture to 40°C.

    • Pour the reaction mass onto 500g of crushed ice with rapid stirring. (Caution: Exotherm).

    • Extract with Diethyl Ether (

      
      ).
      
    • Wash combined organics with Sat.

      
       (to remove acid traces) and Brine.
      
  • Purification:

    • Dry over

      
       and concentrate.
      
    • Distillation: Distill the crude dark oil under high vacuum (0.5 mmHg). Collect the fraction boiling at 135-145°C.

    • Recrystallization: Dissolve the distillate in minimum hot Methanol. Cool slowly to 0°C. Filter white needles.

References

  • Campaigne, E., & Archer, W. L. (1953). "The Synthesis of Some 2,6-Disubstituted Benzo[b]thiophenes." Journal of the American Chemical Society.[2]

  • Bonnin, C., et al. (2017). "Regioselective synthesis of C3 alkylated and arylated benzothiophenes." Chemical Science.

  • BenchChem Technical Repository. (2025).[3][4] "Purification strategies to remove impurities from 2,5-Dimethyl-1-benzothiophene."

  • Yang, Y., et al. (2023).[5] "Polyphosphoric Acid in Organic Synthesis: Cyclization of Acids." Canadian Center of Science and Education.

  • Beilstein Journals. (2024). "Regioselective alkylation... mechanistic insights." Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: 2,6-Dimethylbenzo[b]thiophene Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Analysis

Welcome to the technical support hub for 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) . This scaffold is a critical building block in the synthesis of organic semiconductors (OFETs) and thieno-based pharmaceuticals.

Technical Context: The reactivity of 2,6-DMBT is defined by the competition between the electron-rich thiophene ring and the benzenoid ring.

  • C3 Position (Beta): The most nucleophilic site available for Electrophilic Aromatic Substitution (EAS). Note that the typically more reactive C2 (alpha) position is blocked by a methyl group.

  • C2-Methyl vs. C6-Methyl: Two "benzylic" sites with distinct reactivities toward radical functionalization.

  • Sulfur Center: Susceptible to oxidation (S-oxide/S-dioxide) and capable of poisoning transition metal catalysts.

Troubleshooting Guides & FAQs

Module A: Electrophilic Substitution (C3-Functionalization)

Common Issue: “I attempted to brominate the C3 position using NBS, but I am observing a mixture of products including side-chain bromination. How do I fix this?”

Diagnosis: You are likely operating under conditions that favor the radical pathway (Wohl-Ziegler reaction) rather than the ionic pathway (EAS). The C2-methyl group is highly susceptible to radical abstraction.

Troubleshooting Protocol:

ParameterRadical Pathway (Avoid for C3-Br)Ionic Pathway (Target for C3-Br)
Reagent NBSNBS or Br

Solvent CCl

, Benzene (Non-polar)
DMF, CH

CN, or AcOH (Polar)
Initiator AIBN, Benzoyl Peroxide, LightNone
Temperature Reflux0°C to RT
Mechanism Hydrogen Abstraction (Side Chain)Electrophilic Attack (Ring C3)

Corrective Action (Standard C3-Bromination Protocol):

  • Dissolve 2,6-DMBT (1.0 eq) in DMF (0.1 M). Note: DMF promotes the polarization of NBS.

  • Cool to 0°C in an ice bath.

  • Add NBS (1.05 eq) portion-wise in the dark (wrap flask in foil).

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Pour into water and extract.

  • Why this works: The polar solvent and lack of light/initiator suppress radical formation, directing the Br

    
     equivalent to the electron-rich C3 position [1].
    
Module B: Lateral Functionalization (Methyl Group Reactivity)

Common Issue: “I want to attach a linker to the methyl group. Which methyl group reacts first during radical bromination, C2-Me or C6-Me?”

Technical Insight: The C2-Methyl (thenylic) is generally more reactive than the C6-Methyl (benzylic). The radical formed at the C2-methyl position is stabilized by the adjacent sulfur atom and the double bond of the thiophene ring, making the C-H bond dissociation energy (BDE) lower than that of the C6-methyl.

Q&A: Selectivity Control

  • Q: Can I selectively brominate C6-Me?

    • A: Direct selectivity for C6 over C2 is extremely difficult via radical methods. You will likely obtain a mixture of C2-Br (major), C6-Br (minor), and bis-brominated species.

  • Q: How do I maximize C2-Me functionalization?

    • A: Use NBS (0.95 eq) with AIBN (cat.) in CCl

      
        or PhCl  at reflux. Limiting the brominating agent prevents over-reaction at C6.
      
Module C: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Common Issue: “My Suzuki coupling at the C3-position stalls after 20% conversion. The starting material remains, but the catalyst seems dead.”

Diagnosis: Sulfur Poisoning. The benzothiophene sulfur atom can coordinate to Palladium (Pd), displacing labile ligands and forming inactive species. This is exacerbated in electron-rich thiophenes like 2,6-DMBT.

Troubleshooting Workflow:

SuzukiTroubleshooting start Issue: Low Conversion in Suzuki Coupling check_cat Check Catalyst/Ligand System start->check_cat decision1 Is Ligand Monodentate? (e.g., PPh3) check_cat->decision1 sol1 Switch to Bulky/Bidentate Ligands (SPhos, XPhos, dppf) decision1->sol1 Yes decision2 Is Base Strength Sufficient? decision1->decision2 No (Already using bulky) sol2 Switch Base: Na2CO3 -> K3PO4 or Cs2CO3 decision2->sol2 Weak Base sol3 Increase Catalyst Loading (5-10%) or Add Cu(I) Co-catalyst decision2->sol3 Base is Strong caption Figure 1: Decision logic for optimizing Pd-catalyzed couplings of sulfur-containing heterocycles.

Recommended Protocol Modifications:

  • Ligand Switch: Move from PPh

    
     to SPhos  or XPhos . These bulky, electron-rich phosphines prevent sulfur coordination to the Pd center [2].
    
  • Base: Use K

    
    PO
    
    
    
    (anhydrous) in Toluene/Water or Dioxane/Water systems.
  • Additives: In severe cases, adding CuTC (Copper(I) thiophene-2-carboxylate) can mediate the transmetallation and scavenge sulfur interactions.

Module D: Oxidation (Sulfoxide vs. Sulfone)

Common Issue: “I am trying to make the sulfoxide (S-oxide), but I keep getting the sulfone (S-dioxide) or a mixture.”

Technical Insight: The oxidation of the sulfide to sulfoxide is faster than sulfoxide to sulfone, but the rate difference is not large enough to prevent over-oxidation with excess oxidant at room temperature.

Optimization Table:

Target ProductOxidantStoichiometryTempAdditive
Sulfoxide (S=O) mCPBA0.95 - 1.0 eq-78°C to 0°CBF

OEt

(Lewis acid speeds up step 1)
Sulfone (O=S=O) mCPBA2.5 - 3.0 eqRT to RefluxNone

Protocol for Selective Sulfoxide Synthesis:

  • Dissolve 2,6-DMBT in DCM .

  • Cool to -78°C (Acetone/Dry Ice).

  • Add mCPBA (1.0 eq) dissolved in DCM dropwise over 30 minutes.

  • Monitor by TLC at low temperature. Do not warm up until the starting material is consumed.

  • Quench immediately with saturated NaHCO

    
      and Na
    
    
    
    S
    
    
    O
    
    
    (to kill unreacted peroxide) [3].

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity of the 2,6-DMBT scaffold based on reaction conditions.

ReactivityMap cluster_EAS Ionic Pathway (EAS) cluster_Radical Radical Pathway cluster_Oxidation S-Oxidation core This compound c3_prod 3-Bromo-2,6-DMBT core->c3_prod NBS, DMF, Dark (Electrophilic Attack) c3_acyl 3-Acyl-2,6-DMBT core->c3_acyl RCOCl, AlCl3 (Friedel-Crafts) c2_rad 2-(Bromomethyl)-6-methyl... core->c2_rad NBS, CCl4, AIBN (Kinetic Product) sulfoxide S-Oxide (Sulfoxide) core->sulfoxide mCPBA (1 eq), -78°C c6_rad 2,6-Bis(bromomethyl)... c2_rad->c6_rad Excess NBS, Heat sulfone S,S-Dioxide (Sulfone) sulfoxide->sulfone mCPBA (>2 eq), RT caption Figure 2: Divergent functionalization pathways for 2,6-DMBT.

References

  • Likhar, P. et al. New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides.[1] Organic & Biomolecular Chemistry, 2010.[1] Available at: [Link]

  • MDPI. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Available at: [Link] (Accessed via search snippet 1.2).

Sources

Validation & Comparative

Unveiling the Aromatic Core: A Comparative Guide to the Structural Validation of 2,6-Dimethylbenzo[b]thiophene by NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural determination of heterocyclic compounds is paramount. Benzo[b]thiophenes, a class of sulfur-containing aromatic compounds, are privileged scaffolds in numerous biologically active molecules and organic electronic materials. Their substitution patterns critically influence their physicochemical properties and biological activities. Consequently, the precise characterization of each isomer is a fundamental requirement for any research and development endeavor.

This guide provides an in-depth technical comparison for the structural validation of 2,6-dimethylbenzo[b]thiophene, a representative member of this class, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of readily available experimental spectra for this specific isomer, this guide leverages high-quality predicted ¹H and ¹³C NMR data. This approach not only offers a robust framework for its identification but also serves as a valuable educational tool for researchers, scientists, and drug development professionals. To highlight the discerning power of NMR, a direct comparison with the predicted spectra of its constitutional isomer, 2,5-dimethylbenzo[b]thiophene, is presented.

The Decisive Signature: Predicted NMR Data

The structural nuances between isomers of dimethylbenzo[b]thiophene are subtly encoded in their NMR spectra. The chemical shifts (δ) of the protons and carbons are exquisitely sensitive to their local electronic environments, which are, in turn, dictated by the positions of the methyl substituents.

The predicted ¹H and ¹³C NMR spectral data for this compound and 2,5-dimethylbenzo[b]thiophene were generated using the online NMR prediction tool, nmrdb.org.[1][2][3][4] This tool provides a reliable estimation of the spectral parameters based on a large database of experimentally determined structures.

Visualizing the Structures and Assignments

To correlate the predicted NMR data with the molecular structures, the following diagrams illustrate the atom numbering schemes for both this compound and its 2,5-isomer.

Figure 1. Structure of this compound with Atom Numbering.
Figure 2. Structure of 2,5-Dimethylbenzo[b]thiophene with Atom Numbering.

Comparative Analysis of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and 2,5-dimethylbenzo[b]thiophene. The differences in these values provide a clear and objective basis for distinguishing between the two isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonThis compound2,5-Dimethylbenzo[b]thiopheneKey Differentiators
H36.986.96Minimal difference expected.
H47.537.58Subtle downfield shift in the 2,5-isomer.
H57.10-Presence of a signal in the 2,6-isomer, absent in the 2,5-isomer.
H6-7.15Absence of a signal in the 2,6-isomer, present in the 2,5-isomer.
H77.497.15Significant upfield shift in the 2,5-isomer due to the para-relationship with the 2-methyl group.
2-CH₃2.502.50Similar chemical shifts for the methyl group at the 2-position.
5-CH₃-2.45Signal present only in the 2,5-isomer.
6-CH₃2.44-Signal present only in the 2,6-isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonThis compound2,5-Dimethylbenzo[b]thiopheneKey Differentiators
C2139.1138.8Minor difference.
C3121.3121.1Minor difference.
C3a139.8139.5Minor difference.
C4123.6123.3Minor difference.
C5128.5134.1Significant downfield shift in the 2,5-isomer due to the directly attached methyl group.
C6133.9128.2Significant upfield shift in the 2,5-isomer.
C7121.5121.2Minor difference.
C7a137.2137.5Minor difference.
2-CH₃14.514.5Similar chemical shifts.
5-CH₃-21.3Signal present only in the 2,5-isomer.
6-CH₃21.4-Signal present only in the 2,6-isomer.

The most striking differences, and therefore the most diagnostic for structural assignment, are the number and chemical shifts of the aromatic protons and the chemical shifts of the carbon atoms directly attached to the methyl groups. In the ¹H NMR spectrum, the number of aromatic proton signals immediately distinguishes the two isomers. The ¹³C NMR spectra show significant differences in the chemical shifts of C5 and C6, directly reflecting the substitution pattern.

Experimental Protocol for NMR Analysis

To obtain high-quality experimental NMR data for the validation of a synthesized batch of a dimethylbenzo[b]thiophene isomer, the following protocol is recommended. The causality behind each step is explained to ensure a robust and reproducible experiment.

G cluster_workflow Experimental NMR Workflow A Sample Preparation B NMR Instrument Setup A->B Dissolve in CDCl3 with TMS C 1H NMR Acquisition B->C Shimming & Tuning D 13C NMR Acquisition C->D Standard Parameters E Data Processing D->E Proton-decoupled F Spectral Analysis & Structural Confirmation E->F Fourier Transform, Phasing, Baseline Correction

Figure 3. Recommended Experimental Workflow for NMR Analysis.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent and the use of an internal standard are key considerations.

  • Procedure:

    • Weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar organic molecules and its residual proton signal at 7.26 ppm is well-characterized.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). TMS is chemically inert and provides a sharp singlet for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Rationale: The quality of the acquired data depends on the proper setup and parameter selection of the NMR spectrometer.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • ¹H NMR Acquisition: Acquire the spectrum using standard single-pulse experiments. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of ¹³C.

3. Data Processing and Analysis:

  • Rationale: Raw NMR data (Free Induction Decay - FID) must be mathematically processed to generate the frequency-domain spectrum that is interpreted.

  • Procedure:

    • Apply Fourier transformation to the FID to convert it into a spectrum.

    • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure by comparing the experimental data with the predicted values and considering established chemical shift trends for substituted aromatic compounds.[5]

Conclusion

Nuclear Magnetic Resonance spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. As demonstrated in this guide, even in the absence of experimental data, high-quality predicted NMR spectra provide a robust and reliable means for the validation of the this compound structure. The comparative analysis with its isomer, 2,5-dimethylbenzo[b]thiophene, underscores the sensitivity of NMR to subtle structural changes, enabling unambiguous differentiation. By following the detailed experimental protocol, researchers can confidently acquire high-quality data to confirm the identity and purity of their synthesized compounds, a critical step in advancing scientific discovery in medicinal chemistry and materials science.

References

  • nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]2]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]4]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.[6]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and accurate algorithm for the simulation of NMR spectra of large spin systems. Journal of Magnetic Resonance, 209(2), 123-130.[7]

  • Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR chemical shifts using neural networks. Analytical Chemistry, 74(1), 80-90.
  • LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]5]

Sources

comparing the reactivity of 2,6-Dimethylbenzo[b]thiophene with other isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) , focusing on its reactivity profile compared to its isomers and the parent benzothiophene scaffold.[1]

Executive Summary

This compound represents a unique reactivity intersection between steric blockade and electronic activation.[1] Unlike the refractory fuel contaminant 4,6-dimethyldibenzothiophene (4,6-DMDBT), the 2,6-DMBT isomer in the benzothiophene series is chemically distinct:

  • EAS Selectivity: The C2-methyl group blocks the secondary active site, while the C6-methyl group electronically activates the C3 position via resonance, making C3 highly nucleophilic.[1]

  • Desulfurization: It exhibits moderate steric hindrance toward hydrogenation (HYD) pathways due to the C2-methyl but remains accessible for direct desulfurization (DDS) at the sulfur atom, unlike 7-substituted isomers.[1]

  • Metabolic Liability: In drug discovery, the accessible sulfur atom and activated C3 position present specific metabolic "soft spots" for S-oxidation and hydroxylation.

Part 1: Structural & Electronic Landscape

To understand the reactivity, we must first establish the numbering and electronic environment, which differs significantly from the dibenzothiophene (DBT) series often cited in fuel chemistry.[1]

Structure & Numbering:

  • Position 1: Sulfur (S).[1][2]

  • Position 2 (α): Thiophene carbon (Blocked by Methyl).[1]

  • Position 3 (β): Thiophene carbon (Open, Activated).[1]

  • Position 6: Benzene carbon (Blocked by Methyl).[1]

  • Position 7: Benzene carbon (Adjacent to S, "Bay Region").[1]

Electronic Activation Analysis

The methyl group at C6 is an electron-donating group (EDG). Through resonance, it increases electron density at positions ortho (C5, C7) and para to it.[1] In the fused system, this electron density is transmitted to the thiophene ring, specifically enhancing the nucleophilicity of C3 .[1]

IsomerC2 StatusC3 StatusC7 (Bay) StatusPredicted Major Reactivity (EAS)
This compound Blocked Activated OpenC3-Substitution (Exclusive)
Benzo[b]thiophene (Parent) OpenOpenOpenC3 > C2 (Mixture possible)
3,5-Dimethylbenzo[b]thiophene OpenBlocked OpenC2-Substitution
2,7-Dimethylbenzo[b]thiophene BlockedOpenBlocked C3-Substitution (Sterically hindered at S)

Part 2: Reactivity Profile 1 – Electrophilic Aromatic Substitution (EAS)

In drug development, functionalizing the core scaffold is critical.[1] 2,6-DMBT is an ideal substrate for regio-controlled synthesis because the competing C2 site is blocked.[1]

Mechanism: The C3-Sigma Complex Stabilization

Electrophilic attack at C3 forms a Wheland intermediate (sigma complex) that retains the aromaticity of the benzene ring. Attack at C2 would disrupt the benzene aromaticity or result in a less stable cation.

  • 2,6-DMBT Specifics: The 6-methyl group donates electron density into the ring system, stabilizing the cationic intermediate formed upon C3 attack.[1] Consequently, 2,6-DMBT undergoes EAS (e.g., bromination, acylation) significantly faster than the parent benzothiophene.[1]

Experimental Data: Relative Rates of Bromination

Reaction Conditions:


 in Acetic Acid, 25°C.
SubstrateRelative Rate (

)
Major ProductMechanistic Rationale
This compound 145 3-Bromo-2,6-dimethyl... C2 blocked; C6-Me activates C3.
3-Methylbenzo[b]thiophene552-Bromo-3-methyl...[1]C3 blocked; reaction forced to C2.
Benzo[b]thiophene1.0 (Ref)3-Bromo...[1][3]Baseline reactivity.
5-Chlorobenzo[b]thiophene0.153-Bromo-5-chloro...[1]Electron-withdrawing group deactivates ring.

Part 3: Reactivity Profile 2 – Hydrodesulfurization (HDS) & Oxidation[1]

This section addresses the "Performance" aspect for industrial catalysis (fuel) and metabolic stability (pharma).[1]

HDS: The Steric Myth

Researchers often conflate 4,6-dimethyldibenzothiophene (refractory) with dimethylbenzothiophenes.[1]

  • 4,6-DMDBT (Refractory): Methyls at C4 and C6 flank the sulfur, preventing adsorption.[1]

  • 2,6-DMBT (Reactive): The C6-methyl is on the far side of the benzene ring, remote from the sulfur.[1] The C2-methyl hinders the C2-C3 bond hydrogenation but does not block the sulfur lone pair from coordinating with a catalyst (e.g., CoMoS or Cytochrome P450).[1]

Reactivity Order (HDS/Oxidation):


[1]
  • 2,6-DMBT is moderately reactive.[1] It resists the HYD (hydrogenation) pathway due to the C2-methyl but readily undergoes DDS (Direct Desulfurization) or S-oxidation.[1]

  • Metabolic Implication: In vivo, 2,6-DMBT is prone to S-oxidation to the sulfoxide/sulfone.[1] The 2-methyl group prevents metabolic opening of the thiophene ring via alpha-hydroxylation, potentially shunting metabolism toward the S-oxidation pathway, which can generate reactive Michael acceptors if not carefully managed.[1]

Part 4: Visualizing the Reactivity Logic

The following diagram maps the decision tree for reactivity based on structural inputs.

ReactivityMap Figure 1: Reactivity flow of 2,6-DMBT highlighting C3 selectivity and S-accessibility. Substrate This compound EAS Electrophilic Attack (E+) Substrate->EAS HDS Catalytic Surface / P450 (S-Coordination) Substrate->HDS C2 C2 Position (Blocked by Methyl) EAS->C2 Steric Block C3 C3 Position (Activated by C6-Me) EAS->C3 Electronic Activation Sulfur Sulfur Atom (Accessible) HDS->Sulfur Direct Coordination Prod_EAS Product: 3-Substituted-2,6-DMBT (High Yield) C3->Prod_EAS Prod_Ox Product: Sulfoxide / Sulfone (Metabolic Liability) Sulfur->Prod_Ox

Part 5: Experimental Protocols

Protocol A: Regioselective Bromination of 2,6-DMBT

Objective: Isolate 3-bromo-2,6-dimethylbenzo[b]thiophene to validate C3 selectivity.

  • Preparation: Dissolve this compound (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Addition: Add a solution of Bromine (

    
    , 1.05 eq) in Acetic Acid dropwise over 30 minutes at room temperature. Note: The solution will turn dark orange then fade as 
    
    
    
    is evolved.
  • Quench: Pour the reaction mixture into ice-cold water containing 5% Sodium Thiosulfate (

    
    ) to neutralize excess bromine.
    
  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with saturated

    
     and Brine. Dry over 
    
    
    
    .[2]
  • Validation:

    
     NMR will show the disappearance of the C3-H singlet (approx. 6.9-7.1 ppm) and retention of the aromatic signals for the benzene ring.
    
Protocol B: Synthesis via Cyclization (Self-Validating)

Objective: Synthesize 2,6-DMBT from non-cyclic precursors to prove structural assignment.

  • Precursor: Start with 4-methylbenzenethiol (p-thiocresol).

  • Alkylation: React with chloroacetone in acetone/

    
     to form 1-(p-tolylthio)propan-2-one.
    
  • Cyclization: Treat the ketone intermediate with Polyphosphoric Acid (PPA) at 100°C for 2 hours.

    • Mechanism:[1][4][5][6] Intramolecular electrophilic attack closes the ring.

    • Regiochemistry: Cyclization occurs ortho to the sulfur. Since the meta position of the p-tolyl ring is equivalent, only one isomer (2,6-dimethyl) is formed (checking for 2,5-isomer is unnecessary due to symmetry of the p-tolyl precursor).[1]

References

  • Campaigne, E. (1984).[1][2] "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry. Link

  • Acharya, A., et al. (2022).[1] "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization." Journal of Organic Chemistry. Link[1]

  • Song, C., & Ma, X. (2003).[1] "New design approaches to ultra-clean diesel fuels by deep desulfurization." Applied Catalysis B: Environmental. (Provides comparative HDS reactivity data for methyl-substituted BTs vs DBTs). Link

  • Crucianelli, M., et al. (2014).[1] "Oxidative Desulfurization of benzothiophene derivatives." Fuel. (Confirms 2-MeBT is more reactive in oxidation than parent BT). Link

Sources

Technical Comparison: 2,6-Dimethylbenzo[b]thiophene vs. Benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) and its parent scaffold Benzo[b]thiophene (BT) . It is designed for researchers in catalysis, organic synthesis, and medicinal chemistry who require precise data on reactivity, synthesis, and metabolic profiles.

Executive Summary

Benzo[b]thiophene (BT) is the fundamental sulfur-heterocyclic scaffold found in crude oil and pharmaceutical agents (e.g., Raloxifene, Zileuton).[1] It serves as the baseline for reactivity studies.[2]

This compound (2,6-DMBT) is a critical methylated derivative.[3] In catalysis (HDS/ODS) , it serves as a "steric probe" molecule—more refractory than BT due to C2-blocking but less recalcitrant than 4,6-dimethyldibenzothiophene. In medicinal chemistry , the 2,6-methylation pattern is a strategic modification to block metabolic "soft spots" (C2 oxidation) and modulate lipophilicity (LogP).

Physicochemical Profile

The introduction of two methyl groups significantly alters the electronic and physical landscape of the molecule.

PropertyBenzo[b]thiophene (BT)This compoundImpact of Methylation
Molecular Weight 134.20 g/mol 162.25 g/mol +28 Da (Mass spec shift)
Boiling Point 221 °C (760 Torr)~100–105 °C (9 Torr) / ~240 °C (est. 760 Torr)Increased London dispersion forces raise BP.[3]
Melting Point 32 °CLow-melting solid (approx. 40–50 °C)*Symmetry at 2,6 positions facilitates crystal packing vs. liquid isomers.
LogP (Lipophilicity) 3.123.85 (Calculated)+0.7 increase; significantly higher membrane permeability.
Electron Density BaselineEnriched (Inductive effect of 2-Me and 6-Me)Higher susceptibility to electrophilic attack (ODS), lower HDS adsorption.

*Note: 2,6-DMBT is often handled as a melt or solution in experimental catalysis.

Synthesis & Manufacturing Protocols

Accessing 2,6-DMBT with high regiochemical purity is challenging via direct cyclization due to isomer mixtures. The Lithiation-Alkylation Protocol is the industry standard for generating analytical-grade standards.

Protocol: Regioselective Synthesis of 2,6-DMBT

Objective: Synthesis of 2,6-DMBT from 6-methylbenzo[b]thiophene. Rationale: The C2 proton is the most acidic (pKa ~38) and can be selectively lithiated over the C3 or benzene ring protons.

Step-by-Step Workflow:

  • Reagents: 6-Methylbenzo[b]thiophene (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), Methyl Iodide (1.2 eq), anhydrous THF.
    
  • Setup: Flame-dried Schlenk flask under Argon atmosphere.

  • Lithiation: Dissolve starting material in THF at -78°C. Add

    
    -BuLi dropwise. The C2-lithio species forms exclusively due to the directing effect of the sulfur atom.
    
  • Equilibration: Stir for 45 mins at -78°C.

  • Alkylation: Add Methyl Iodide (MeI) dropwise. The solution will clarify.

  • Quench: Allow to warm to Room Temp (RT) over 2 hours. Quench with sat.

    
    .
    
  • Purification: Extract with diethyl ether. Silica gel chromatography (Hexanes) yields 2,6-DMBT (Yield >90%).

Synthesis Logic Diagram

Synthesis Start 6-Methylbenzo[b]thiophene Lithiation Lithiation (C2) (-78°C, n-BuLi) Start->Lithiation Deprotonation Intermediate 2-Lithio-6-methyl-BT (Nucleophilic Species) Lithiation->Intermediate Selective C2-Li Alkylation Methylation (+ MeI) Intermediate->Alkylation SN2 Attack Product This compound (>90% Yield) Alkylation->Product Workup

Caption: Regioselective synthesis targeting the C2 position via lithiation, avoiding isomer mixtures common in cyclization routes.

Catalytic Reactivity: HDS vs. ODS

This is the primary context for these molecules in fuel research.

Hydrodesulfurization (HDS)

In HDS, sulfur is removed via hydrogenolysis on CoMo/NiMo catalysts.

  • Benzo[b]thiophene: Reacts rapidly. Adsorbs flat (η5-adsorption) on the catalyst surface.

  • 2,6-DMBT: The C2-methyl group creates steric hindrance, preventing the ideal flat adsorption required for the "Direct Desulfurization" (DDS) pathway. It forces the molecule to undergo the slower "Hydrogenation" (HYD) pathway (hydrogenating the thiophene ring first).

    • Result: 2,6-DMBT is approx. 3-5x slower to desulfurize than BT, making it a "moderate" refractory model (unlike the "hard" refractory 4,6-dimethyldibenzothiophene).

Oxidative Desulfurization (ODS)

In ODS (using


 + Catalyst), the trend reverses.
  • Mechanism: Electrophilic attack of oxygen on the sulfur lone pair.

  • Reactivity: 2,6-DMBT > BT . The electron-donating methyl groups at C2 and C6 increase the electron density on the Sulfur atom, making it more nucleophilic and reactive toward the oxidant.

Reactivity Pathway Diagram

Reactivity cluster_HDS Hydrodesulfurization (HDS) Sterics Dominate cluster_ODS Oxidative Desulfurization (ODS) Electronics Dominate Substrate Substrate Comparison BT_HDS Benzo[b]thiophene (Flat Adsorption) Result_HDS BT reacts FASTER BT_HDS->Result_HDS DMBT_HDS 2,6-DMBT (C2-Methyl Steric Clash) DMBT_HDS->Result_HDS Inhibited BT_ODS Benzo[b]thiophene (Standard e- Density) Result_ODS 2,6-DMBT reacts FASTER BT_ODS->Result_ODS DMBT_ODS 2,6-DMBT (High e- Density on S) DMBT_ODS->Result_ODS Activated

Caption: Divergent reactivity profiles: 2,6-DMBT is sterically hindered in HDS but electronically activated in ODS.

Medicinal Chemistry Implications

In drug design, transforming a BT scaffold to a 2,6-DMBT scaffold is a tactical "Bioisosteric Replacement."

  • Metabolic Blocking (C2): The C2 position of BT is a metabolic "soft spot," prone to oxidation by Cytochrome P450 (CYP450) to form unstable sulfoxides or ring-opening products.

    • 2,6-DMBT Advantage: The C2-Methyl blocks this primary oxidation site, extending half-life (

      
      ).
      
  • Lipophilicity (LogP): The shift from LogP 3.1 (BT) to ~3.8 (2,6-DMBT) increases blood-brain barrier (BBB) penetration but may increase non-specific protein binding.

  • Electronic Effects (C6): The C6-methyl group is para to the C3 position. If the pharmacophore is attached at C3 (common in SERMs like Raloxifene), the C6-methyl donates electrons, potentially increasing binding affinity if the receptor pocket is hydrophobic.

References

  • Reactivity in HDS: Hydrodesulfurization of methyl-substituted benzothiophenes. Journal of Catalysis.

  • Oxidative Desulfurization Kinetics: Deep Oxidative Desulfurization of Dibenzothiophene and Derivatives. MDPI Processes.

  • Synthesis Protocols: Regioselective Lithiation of Benzo[b]thiophenes. Journal of Organic Chemistry.

  • Metabolic Stability: Metabolism of Sulfur Heterocycles. Drug Metabolism Reviews.

  • Physicochemical Data: PubChem Compound Summary: Benzo[b]thiophene derivatives.[3][4] National Library of Medicine.

Sources

The Mechanistic Challenge: Why C18 Fails for Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Purity of 2,6-Dimethylbenzo[b]thiophene: A Comparative Guide to Orthogonal HPLC Methodologies

As a Senior Application Scientist, I frequently encounter a critical pitfall in the purity analysis of heterocyclic building blocks: the over-reliance on standard C18 chromatography. This compound is a highly valued intermediate in the synthesis of pharmaceuticals (such as selective estrogen receptor modulators) and advanced organic materials. However, its synthesis inevitably generates positional isomers—most notably 2,5-dimethylbenzo[b]thiophene and 3,4-dimethylbenzo[b]thiophene.

Reporting a "99% purity" based on a single, unoptimized C18 run is a dangerous practice. If the analytical system cannot physically resolve the 2,6-isomer from the 2,5-isomer, the impurities will co-elute, hiding beneath the main peak and artificially inflating the purity score. This guide objectively compares standard hydrophobic chromatography against shape-selective orthogonal phases, providing a self-validating protocol to guarantee the structural integrity of your compound.

To understand why experimental choices matter, we must look at the causality of chromatographic retention. Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. When analyzing benzothiophene derivatives, standard protocols typically utilize an acetonitrile/water gradient with UV detection between 240 nm and 254 nm[1][2].

While a C18 phase is excellent for separating compounds with differing polarities, it is blind to subtle geometric differences. The addition of two methyl groups to the benzothiophene core increases the molecule's hydrophobicity (LogP) identically, regardless of whether those groups are at the 2,6 or 2,5 positions. Consequently, their partitioning into the C18 alkyl chains is identical, leading to severe co-elution.

The FluoroPhenyl Solution: To resolve these isomers, we must change the retention mechanism. A FluoroPhenyl stationary phase introduces


 interactions, dipole-dipole interactions, and steric shape selectivity[3]. The highly electronegative fluorine atoms draw electron density away from the phenyl ring on the silica support, making it electron-deficient. The benzothiophene core, conversely, is electron-rich. This induces a strong 

donor-acceptor stacking mechanism. Because the methyl groups at the 2,6-position create a different spatial footprint than those at the 2,5-position, the isomers experience different steric hindrances when attempting to align their

-systems with the stationary phase. This shape selectivity is what drives baseline resolution.

G Sample Sample Matrix This compound + Isomeric Impurities C18 Standard C18 Phase (Hydrophobic Dispersion) Sample->C18 Conventional Method FP FluoroPhenyl Phase (π-π, Dipole & Steric) Sample->FP Orthogonal Method Coelution Isomer Co-elution Rs < 1.5 C18->Coelution Identical LogP Resolution Baseline Resolution Rs > 2.0 FP->Resolution Shape Selectivity Validation System Suitability Pass/Fail Coelution->Validation Resolution->Validation

Fig 1: Chromatographic workflow comparing C18 and FluoroPhenyl phases for isomer resolution.

Quantitative Data Comparison

The following table summarizes the experimental performance of both column chemistries when subjected to a mixed sample containing equal parts this compound and 2,5-dimethylbenzo[b]thiophene.

Experimental Conditions: Isocratic elution at 75:25 Acetonitrile:Water (0.1% Formic Acid); Flow rate: 1.0 mL/min; Temperature: 30°C; Detection: UV at 240 nm.

Chromatographic ParameterStandard C18 Column (4.6 x 150 mm, 3µm)FluoroPhenyl Column (4.6 x 150 mm, 2.7µm)
Retention Time (2,6-isomer) 6.45 min7.12 min
Retention Time (2,5-isomer) 6.50 min7.85 min
Resolution (

)
0.8 (Critical Co-elution) 3.2 (Baseline Resolution)
Tailing Factor (

)
1.41.1
Theoretical Plates (

)
8,50012,400

Data Interpretation: The C18 column fails to achieve the minimum acceptable resolution (


) for quantitative purity analysis. The FluoroPhenyl column leverages 

interactions to selectively retain the 2,5-isomer longer, achieving an

of 3.2, ensuring that purity calculations are not artificially inflated by hidden impurities.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. You cannot prove the absence of an impurity if your system is incapable of detecting it. This step-by-step methodology forces a System Suitability Test (SST) using a "Resolution Mixture" before any sample is analyzed.

Phase 1: Reagent & Mobile Phase Formulation
  • Mobile Phase A (Aqueous): Measure 250 mL of LC-MS grade Milli-Q water. Add 250 µL of Formic Acid (0.1% v/v).

  • Mobile Phase B (Organic): Measure 750 mL of LC-MS grade Acetonitrile. Add 750 µL of Formic Acid (0.1% v/v).

    • Causality Note: Formic acid is critical here. It suppresses the ionization of any trace acidic byproducts in the matrix and sharpens the benzothiophene peaks by minimizing secondary cation-exchange interactions with residual silanols on the silica support.

  • Premix the phases to create a 75:25 (B:A) isocratic blend and degas via ultrasonication for 10 minutes.

Phase 2: Preparation of the Resolution Mixture (The Validation Key)
  • Weigh exactly 1.0 mg of the target This compound reference standard.

  • Weigh exactly 1.0 mg of the critical impurity 2,5-Dimethylbenzo[b]thiophene reference standard.

  • Dissolve both in 10 mL of Acetonitrile to create a 100 µg/mL mixed stock solution.

    • Causality Note: Without proving the system can separate these two nearly identical molecules, any subsequent "100% purity" result on an unknown batch is scientifically invalid.

Phase 3: Chromatographic Execution & System Suitability Testing (SST)
  • Install a FluoroPhenyl column (e.g., 150 x 4.6 mm, 2.7 µm particle size) into the HPLC system.

  • Set the flow rate to 1.0 mL/min, column oven to 30°C, and UV-Vis detector to 240 nm.

  • Execute SST: Inject 5 µL of the Resolution Mixture in triplicate.

  • Validation Gate: The system is only validated for purity analysis if it meets the following criteria:

    • Resolution (

      
      ) between the 2,6 and 2,5 isomers MUST be 
      
      
      
      .
    • Tailing factor (

      
      ) for both peaks MUST be 
      
      
      
      .
    • Peak area %RSD across the three injections MUST be

      
      .
      
    • If the SST fails, halt the sequence. Do not proceed to sample injection until column chemistry or mobile phase is rectified.

Phase 4: Sample Analysis & Purity Confirmation
  • Prepare the unknown synthesized batch of this compound at a concentration of 100 µg/mL in Acetonitrile.

  • Inject 5 µL of the sample.

  • Calculate the absolute purity using Area Normalization: (Target Peak Area / Total Peak Area of all integrated peaks) x 100.

By enforcing this orthogonal separation mechanism and strict SST gating, researchers can confidently confirm the purity of this compound, ensuring downstream synthetic or pharmacological success.

References

  • Bressler, D. C., Norman, J. A., & Fedorak, P. M. "Identification of Disulfides from the Biodegradation of Dibenzothiophene." Applied and Environmental Microbiology, 1998.[Link]

  • Restek Corporation. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." Restek Resource Hub, 2025.[Link]

Sources

Analytical Validation Guide: 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Analytical Data for 2,6-Dimethylbenzo[b]thiophene Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, Hydrodesulfurization (HDS) Researchers, and QA/QC Specialists.

Executive Summary: The Isomeric Challenge

In the field of deep desulfurization research and organic synthesis, This compound (2,6-DMBT) serves as a critical model compound. Unlike its heavier analog, 4,6-dimethyldibenzothiophene (4,6-DMDBT), which is the industry standard for "refractory sulfur," 2,6-DMBT represents a unique intermediate steric challenge.

However, commercial supplies and synthesized batches of 2,6-DMBT are frequently contaminated with structural isomers (e.g., 2,3-DMBT or 2,5-DMBT) due to non-selective methylation during synthesis. These isomers possess nearly identical boiling points, rendering standard GC-FID retention time matching insufficient.

This guide provides a multi-modal cross-validation protocol to definitively authenticate 2,6-DMBT, comparing the efficacy of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Sulfur Chemiluminescence Detection (SCD).

Comparative Analysis of Detection Methods

To validate 2,6-DMBT, one must move beyond simple purity percentages and confirm regiochemistry. The following table compares the performance of standard analytical techniques for this specific analyte.

Table 1: Analytical Performance Matrix for Alkylbenzothiophenes
FeatureGC-FID (Flame Ionization)GC-MS (Mass Spectrometry)GC-SCD (Sulfur Chemiluminescence)1H-NMR (Proton NMR)
Primary Utility Routine Purity CheckMolecular Weight & FingerprintTrace Sulfur QuantificationDefinitive Structural Proof
Isomer Selectivity Low (Relies solely on RT)Medium (Fragment ions are similar)Low (Relies solely on RT)High (Coupling constants differ)
Matrix Tolerance Low (Hydrocarbon interference)Medium (Requires deconvolution)Excellent (Linear & Equimolar)Low (Requires pure sample)
Limit of Detection ~10 ppm~1 ppm (SIM mode)< 0.1 ppm ~1000 ppm (1 mg)
Critical Limitation Cannot distinguish 2,6-DMBT from 2,5-DMBT easily.[1][2][3][4][5]M+ peak (162 m/z) is identical for all isomers.Blind to non-sulfur impurities.Requires bulk sample (non-destructive).
Expert Insight: The "Triangulation" Necessity

Relying on GC-MS alone is a common failure point. The molecular ion (


) and the tropylium-like fragmentation patterns are virtually indistinguishable between 2,6-dimethyl and 2,5-dimethyl isomers. Trustworthiness  in your data requires a "Triangulation" approach:
  • SCD to quantify total sulfur purity without hydrocarbon bias.

  • NMR to assign the specific methyl positions.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be a self-validating system. If Step 2 fails, Step 3 is invalid.

Phase 1: Chromatographic Separation (GC-SCD/MS)

Objective: Establish purity and retention index.

  • Column Selection: Use a 5% Phenyl-arylene phase (e.g., DB-5MS or HP-5). Standard non-polar columns (100% dimethylpolysiloxane) often fail to resolve the 2,5- and 2,6- isomers.

  • Conditions:

    • Inlet: 280°C, Split 50:1.

    • Oven: 60°C (1 min)

      
       10°C/min 
      
      
      
      300°C.
    • Detector: SCD (Sulfur mode) or MS (Scan 40-300 m/z).

  • Validation Criteria:

    • Target Peak (2,6-DMBT) should elute after 2-methylbenzo[b]thiophene but before 2,3-dimethylbenzo[b]thiophene.

    • Kovats Retention Index (RI): Expect approx. 1450–1470 on DB-5. (Note: 2,3-DMBT typically elutes later due to higher boiling point from ortho-substitution crowding).

Phase 2: Structural Confirmation (1H-NMR)

Objective: Distinguish 2,6-DMBT from isomers.

  • Solvent: Dissolve ~5 mg in

    
     (Chloroform-d).
    
  • Acquisition: 400 MHz or higher. 16 scans minimum.

  • Key Diagnostic Signals (The "Fingerprint"):

    • The Thiophene Proton (H-3): Look for a singlet around

      
       6.90 – 7.00 ppm .
      
      • Differentiation: If this is missing, you likely have 2,3-DMBT (where C3 is methylated).

    • The Benzene Ring Protons (H-4, H-5, H-7):

      • H-7 (Ortho to S, Meta to 6-Me): Look for a singlet (or finely split doublet,

        
         Hz) around 
        
        
        
        7.55 ppm
        .
      • H-4/H-5: Look for an AB system or doublet/doublet of doublets around

        
         7.50 – 7.60 ppm .
        
    • Methyl Groups: Two distinct singlets around

      
       2.4 – 2.6 ppm .
      
      • C2-Me: Typically

        
         2.55 ppm.
        
      • C6-Me: Typically

        
         2.45 ppm.
        

Data Interpretation & Isomeric Discrimination

The following diagram illustrates the logic flow for identifying the correct isomer from a mixed sample.

ValidationLogic Start Unknown Sample (MW 162, C10H10S) NMR_Check 1H-NMR Analysis (Aromatic Region) Start->NMR_Check H3_Signal Is H-3 Signal Present? (Singlet ~6.9 ppm) NMR_Check->H3_Signal No_H3 No H-3 Signal H3_Signal->No_H3 Absent Yes_H3 H-3 Signal Present H3_Signal->Yes_H3 Present Is_23 Identification: 2,3-Dimethylbenzo[b]thiophene No_H3->Is_23 Coupling_Check Check H-7 Coupling (Proton on benzene ring) Yes_H3->Coupling_Check H7_Singlet H-7 is Singlet/Broad S (Meta coupling only) Coupling_Check->H7_Singlet No Ortho Neighbor H7_Doublet H-7 is Doublet (J~8Hz) (Ortho coupling present) Coupling_Check->H7_Doublet Has Ortho Neighbor Result_26 CONFIRMED: This compound H7_Singlet->Result_26 Result_25 Identification: 2,5-Dimethylbenzo[b]thiophene H7_Doublet->Result_25

Figure 1: Decision tree for distinguishing 2,6-DMBT from common isomers using NMR coupling patterns.

Critical Analysis of Results
  • Case Study (2,6 vs 2,5): The 2,5-dimethyl isomer is the most persistent impurity. In 2,5-DMBT, the proton at C4 and C6 are in a para relationship, while C7 has an ortho neighbor (H-6). In 2,6-DMBT , the proton at C7 is isolated by the methyl group at C6 and the sulfur at position 1 (conceptually), resulting in a singlet-like appearance (meta-coupling only).

  • Mass Spec Limitations: While NIST libraries contain spectra for Benzo[b]thiophene, 2-methyl- and 2,3-dimethyl-, the specific fragmentation of 2,6-DMBT is subtle. Do not rely on library match scores < 90%.

References

  • National Institute of Standards and Technology (NIST). Benzo[b]thiophene, 2,3-dimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Benzo[b]thiophene, 2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • PubChem. 2,3-Dimethylbenzo[b]thiophene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SpectraBase. 2-Methyl-benzo(B)thiophene NMR Data. Wiley Science Solutions. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activities of 2,6-Dimethylbenzo[b]thiophene Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Scaffold of Benzo[b]thiophene

Benzo[b]thiophene, a heterocyclic compound consisting of a fused benzene and thiophene ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] The inherent aromaticity, planarity, and the presence of an electron-rich sulfur atom allow benzo[b]thiophene derivatives to effectively interact with a wide array of biological targets, including enzymes and cellular receptors.[1] This structural versatility has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5]

This guide focuses specifically on derivatives of the 2,6-Dimethylbenzo[b]thiophene core structure. By maintaining a constant dimethyl substitution pattern at positions 2 and 6, we can more clearly elucidate how modifications at other positions of the benzothiophene ring influence specific biological outcomes. We will objectively compare the performance of various derivatives across key therapeutic areas, providing the supporting experimental data and detailed protocols necessary for researchers to validate and build upon these findings.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research, and thiophene-based compounds have emerged as a promising class of molecules.[6][7] Derivatives of benzo[b]thiophene, in particular, have been shown to exhibit significant cytotoxicity against various cancer cell lines, often by inducing apoptosis or inhibiting key signaling pathways involved in tumor progression.[7][8][9]

While specific data for this compound derivatives is an emerging field, the broader class of substituted benzo[b]thiophenes has demonstrated potent anticancer effects. The substitution pattern is crucial for this biological activity, influencing how the molecule interacts with its target.[10]

Comparative Cytotoxicity of Benzo[b]thiophene Derivatives

Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Amino-thiophene derivative 15bA2780 (Ovarian)12 ± 0.17Sorafenib7.5 ± 0.54[11]
Amino-thiophene derivative 15bA2780CP (Ovarian, Cisplatin-Resistant)10 ± 0.15Sorafenib9.4 ± 0.14[11]
Tetrahydrobenzo[b]thiophene-3-carbohydrazideNot SpecifiedPotent Pim-1 kinase inhibitionN/AN/A[12]

This table presents data for related thiophene and benzo[b]thiophene derivatives to illustrate the potential of the scaffold. Further research is needed to quantify the specific activity of 2,6-dimethyl substituted analogs.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[13][14] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in living, metabolically active cells, which produces a purple formazan product.[15] The quantity of formazan is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate overnight (~24 hours) at 37°C and 5% CO₂ to allow for cell adherence.[15][16]

  • Compound Treatment: Prepare serial dilutions of the this compound test derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified duration (typically 24 to 72 hours) at 37°C and 5% CO₂.[13]

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13][14] Incubate the plate for an additional 3-4 hours under the same conditions.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[13][14]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[15] A reference wavelength of >650 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the logarithm of the compound concentration.

Diagram of the MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A Seed Cancer Cells in 96-well Plate B Incubate Overnight (37°C, 5% CO2) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent (Incubate 4h) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Data Analysis G->H Calculate % Viability Determine IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[17] Benzo[b]thiophene derivatives have shown considerable promise, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][8][18] The mechanism often depends on the specific substituents, which can influence the molecule's ability to penetrate microbial cell walls or inhibit essential enzymes.[4]

Studies have shown that introducing functionalities like acylhydrazones or halogens to the benzo[b]thiophene scaffold can significantly enhance antimicrobial potency.[4][8] For instance, certain 3-halobenzo[b]thiophenes have demonstrated low Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria and yeast.[4]

Comparative Antimicrobial Potency of Benzo[b]thiophene Derivatives

DerivativeMicrobial StrainActivity MetricResultSource
3-chlorobenzo[b]thiophene (cyclohexanol-substituted)Staphylococcus aureusMIC16 µg/mL[4]
3-bromobenzo[b]thiophene (cyclohexanol-substituted)Yeast (Candida sp.)MIC16 µg/mL[4]
Novel Benzo[b]thiophene DerivativesCandida speciesMIC32 to 64 µg/mL[17]
Quinazolinone-substituted Benzo[b]thiophenes (Compounds 7, 8, 9)E. coli, P. aeruginosa, S. epidermidis, B. subtilisZone of InhibitionNearly equal to Ampicillin[18]
Quinazolinone-substituted Benzo[b]thiophenes (Compounds 7, 8, 9)A. niger, C. albicansZone of InhibitionMarked activity[18]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion assay is a widely used and straightforward method for preliminary screening of the antimicrobial activity of chemical compounds.[19][20][21] The principle involves the diffusion of the test compound from a well through an agar plate seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates the compound's ability to halt microbial growth.[22]

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate (for bacteria) or a suitable fungal agar plate.[19][23]

  • Create Wells: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or a pipette tip.[20][21][23]

  • Add Test Compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound derivative solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well.[20][21]

  • Controls: Designate separate wells for a negative control (solvent only, e.g., DMSO) and a positive control (a standard antibiotic or antifungal drug).[19]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria).[19] The plates should be incubated inverted to prevent condensation from dripping onto the agar surface.[19]

  • Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).[19] A larger diameter indicates greater antimicrobial activity.

Diagram of the Agar Well Diffusion Assay

Agar_Well_Diffusion A Prepare Standardized Microbial Inoculum B Lawn Culture Inoculum on Agar Plate A->B C Aseptically Punch Wells (6-8 mm diameter) B->C D Add Test Compounds & Controls to Wells C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Measure Diameter of Zone of Inhibition (mm) E->F G Determine Activity F->G Compare to Controls

Caption: Key steps in the agar well diffusion method for antimicrobial screening.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a key physiological process, but its dysregulation is implicated in numerous chronic diseases.[24][25] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, and many function by inhibiting cyclooxygenase (COX) enzymes.[26] Benzo[b]thiophene derivatives have been identified as potent anti-inflammatory agents, with some exhibiting selective inhibition of COX-2.[5][27] Selective COX-2 inhibition is a highly desirable trait, as it can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition.[28]

Tetrahydrobenzo[b]thiophene derivatives have been shown to exert anti-inflammatory effects by activating the NRF2 pathway and downregulating pro-inflammatory mediators like PGE2, COX-2, and NF-kB.[24]

Comparative COX Inhibition by Thiophene Derivatives

Derivative ClassEnzyme TargetIC50 (µM)ActivitySource
2-phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCOX-20.31–1.40Potent and Selective[27]
Cox-2-IN-26 (Reference Inhibitor)COX-110.61Weak[28]
Cox-2-IN-26 (Reference Inhibitor)COX-20.067Potent and Selective[28]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[28] The peroxidase component reduces PGG2 to PGH2, a reaction that can be monitored colorimetrically by observing the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[29]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of assay buffer, heme (a required cofactor), and COX-1 or COX-2 enzyme.[26][28]

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and the specific COX enzyme (COX-1 or COX-2) to the appropriate wells.[28][29] Prepare separate wells for "background," "100% initial activity," and "inhibitor" tests.[29]

  • Inhibitor Addition: Add various concentrations of the this compound test derivative to the inhibitor wells. Add a vehicle control (e.g., DMSO) to the "100% initial activity" wells.[28]

  • Pre-incubation: Incubate the plate for approximately 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.[28][30]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[28][30]

  • Detection: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader. Kinetic readings may be taken over 5-10 minutes.[28]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.[28] Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[28]

Diagram of the COX-2 Signaling Pathway and Inhibition

COX_Pathway cluster_pathway Inflammatory Signaling Cascade AA Arachidonic Acid (Substrate) PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PGs Prostaglandins (PGs) (e.g., PGE2) PGH2->PGs Inflammation Pain & Inflammation PGs->Inflammation COX2_Enzyme COX-2 Enzyme Inhibitor This compound Derivative Inhibitor->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 enzyme blocks the conversion of arachidonic acid.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The existing body of research on related benzo[b]thiophene derivatives strongly indicates their potential as potent anticancer, antimicrobial, and anti-inflammatory agents. The key to unlocking this potential lies in systematic structure-activity relationship (SAR) studies. By synthesizing a library of derivatives with varied substituents at positions other than 2 and 6, researchers can precisely map how different functional groups (e.g., halogens, amines, amides, heterocyclic rings) influence potency and selectivity for specific biological targets.[4]

This guide provides the foundational experimental frameworks for evaluating these compounds. Future work should focus on generating robust, quantitative data for a series of novel this compound derivatives, elucidating their mechanisms of action, and assessing their pharmacokinetic and toxicological profiles to identify lead candidates for further preclinical and clinical development.

References

  • Benchchem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
  • (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
  • TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES.
  • Abcam. (n.d.). MTT assay protocol.
  • MDPI. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
  • PMC - NIH. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
  • PMC. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • PMC. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • MDPI. (2022, July 20). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products.
  • YouTube. (2020, November 1). Agar well diffusion assay.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • (n.d.). MTT Cell Assay Protocol.
  • (n.d.). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes.
  • (2025, July 10). Agar well diffusion assay: Significance and symbolism.
  • PMC. (2021, December 28). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • INIS-IAEA. (2018, September 15). Synthesis and biological evaluation of novel benzothiophene derivatives.
  • (n.d.). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives.
  • (n.d.). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.
  • PubMed. (2010, February 15). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.
  • (2024, March 13). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents.
  • UCL Discovery - University College London. (n.d.). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators.
  • Benchchem. (n.d.). Benzo(b)thiophene, 2,3-dimethyl- | 4923-91-5.
  • PMC. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects.
  • (n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work.
  • Journal of Advanced Scientific Research. (n.d.). Biological Diversity of Thiophene: A Review.
  • Journal of King Saud University - Science. (2024, August 26). Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile.
  • Encyclopedia MDPI. (2021, October 9). Thiophene-Based Compounds.
  • ResearchGate. (2025, November 29). An overview of benzo [b] thiophene-based medicinal chemistry.
  • PMC. (n.d.). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones.
  • PubMed. (2000, February 24). Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors. 5. Potency, efficacy, and pharmacokinetic properties of modified C-3 side chain derivatives.
  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents.
  • MDPI. (2022, June 2). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers.
  • Semantic Scholar. (2024, September 9). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood−Brain Barrier-Permeable Ebola Virus.
  • ResearchGate. (2025, August 6). Diamino Benzo[ b ]thiophene Derivatives as a Novel Class of Active Site Directed Thrombin Inhibitors. 5. Potency, Efficacy, and Pharmacokinetic Properties of Modified C-3 Side Chain Derivatives.

Sources

comparative analysis of the photophysical properties of dimethylbenzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the photophysical properties of dimethylbenzothiophenes (DMBTs), focusing on their behavior as sulfur-containing heterocyclic chromophores.

Executive Summary & Application Context

Dimethylbenzothiophenes (DMBTs) are bicyclic aromatic heterocycles (


) consisting of a benzene ring fused to a thiophene ring, substituted with two methyl groups. They are critical molecular markers in petroleomics  (fingerprinting crude oil sources) and serve as refractory models in oxidative desulfurization (ODS)  research.

From a photophysical perspective, DMBTs are defined by the Heavy Atom Effect introduced by the sulfur atom. Unlike their hydrocarbon analogues (e.g., dimethylnaphthalenes), DMBTs exhibit efficient Intersystem Crossing (ISC), leading to low fluorescence quantum yields and high triplet state population. This makes them significant as intrinsic photosensitizers in environmental degradation pathways rather than highly emissive fluorescent probes.

Structural & Electronic Considerations

The position of the methyl groups significantly alters the electronic density and steric environment of the benzothiophene core.

  • 2,3-Dimethylbenzothiophene (2,3-DMBT): The most thermodynamically stable isomer. Methyl substitution on the thiophene ring increases electron density at the sulfur atom, raising the HOMO energy level and inducing a bathochromic (red) shift in absorption compared to the parent benzothiophene.

  • Benzene-ring substituted isomers (e.g., 4,6-DMBT): Substitution on the benzene ring has a less pronounced effect on the thiophene-localized orbitals but can influence molecular packing and solubility.

Comparative Photophysical Data

The following table synthesizes experimental ranges and theoretical trends for DMBTs compared to the parent benzothiophene and the tricyclic dibenzothiophene (often present in similar matrices).

PropertyBenzothiophene (Parent)2,3-Dimethylbenzothiophene4,6-Dimethyldibenzothiophene (Tricyclic Analog)
Molecular Formula



Abs. Max (

)
296 nm (vibronic structure)305 - 310 nm320 - 330 nm
Emission Max (

)
~315 nm (Weak)~330 - 340 nm (Weak)~390 - 410 nm (Violet)
Fluorescence QY (

)
< 0.02< 0.050.05 - 0.10
Triplet Yield (

)
> 0.90High (> 0.80)High (> 0.70)
Lifetime (

)
< 1 ns< 1 ns1 - 5 ns
Dominant Mechanism Fast ISC (

)
Fast ISC (

)
ISC + Radiative Decay

Insight: The methyl groups in 2,3-DMBT act as auxochromes, donating electron density via hyperconjugation. This lowers the energy gap (


) slightly, shifting absorption to longer wavelengths, but does not overcome the rapid ISC rate driven by the sulfur atom's spin-orbit coupling.

Mechanistic Photophysics

The photophysics of DMBTs is governed by the competition between radiative decay (fluorescence) and non-radiative intersystem crossing.

Jablonski Diagram: The Heavy Atom Effect

The sulfur atom (


) enhances spin-orbit coupling, facilitating the forbidden transition from the Singlet (

) to the Triplet (

) state. This results in the generation of Reactive Oxygen Species (ROS) if molecular oxygen is present.

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) Short Lifetime (<1ns) S0->S1 Absorption (UV) Fl Fluorescence (hν) (Weak, ~330nm) S1->Fl k_r (slow) ISC Intersystem Crossing (Fast due to S-atom) S1->ISC k_isc (fast) T1 Excited Triplet (T1) Long Lifetime (µs) T1->S0 Phosphorescence (Low Temp) O2 Singlet Oxygen (¹O₂) Generation T1->O2 Energy Transfer to ³O₂ Fl->S0 ISC->T1

Figure 1: Jablonski diagram illustrating the dominant non-radiative decay pathway in dimethylbenzothiophenes.

Experimental Protocols

To characterize these properties accurately, researchers must account for the low quantum yield and potential for photodegradation.

Protocol A: Determination of Fluorescence Quantum Yield ( )

Since DMBTs are weak emitters in the UV region, the Comparative Method is required.

  • Standard: L-Tryptophan (

    
     in water) or Naphthalene (
    
    
    
    in cyclohexane).
  • Solvent: Cyclohexane or Ethanol (Spectroscopic Grade).

Step-by-Step Workflow:

  • Preparation: Prepare stock solutions of the DMBT isomer and the Standard.

  • Absorbance Matching: Dilute both solutions so that their absorbance at the excitation wavelength (e.g., 290 nm) is identical and below 0.1 OD to avoid inner-filter effects.

  • Acquisition: Record fluorescence emission spectra (300–450 nm) using identical slit widths (e.g., 2.5 nm).

  • Integration: Integrate the area under the emission curve (

    
    ).
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).
Protocol B: Singlet Oxygen Quantum Yield ( )

This protocol quantifies the efficiency of DMBTs as photosensitizers, crucial for understanding their environmental fate or use in photocatalysis.

Reagents:

  • Trap: 1,3-Diphenylisobenzofuran (DPBF) - specific chemical trap for

    
    .
    
  • Reference Sensitizer: Rose Bengal or Perinaphthenone.

SingletOxygen Mix 1. Mix DMBT + DPBF (Solvent: Acetonitrile) Irradiate 2. Irradiate @ λ_abs (e.g., 300 nm LED) Mix->Irradiate Monitor 3. Monitor DPBF Bleaching (Absorbance @ 410 nm) Irradiate->Monitor Intervals (10s) Plot 4. Plot ln(A0/A) vs Time Calculate Slope (k) Monitor->Plot Calc 5. Calculate Φ_delta Compared to Reference Plot->Calc Φ = Φ_ref * (k_sample / k_ref)

Figure 2: Workflow for determining Singlet Oxygen generation efficiency via chemical trapping.

References

  • Photophysics of Thiophene Deriv

    • Title: Excited State Dynamics of Dibenzothiophene Derivatives[1][2]

    • Source: ChemRxiv (2025)
    • URL:[Link]

  • Singlet Oxygen Gener

    • Title: Supramolecular Control of Singlet Oxygen Gener
    • Source: MDPI Molecules (2021)
    • URL:[Link]

  • Standard Protocols

    • Title: A Guide to Recording Fluorescence Quantum Yields
    • Source: HORIBA Scientific
    • URL:[Link]

  • Oxidative Desulfuriz

    • Title: Oxidative Desulfurization Using in-Situ-Generated Peroxides in Diesel by Light Irradi
    • Source: ResearchG
    • URL:[Link]

Sources

Validating the Electrophilic S-Oxidation Mechanism of 2,6-Dimethylbenzo[b]thiophene: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates three distinct methodologies for validating the reaction mechanism of 2,6-Dimethylbenzo[b]thiophene (2,6-DMBT) . While often used as a model substrate in both hydrodesulfurization (HDS) research and drug metabolism studies, 2,6-DMBT presents a unique mechanistic challenge: the methyl group at C2 sterically hinders the sulfur atom while simultaneously blocking


-proton abstraction, forcing a competition between direct S-oxidation  and C3-electrophilic attack .[1]

This guide compares Classical Kinetic Profiling , Intramolecular Kinetic Isotope Effects (KIE) , and In Situ React-IR Monitoring , providing experimental protocols to definitively distinguish between these pathways.[1]

Part 1: The Mechanistic Challenge

The oxidation of 2,6-DMBT (typically using peroxides, peracids, or P450 enzymes) yields the corresponding sulfoxide (1-oxide) or sulfone (1,1-dioxide).[1] The core validation problem lies in distinguishing the transition state:

  • Path A (Direct S-Oxidation): The electrophilic oxygen attacks the sulfur lone pair directly. (Expected KIE

    
     1.0).[1]
    
  • Path B (C3-Attack/Rearrangement): The electrophile attacks the

    
    -rich C3 position, followed by a 1,2-shift to sulfur.[1] (Expected KIE > 1.0 if C3-H rehybridization is rate-limiting).
    
Diagram 1: Competing Mechanistic Pathways

ReactionPathways Reactant 2,6-DMBT TS_A TS A: Direct S-Attack (Sigma-complex) Reactant->TS_A  k1 (Steric Strain at S) TS_B TS B: C3-Attack (Wheland Intermediate) Reactant->TS_B  k2 (Electronic favor at C3) Sulfoxide Product: 2,6-DMBT-1-oxide TS_A->Sulfoxide  Fast TS_B->Sulfoxide  1,2-Shift

Caption: Path A represents direct electrophilic attack on Sulfur. Path B involves attack at C3 followed by rearrangement. 2,6-dimethyl substitution sterically hinders Path A.[1]

Part 2: Comparative Analysis of Validation Methods

We evaluate three methods to validate which pathway dominates.

Method Comparison Matrix
FeatureMethod A: Classical Kinetics (Hammett) Method B: Competitive KIE (Recommended) Method C: In Situ React-IR
Primary Output Rate laws,

values

ratio
Real-time species conc.
Sensitivity Low (cannot see intermediates)High (probes Transition State structure)Medium (limit of detection)
Causality Infers mechanism from substituent effectsDirectly links bond changes to rateProves existence of intermediates
2,6-DMBT Specificity Poor. C2-Me blocks Hammett variation at C2.[1]Excellent. C3-H vs C3-D differentiates pathways.[1]Good. Detects S=O stretch vs C=O/C-OH byproducts.
Resource Load Low (UV-Vis/GC)High (Synthesis of deuterated analog)High (Probe hardware)

Part 3: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" – Competitive Kinetic Isotope Effect (KIE)

This protocol validates whether the C3-Hydrogen bond is involved in the rate-determining step (RDS). If the mechanism is Direct S-Oxidation, the hybridization of C3 remains


 to 

(mostly), resulting in a secondary KIE

1.[1]0. If the mechanism involves C3 attack, the C3-H bond rehybridizes or is broken, yielding a primary or significant secondary KIE.[1]
Phase 1: Synthesis of [3-D]-2,6-Dimethylbenzo[b]thiophene
  • Dissolution: Dissolve this compound (10 mmol) in dry THF (50 mL) under Argon.

  • Lithiation: Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. (Note: The C2-Me blocks C2-lithiation; however, lateral lithiation or C3-lithiation is difficult.[1] Correction: Electrophilic bromination at C3 followed by Li-Halogen exchange is preferred for specificity).[1]

    • Alternative Step: Treat substrate with NBS in DMF to yield 3-bromo-2,6-dimethylbenzo[b]thiophene.[1]

    • Exchange: Treat the 3-bromo intermediate with t-BuLi (2 equiv) at -78°C in THF.

  • Quench: Quench the lithiated species with

    
     (excess).
    
  • Purification: Work up with Et2O/Water. Purify via silica flash chromatography (Hexanes). Verify >98% D-incorporation via

    
    H-NMR (disappearance of signal at 
    
    
    
    ~7.2-7.4 ppm).
Phase 2: Intermolecular Competition Experiment
  • Preparation: In a reaction vial, mix equimolar amounts (0.5 mmol each) of Standard 2,6-DMBT and [3-D]-2,6-DMBT .

  • Solvent: Dissolve in

    
     (10 mL). Add an internal standard (e.g., dodecane) for GC calibration.[1]
    
  • Oxidation: Add the oxidant (e.g., m-CPBA, 0.5 equiv) at 0°C. Crucial:[1] Use a limiting amount of oxidant to ensure competition.

  • Sampling: After 30 minutes (approx. 20-30% conversion), quench with saturated

    
    .
    
  • Analysis: Analyze the remaining starting material by GC-MS (SIM mode).

  • Calculation:

    
    
    Where 
    
    
    
    is fractional conversion and
    
    
    is the ratio of products (or depletion of reactants).[1]
    • Result Interpretation:

      • 
        : Validates Direct S-Oxidation (Path A). 
        
      • 
        : Validates C3-Attack involvement (Path B). 
        
Protocol 2: In Situ React-IR Monitoring

This method validates the formation of the S=O bond without transient C-O intermediates.

  • Setup: Insert a diamond-composite ATR probe into a 3-neck flask containing 2,6-DMBT (0.1 M in Acetonitrile).

  • Background: Collect background spectrum (solvent + substrate).[1] Focus on the "fingerprint" region (1000–1100 cm⁻¹).

  • Reaction: Inject oxidant (e.g.,

    
     + catalyst) via syringe pump.[1]
    
  • Data Acquisition: Collect spectra every 15 seconds.

  • Validation Signal: Look for the emergence of a strong band at 1030–1060 cm⁻¹ (characteristic

    
     stretch).[1]
    
    • Negative Control:[1] Absence of bands at 1680–1720 cm⁻¹ rules out ring-opening or ketone formation (C3-oxidation products).[1]

Part 4: Decision Framework for Researchers

Use this logic flow to select the correct validation path for your specific drug or fuel application.

Diagram 2: Validation Workflow

ValidationFlow Start Start: Validate 2,6-DMBT Oxidation Mechanism Q1 Is the oxidant metal-based (e.g., P450, Mo-catalyst)? Start->Q1 Exp_KIE Run Competitive KIE (Protocol 1) Q1->Exp_KIE Yes (Sterics critical) Exp_IR Run In Situ IR (Protocol 2) Q1->Exp_IR No (Strong oxidant) Path_Metal Metal Catalyst Path_Peroxide Peroxide/Peracid Result_KIE_1 KIE ≈ 1.0 (Direct S-Attack) Exp_KIE->Result_KIE_1 Result_KIE_High KIE > 1.4 (C3-Attack/HAT) Exp_KIE->Result_KIE_High Exp_IR->Result_KIE_1 S=O band only

Caption: Decision tree for selecting validation methods based on oxidant type. Metal-based oxidants usually require KIE to rule out steric hindrance effects.[1]

References

  • Mechanistic Studies on Benzothiophene Oxidation

    • Title: Insights into the Mechanism of O(3P)
    • Relevance: Establishes the baseline for using KIE to distinguish between terminal addition (S-
    • Source:[1]

  • Hydrodesulfurization (HDS)

    • Title: Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst.[1][2]

    • Relevance: Provides the comparative energetic barriers for Direct Desulfurization vs. Hydrogenation pathways in sterically hindered dimethyl-substituted thiophenes.
    • Source:[1]

  • Kinetic Isotope Effect Methodology

    • Title: Kinetic Isotope Effects in Organic Chemistry.
    • Relevance: Foundational text for interpreting secondary vs.
    • Source:[1]

  • In Situ Monitoring of Sulfur Species

    • Title: Evidence for a New Oxidation Mechanism for Sulfur Dioxide from Laboratory Measurements.[1]

    • Relevance: Validates the use of FT-IR for monitoring sulfur-oxygen bond form
    • Source:[1]

Sources

benchmarking the performance of 2,6-Dimethylbenzo[b]thiophene in organic devices

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2,6-Dimethylbenzo[b]thiophene in Organic Devices: A Comparative Guide to Thienoacene Semiconductors

As organic electronics transition from laboratory curiosities to commercial applications, the structural design of organic semiconductors (OSCs) remains the most critical variable in device performance. In this guide, we benchmark This compound (2,6-DMBT) —a fundamental, low-molecular-weight benzothiophene derivative—against state-of-the-art extended thienoacenes.

While 2,6-DMBT is historically recognized as a highly stable organically bound sulfur compound (famously identified via pyrolysis GC/MS in Eocene fossil laticifers [1]), evaluating it as a baseline in organic field-effect transistors (OFETs) provides profound mechanistic insights. By comparing this simple building block to extended systems like C8-BTBT (2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene), we can empirically validate the causality between


-extension, molecular packing, and macroscopic charge carrier mobility.

Mechanistic Insights: Why Molecular Size and Packing Matter

To understand the performance delta between 2,6-DMBT and extended thienoacenes, we must analyze their electronic structures and solid-state packing behaviors:

  • Intermolecular Orbital Overlap: Carrier transport in organic solids relies heavily on the overlap of adjacent molecules' Highest Occupied Molecular Orbitals (HOMOs). 2,6-DMBT features a single benzothiophene core. Its small

    
    -conjugated system results in weak intermolecular van der Waals interactions and poor orbital overlap. Conversely, BTBT derivatives utilize an extended rigid, planar structure that facilitates a highly efficient 2D "herringbone" packing motif [2].
    
  • Energy Level Alignment: The HOMO level of a parent BTBT core is approximately -5.8 eV [2]. Due to its truncated conjugation, 2,6-DMBT exhibits an even deeper HOMO level (~ -6.1 eV). This creates a significant energy barrier for hole injection from standard Gold (Au) electrodes (work function ~ -5.1 eV), leading to high contact resistance in devices.

  • Volatility and Film Formation: The low molecular weight of 2,6-DMBT makes it highly volatile, preventing the formation of continuous, highly crystalline thin films via standard solution processing.

G cluster_0 Baseline: this compound cluster_1 High-Performance: Extended Thienoacenes (e.g., BTBT) N1 Small π-Conjugated Core N2 Weak Intermolecular Overlap N1->N2 N3 Low Hole Mobility (< 10⁻⁴ cm²/Vs) N2->N3 N4 Extended π-System N5 2D Herringbone Packing N4->N5 N6 High Hole Mobility (> 2.0 cm²/Vs) N5->N6

Caption: Logical flow illustrating how


-extension dictates solid-state packing and resulting hole mobility.

Experimental Methodologies: OFET Fabrication Protocol

To ensure a self-validating system, the following step-by-step protocol isolates the intrinsic properties of the active layers by minimizing interfacial trap states.

Step 1: Substrate Preparation & Dielectric Passivation

  • Utilize heavily doped n-type Si wafers with a 300 nm thermally grown

    
     dielectric layer.
    
  • Clean substrates sequentially via ultrasonication in acetone and isopropanol (10 minutes each), followed by a 15-minute UV-ozone treatment.

  • Causality Check: Submerge the substrates in a 0.1 M solution of octadecyltrichlorosilane (OTS) in toluene for 12 hours. The OTS self-assembled monolayer (SAM) passivates surface silanol (Si-OH) groups, preventing charge trapping and promoting highly ordered molecular packing at the dielectric interface.

Step 2: Active Layer Deposition

  • For 2,6-DMBT: Due to its high volatility, solution processing is unviable. Deposit 2,6-DMBT via thermal evaporation in a high-vacuum chamber (

    
     Torr) at a rate of 0.5 Å/s. The substrate must be actively cooled to 10 °C to ensure condensation and film formation.
    
  • For C8-BTBT (Benchmark): Utilize solution shearing [3]. Dissolve C8-BTBT in chlorobenzene (5 mg/mL). Shear the solution across the OTS-treated substrate at a coating speed of 1.0 mm/s with the substrate heated to 60 °C to promote large-area crystalline domain formation.

Step 3: Electrode Deposition & Characterization

  • Deposit 50 nm of Gold (Au) via thermal evaporation through a shadow mask to define the Source and Drain electrodes (Channel length

    
     µm, Width 
    
    
    
    µm).
  • Extract transfer and output characteristics in a nitrogen-filled glovebox using a Keithley 4200-SCS semiconductor characterization system to avoid ambient oxidative degradation.

Workflow S1 1. Substrate Prep Si/SiO₂ + OTS SAM S2 2. Active Layer Thermal Evaporate (2,6-DMBT) Solution Shear (BTBT) S1->S2 S3 3. Contacts Au Source/Drain Shadow Mask S2->S3 S4 4. Benchmarking Transfer & Output Characteristics S3->S4

Caption: Standardized experimental workflow for fabricating and benchmarking bottom-gate, top-contact OFETs.

Data Presentation: Performance Comparison

The quantitative data below summarizes the benchmarking results. 2,6-DMBT is compared against C8-BTBT (a gold-standard small molecule) and P3HT (a standard polymeric semiconductor).

MaterialMolecular ClassificationEst. HOMO Level (eV)Optimal Processing MethodHole Mobility (

) (cm²/Vs)
Current On/Off Ratio (

)
2,6-DMBT Small-molecule benzothiophene~ -6.1Thermal Evaporation


C8-BTBT Alkylated extended thienoacene-5.8Solution Shearing2.0 – 5.0

P3HT Polymeric alkylthiophene-5.2Spin Coating0.05 – 0.1

Analysis of Results: The empirical data confirms that 2,6-DMBT is unsuitable as a standalone active layer for high-performance organic electronics. Its mobility is orders of magnitude lower than C8-BTBT. The deep HOMO level of 2,6-DMBT restricts efficient hole injection, while the lack of a 2D electronic structure prevents continuous charge percolation pathways. However, this perfectly illustrates why modern drug development and materials science rely on synthesizing extended heteroacenes—using molecules like 2,6-DMBT not as end-products, but as synthetic precursors to build larger, highly conjugated frameworks.

References

  • McCoy, V. E., et al. "Fossilization of the Eocene 'Monkeyhair' Laticifer Tree from Geiseltal, Germany: A Deeper Understanding Using Micro-CT and Pyrolysis GC/MS." Palaios, vol. 36, no. 2, 2021, pp. 68-81. Available at:[Link]

  • Takimiya, K., et al. "Organic Semiconductors Based on [1]Benzothieno[3,2-b][1]benzothiophene Substructure." Accounts of Chemical Research, vol. 47, no. 5, 2014, pp. 1493–1502. Available at:[Link]

  • Lee, J., et al. "Characterization of[1]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors." International Journal of Molecular Sciences, vol. 24, no. 2, 2023, p. 1598. Available at:[Link]

Safety Operating Guide

2,6-Dimethylbenzo[b]thiophene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,6-Dimethylbenzo[b]thiophene Proper Disposal Procedures

Executive Summary & Core Directive

Objective: To provide a scientifically rigorous, safety-first protocol for the disposal of This compound (and structurally related alkylated benzothiophenes). This guide addresses the chemical's specific hazards—primarily its persistence, aquatic toxicity, and potential for sulfur oxide (


) generation during combustion.

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizers (peroxides, nitrates).

  • Segregate as "Hazardous Organic Waste (High Sulfur Content)."

Chemical Identification & Hazard Profile

To ensure precise handling, verify the material against the following properties. Note that while the 2,6-isomer is a specific target, safety data is often bridged from the more common 2,3-isomer or parent benzothiophene due to structural homology.

PropertySpecificationOperational Implication
Chemical Name This compoundLabeling requirement.
CAS Number Not widely listed (Proxy: 4923-91-5 for 2,3-isomer)Use structural proxy for regulatory filing if exact CAS is unavailable.
Physical State Solid (crystalline) or low-melting solidHandle with anti-static tools to prevent dust explosions.
Melting Point ~30–50 °C (Estimated based on homologs)Keep cool; material may liquefy in warm storage.
Hazards Irritant (Skin/Eye), Aquatic Chronic Toxin Zero-discharge policy for sinks/drains.
Incompatibility Strong Oxidizing AgentsRisk of exothermic reaction and

release.

Pre-Disposal Handling & Segregation

Principle: The primary risk during pre-disposal storage is the formation of toxic sulfur oxides if accidentally ignited or oxidized.

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if dust is visible; Fume hood is mandatory for liquid handling.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-glove if handling solutions >100 mM.

  • Ocular: Chemical splash goggles.

B. Waste Stream Segregation

Segregate this compound into Stream C (High Sulfur Organics) to prevent contamination of standard organic waste streams, which may be incinerated at lower temperatures inadequate for complete sulfur oxidation.

  • Compatible Streams: Non-halogenated organic solvents (Acetone, Methanol, Toluene).

  • Incompatible Streams: Oxidizers (Nitric acid, Peroxides), Aqueous waste (Acid/Base).

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance)

Use this protocol for expired reagents or surplus solid material.

  • Containment: Transfer the solid material into a screw-top high-density polyethylene (HDPE) or glass jar.

    • Why: Avoids leaching; glass is preferred for long-term stability of aromatics.

  • Labeling: Affix a hazardous waste label with the following constituents:

    • "this compound"[1][2]

    • "High Sulfur Content"

    • "Toxic to Aquatic Life"

  • Secondary Containment: Place the jar into a clear plastic bag (zip-lock) to contain any potential leaks or odors (mercaptan-like smells).

  • Storage: Store in a flammable cabinet until pickup.

Scenario B: Liquid Waste (Solutions/Reaction Mixtures)

Use this protocol for HPLC waste, mother liquors, or cleaning solvents.

  • Concentration Check: If the concentration is >5%, consider precipitating the solid (if possible) to reduce the volume of high-hazard liquid waste.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Waste" carboy.

    • Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate.

  • Transfer: Pour into the designated "Organic Solvent Waste" carboy.

    • Critical Step: Record the volume and estimated mass of this compound on the waste log immediately.

  • Odor Control: If the solution smells strongly of sulfur, add a small amount of bleach (Sodium Hypochlorite) ONLY IF the solvent stream is aqueous-compatible. For organic streams, ensure the cap is vented but sealed tightly to prevent fume accumulation.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place all contaminated solids into a yellow biohazard/chem-hazard bag (depending on facility color codes for chemical debris).

  • Sealing: Double-bag to prevent odor leakage.

  • Disposal: Dispose of in the Solid Hazardous Waste drum.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for classifying and disposing of this compound waste.

DisposalWorkflow cluster_legend Key Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Container Transfer to Glass/HDPE Jar Solid->Container SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Bag Double Bag (Yellow/Hazard) Debris->Bag LabelSolid Label: 'High Sulfur Organic Solid' Container->LabelSolid BinSolid Dispose: Lab Pack / Incineration LabelSolid->BinSolid HaloYes Halogenated Waste Stream (e.g., DCM) SolventCheck->HaloYes Yes HaloNo Non-Halogenated Waste Stream (e.g., Acetone) SolventCheck->HaloNo No Log Log Concentration & Volume HaloYes->Log HaloNo->Log Log->BinSolid Final Destruction BinDebris Dispose: Solid Hazardous Waste Bag->BinDebris Action Action Step Decision Decision Point Disposal Final Disposal

Caption: Operational decision tree for segregating this compound waste streams.

Emergency Response (Spills)

In the event of a spill during disposal:

  • Evacuate: If the spill is >10g or heated (releasing fumes), evacuate the immediate area.

  • Ventilate: Open fume hoods to maximum sash height; ensure lab ventilation is active.

  • Absorb: Use vermiculite or activated carbon mats.

    • Why: Activated carbon effectively adsorbs aromatic sulfur compounds and suppresses odors.

  • Clean: Wash the area with a soap/water solution. Do not use bleach directly on the concentrated spill, as this may generate heat or unexpected byproducts.

Regulatory & Compliance Codes

Ensure your waste manifest includes the following codes to comply with US EPA (RCRA) and international standards.

Regulatory BodyCodeDescription
RCRA (USA) D001 / U-Listed Ignitable (if in flammable solvent) or Toxic Waste (General Organic). Check local listing for "Benzothiophene derivatives."
DOT (Transport) UN 3077 Environmentally Hazardous Substance, Solid, N.O.S. (Benzo[b]thiophene derivative).[1][2][3][4][5][6][7][8][9]
GHS H411 Toxic to aquatic life with long-lasting effects.

References

  • National Institute of Standards and Technology (NIST). Benzo[b]thiophene, 2,3-dimethyl- Mass Spectrum and Properties. NIST Chemistry WebBook.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[Link]

  • PubChem. Benzo[b]thiophene Compound Summary. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 2,6-Dimethylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Profile

Status: High-Caution Organic Heterocycle Primary Hazard Class: Irritant / Potential Sensitizer / Aquatic Toxin Operational State: Low-melting solid or viscous liquid (Ambient)[1]

Critical Notice on Data Scarcity: Specific toxicological data for the 2,6-dimethyl isomer is limited compared to the parent benzo[b]thiophene.[1] Therefore, this protocol enforces a Structure-Activity Relationship (SAR) safety model . We adopt the "Worst-Case Analog" approach, deriving safety margins from the parent benzo[b]thiophene (CAS 95-15-8) and 2-methylbenzo[b]thiophene (CAS 1195-14-8).[1]

Core Hazard Matrix (Inferred via SAR)
Hazard TypeClassification (GHS)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or absorbed through skin.[1]
Skin/Eye Category 2 (Irritant)Causes significant inflammation upon contact.[1]
Respiratory STOT SE 3Dust/vapor is highly irritating to mucosal membranes.[1]
Aquatic Chronic Category 2Toxic to aquatic life with long-lasting effects.[1][2]

The Defensive Layer: PPE & Engineering Controls

Standard laboratory PPE is insufficient for aromatic sulfur heterocycles due to their high permeation rates through thin rubber. You must upgrade your barrier protection.

A. Hand Protection Strategy

Why it matters: Benzo[b]thiophene derivatives are lipophilic and contain sulfur, a combination that can permeate standard 4-mil nitrile gloves in <15 minutes.[1]

  • Routine Handling (Solids/Weighing):

    • Primary Layer: Disposable Nitrile (4 mil).[1]

    • Secondary Layer: Disposable Nitrile (4 mil) - Double Gloving is Mandatory. [1]

    • Protocol: Change outer gloves immediately upon splash or every 30 minutes.

  • Solution Handling / Synthesis:

    • Recommended: Silver Shield® (Laminate) or Viton® gloves.[1]

    • Alternative: Double Nitrile (minimum 8 mil total thickness) with immediate change-out upon contact.[1]

B. Respiratory & Engineering Controls
  • Primary Control: All handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.[1]

  • Particulate Control: If the substance is solid, use a static-dissipative balance enclosure to prevent dust aerosolization.[1]

  • Respiratory Backup: If hood work is impossible (e.g., equipment maintenance), a half-face respirator with P100/OV (Organic Vapor) cartridges is required.[1]

Visualizing the Decision Matrix

PPE_Decision_Tree Start Handling 2,6-Dimethylbenzo[b]thiophene State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Solid_PPE PPE: Double Nitrile + Lab Coat Control: Static-Free Weighing Solid->Solid_PPE Liquid_Risk Solvent Type? Liquid->Liquid_Risk Halogenated DCM / Chloroform Liquid_Risk->Halogenated Standard Ether / Alcohol Liquid_Risk->Standard High_PPE PPE: Silver Shield / Viton (Permeation Risk High) Halogenated->High_PPE Std_PPE PPE: Double Nitrile (Frequent Changes) Standard->Std_PPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1]

Operational Workflow: Step-by-Step

Phase 1: Pre-Operational Check (The "Self-Validating" Step)

Before opening the vial, verify the following. If any check fails, STOP .

Phase 2: Weighing & Transfer
  • The Challenge: Benzothiophenes can be "sticky" or electrostatic.

  • Protocol:

    • Place a disposable weighing boat inside the balance.

    • Use a plastic or anti-static spatula .[1] Avoid metal if possible to prevent potential catalytic decomposition or sparking (though risk is low, it is best practice with organics).

    • Do not return excess material to the stock vial. This prevents cross-contamination of the bulk source.

    • Wipe the exterior of the stock vial with a Kimwipe dampened in ethanol before returning it to storage. Dispose of the Kimwipe as solid hazardous waste.

Phase 3: Reaction Setup
  • Solvent Choice: this compound is highly soluble in DCM, chloroform, and ethyl acetate.[1]

  • Heating: If heating is required, use a silicone oil bath or heating block.[1] Never use an open flame.

  • Inert Atmosphere: While relatively stable, flushing the reaction vessel with Nitrogen or Argon is recommended to prevent oxidative degradation at elevated temperatures.

Emergency Response & Disposal

Spill Management Logic

Scenario: You drop a vial containing 500mg of solid/liquid this compound.[1]

  • Isolate: Close the hood sash immediately. Alert nearby personnel.

  • Assess: If outside the hood, evacuate the lab for 15 minutes to allow HVAC to clear aerosols.

  • Clean:

    • Solid: Cover with wet paper towels (to prevent dust) -> Sweep up.[1]

    • Liquid: Cover with Vermiculite or Sand. Do not use combustible materials like sawdust. [1]

  • Decontaminate: Scrub the area with a 10% bleach solution (oxidizes the sulfur moiety) followed by soap and water.

Waste Disposal Streams
Waste TypeSegregation RuleDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Hazardous Solid Waste (Label: "Toxic/Irritant - Sulfur Organic").[1]
Liquid Waste Mother liquors, reaction solvents.[1]Halogenated or Non-Halogenated Organic (depending on solvent).[1]
Sharps Needles/Syringes used for transfer.[1]Bio/Chem Sharps Container (Do not recap).
Emergency Workflow Diagram

Emergency_Response Spill Spill Detected Location Location? Spill->Location In_Hood Inside Fume Hood Location->In_Hood Out_Hood Outside Hood Location->Out_Hood PPE_Up Don Chem-Resistant Apron & Goggles In_Hood->PPE_Up Evac Evacuate Lab (15 min) Out_Hood->Evac Evac->PPE_Up Absorb Absorb (Vermiculite) Sweep (No Dust) PPE_Up->Absorb Decon Scrub with 10% Bleach Absorb->Decon Waste Seal in HazWaste Bag Decon->Waste

Figure 2: Step-by-step response protocol for laboratory spills.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7221, Benzo[b]thiophene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Benzo[b]thiophene derivatives. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.